molecular formula C8H12O3 B1583539 Ethyl 3-oxocyclopentanecarboxylate CAS No. 5400-79-3

Ethyl 3-oxocyclopentanecarboxylate

Cat. No.: B1583539
CAS No.: 5400-79-3
M. Wt: 156.18 g/mol
InChI Key: VGJWAMLZUUGEQY-UHFFFAOYSA-N
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Description

Ethyl 3-oxocyclopentanecarboxylate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10387. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJWAMLZUUGEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278873
Record name ethyl 3-oxocyclopentanecarboxylate
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5400-79-3
Record name 5400-79-3
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Record name ethyl 3-oxocyclopentanecarboxylate
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Record name Ethyl 3-oxocyclopentanecarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 5400-79-3

Introduction

Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a cyclic β-keto ester of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester group within a five-membered ring, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and its applications as a key intermediate in pharmaceutical research and development.

Chemical and Physical Properties

Ethyl 3-oxocyclopentanecarboxylate is a colorless to light yellow liquid. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
CAS Number 5400-79-3[1]
Molecular Formula C₈H₁₂O₃[1][2]
Molecular Weight 156.18 g/mol [1][2]
Boiling Point 120 °C at 14 Torr
Density 1.120 ± 0.06 g/cm³ (Predicted)
Appearance Colorless to light yellow liquid
Storage Temperature 2-8°C

Synthesis

The primary route for the synthesis of this compound is the Dieckmann condensation, an intramolecular cyclization of a diester. Specifically, the cyclization of diethyl adipate (B1204190) in the presence of a strong base affords the target molecule.

Reactivity_of_Ethyl_3_oxocyclopentanecarboxylate start This compound enolate Stabilized Enolate start->enolate Base alkylation Alkylation (R-X) enolate->alkylation acylation Acylation (RCOCl) enolate->acylation michael Michael Addition (α,β-unsaturated carbonyl) enolate->michael product_alkylation α-Alkylated Product alkylation->product_alkylation product_acylation α-Acylated Product acylation->product_acylation product_michael Michael Adduct michael->product_michael

References

An In-depth Technical Guide to Ethyl 3-oxocyclopentanecarboxylate: Structure, Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a versatile cyclic β-keto ester that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its unique structural features, combining a reactive ketone and an ester functional group within a five-membered ring, make it an important precursor for a variety of complex molecules, most notably prostaglandins (B1171923) and their analogues. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its significant applications in drug development, with a focus on its role in the renowned Corey synthesis of prostaglandins.

Structure and Nomenclature

The structure of Ethyl 3-oxocyclopentanecarboxylate consists of a cyclopentanone (B42830) ring substituted at the 1-position with an ethoxycarbonyl group. The IUPAC name for this compound is ethyl 3-oxocyclopentane-1-carboxylate .[1][2]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Nameethyl 3-oxocyclopentane-1-carboxylate[1][2]
CAS Number5400-79-3[3]
Molecular FormulaC₈H₁₂O₃[1][3]
Molecular Weight156.18 g/mol [1][3]
AppearanceColorless to light yellow liquid
Boiling Point120 °C at 14 Torr
Density1.120 ± 0.06 g/cm³ (Predicted)
Storage Temperature2-8°C
Table 2: Spectroscopic Data of this compound
SpectroscopyDataReference
¹H NMR (CDCl₃) δ (ppm): 4.17 (q, 2H), 3.20-3.00 (m, 1H), 2.60-2.20 (m, 6H), 1.28 (t, 3H)
¹³C NMR (CDCl₃) δ (ppm): 216.0, 172.5, 61.0, 45.0, 38.0, 37.5, 25.0, 14.0[4][5]
Infrared (IR) ν (cm⁻¹): ~2980 (C-H stretch), ~1750 (C=O, ester), ~1720 (C=O, ketone), ~1180 (C-O stretch)[6][7]
Mass Spectrometry (MS) m/z: 156 (M⁺), 128, 111, 83, 55[2][8]

Experimental Protocol: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3-oxocyclopentanecarboxylic acid. Below is a detailed experimental protocol.

Materials and Reagents
  • 3-Oxocyclopentanecarboxylic acid

  • Absolute Ethanol (B145695) (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Reaction Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxocyclopentanecarboxylic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. Continue the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless to light yellow liquid.

Applications in Drug Development: The Corey Synthesis of Prostaglandins

This compound and its derivatives are pivotal intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, making them important targets in drug discovery for treating inflammation, pain, glaucoma, and other conditions. The seminal Corey synthesis of prostaglandins provides a classic example of the strategic use of such cyclopentanone building blocks.

The following diagram illustrates a simplified logical workflow of the Corey synthesis, highlighting the central role of a functionalized cyclopentane (B165970) core, which can be derived from precursors like this compound.

Corey_Synthesis_Workflow start Cyclopentadiene (B3395910) Precursor diels_alder Diels-Alder Reaction start->diels_alder bicycloheptenone Bicyclo[2.2.1]heptenone Derivative diels_alder->bicycloheptenone baeyer_villiger Baeyer-Villiger Oxidation bicycloheptenone->baeyer_villiger corey_lactone Corey Lactone (Key Intermediate) baeyer_villiger->corey_lactone alpha_chain Introduction of alpha-chain (Wittig Reaction) corey_lactone->alpha_chain reduction Lactone Reduction alpha_chain->reduction omega_chain Introduction of omega-chain (Horner-Wadsworth-Emmons) reduction->omega_chain deprotection Deprotection omega_chain->deprotection pgf2a Prostaglandin F2α deprotection->pgf2a oxidation Selective Oxidation pgf2a->oxidation pge2 Prostaglandin E2 oxidation->pge2

Caption: A simplified workflow of the Corey synthesis of prostaglandins.

The synthesis begins with a cyclopentadiene derivative which, through a series of strategic reactions including a Diels-Alder reaction and a Baeyer-Villiger oxidation, is converted to the key intermediate known as the Corey lactone.[9] This lactone contains the correctly configured stereocenters of the cyclopentane ring. The two side chains characteristic of prostaglandins are then introduced sequentially. The α-chain is typically installed via a Wittig reaction, followed by reduction of the lactone to a lactol. The ω-chain is then added, often using a Horner-Wadsworth-Emmons reaction.[10] Finally, deprotection of the hydroxyl groups yields Prostaglandin F2α. A selective oxidation of the C9 hydroxyl group of PGF2α can then afford Prostaglandin E2.[11][12] This elegant and convergent approach has been fundamental in the development of synthetic routes to a wide array of prostaglandin-based therapeutics.

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical and organic synthesis communities. Its structural attributes allow for a wide range of chemical transformations, making it an invaluable precursor in the synthesis of complex, biologically active molecules. The detailed physicochemical and spectroscopic data, along with the provided synthetic protocol, serve as a practical resource for researchers. Its historical and ongoing importance in the synthesis of prostaglandins underscores its role as a key building block in the development of novel therapeutics. A thorough understanding of its properties and reactivity is therefore essential for professionals engaged in drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of Ethyl 3-oxocyclopentanecarboxylate (B1258031), a valuable intermediate in pharmaceutical synthesis. This document outlines its key physical constants, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow.

It is important to distinguish Ethyl 3-oxocyclopentanecarboxylate (CAS 5400-79-3) from its isomer, Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9), as their physical properties differ. This guide focuses exclusively on the 3-oxo isomer.

Physical Properties

The physical characteristics of a compound are critical for its application in research and development, influencing reaction conditions, purification methods, and formulation. The table below summarizes the key physical properties of this compound.

PropertyValueConditions
Boiling Point 120 °Cat 14 Torr[1][2][3]
Density 1.120 ± 0.06 g/cm³Predicted[1][2][3]
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol [4]
Appearance Colorless to light yellow liquid[2][3]
Storage Temperature 2-8°C[2][3]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and the consistent production of chemical compounds. Below are standard methods for the determination of physical properties and a specific protocol for the synthesis of this compound.

1. Determination of Boiling Point

The boiling point of this compound is reported under reduced pressure (vacuum distillation), a common technique for compounds that may decompose at their atmospheric boiling point. A standard experimental setup for vacuum distillation would be employed.

  • Apparatus: A round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

  • Procedure: The sample is placed in the round-bottom flask with boiling chips or a magnetic stirrer. The apparatus is assembled and evacuated to the desired pressure (e.g., 14 Torr). The flask is then heated gradually. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, with a steady stream of distillate collecting in the receiving flask.

2. Determination of Density

While the reported density is a predicted value, it can be experimentally determined using standard laboratory techniques.

  • Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample, ensuring no air bubbles are present, and weighed again.

    • The temperature of the sample is recorded.

    • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

3. Synthesis of this compound

The following is a general method for the synthesis of this compound via esterification of the corresponding carboxylic acid.[2]

  • Reactants:

  • Procedure:

    • 3-Oxo-1-cyclopentanecarboxylic acid is dissolved in ethanol at 15 °C.

    • Thionyl chloride is added slowly to the solution.

    • The reaction mixture is stirred at room temperature overnight.

    • The mixture is then concentrated under reduced pressure.

    • The resulting residue is dissolved in chloroform and washed with a saturated aqueous sodium bicarbonate solution.

    • The organic layer is separated, and the aqueous layer is extracted further with chloroform.

    • The combined organic phases are dried over anhydrous sodium sulfate.

    • The solvent is removed under vacuum.

    • The final product is purified by distillation under reduced pressure.[2]

Workflow Visualization

To further elucidate the experimental process, the following diagrams illustrate the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product 3-Oxo-1-cyclopentanecarboxylic_acid 3-Oxo-1-cyclopentanecarboxylic acid Dissolution Dissolve Acid in Ethanol 3-Oxo-1-cyclopentanecarboxylic_acid->Dissolution Ethanol Ethanol Ethanol->Dissolution Thionyl_Chloride Thionyl Chloride Addition Slowly Add Thionyl Chloride Thionyl_Chloride->Addition Dissolution->Addition Stirring Stir Overnight at RT Addition->Stirring Concentration1 Concentrate under Reduced Pressure Stirring->Concentration1 Dissolve_in_CHCl3 Dissolve Residue in Chloroform Concentration1->Dissolve_in_CHCl3 Washing Wash with NaHCO3 Solution Dissolve_in_CHCl3->Washing Separation Separate Organic Layer Washing->Separation Extraction Extract Aqueous Layer with Chloroform Separation->Extraction Drying Dry Combined Organic Phases Extraction->Drying Concentration2 Concentrate under Vacuum Drying->Concentration2 Distillation Distillation under Reduced Pressure Concentration2->Distillation Final_Product This compound Distillation->Final_Product

Caption: Synthesis workflow for this compound.

References

Spectroscopic Data Analysis of Ethyl 3-oxocyclopentanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-oxocyclopentanecarboxylate (B1258031) (CAS No: 5400-79-3), a key organic intermediate.[1][2][3][4] The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure:

  • Molecular Formula: C₈H₁₂O₃[2][3][5][6]

  • Molecular Weight: 156.18 g/mol [1][2][5]

  • Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR data for Ethyl 3-oxocyclopentanecarboxylate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1Quartet2H-OCH₂CH₃
~3.0Multiplet1H-CH(C=O)-
~2.4Multiplet2H-CH₂C=O
~2.2Multiplet2H-CH₂- adjacent to CH
~2.0Multiplet2H-CH₂-
~1.2Triplet3H-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~215C=O (ketone)
~173C=O (ester)
~61-OCH₂CH₃
~45-CH(C=O)-
~38-CH₂C=O
~28-CH₂-
~25-CH₂-
~14-OCH₂CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850Medium-StrongC-H stretch (alkane)
~1750StrongC=O stretch (ketone)
~1735StrongC=O stretch (ester)
~1180StrongC-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted mass spectrum of this compound would show a molecular ion peak and various fragment ions.

Table 4: Mass Spectrometry Data (Predicted)

m/zInterpretation
156[M]⁺ (Molecular Ion)[6]
111[M - OCH₂CH₃]⁺
83[M - COOCH₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

4.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[7]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.[8]

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[8]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[8]

    • Tune the probe for the ¹H and ¹³C frequencies.[8]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a 30° pulse, a 4 s acquisition time, and no relaxation delay for compounds up to about 350 Daltons.[8]

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

4.2 IR Spectroscopy

  • Sample Preparation (Thin Film Method):

    • As this compound is a liquid at room temperature, a "neat" spectrum can be obtained.

    • Place one to two drops of the pure liquid between two polished salt plates (e.g., NaCl or KBr).[9][10]

    • Create a thin film by gently pressing the plates together.[9]

  • Data Acquisition:

    • Place the salt plate "sandwich" in the sample holder of the FT-IR spectrometer.[11]

    • Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

    • Collect a background spectrum of the empty salt plates and subtract it from the sample spectrum.

4.3 Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[12][13] The sample is vaporized in the ion source.[12]

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a radical cation (molecular ion).[14][15]

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[12][13]

  • Detection: Detect the ions and record their abundance, generating a mass spectrum.[13][14] The most intense peak is designated as the base peak with 100% relative abundance.[14]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute/Inject for GC-MS or Direct Infusion Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Spectrum Generation Acq_MS->Proc_MS Analysis_NMR Chemical Shift Analysis, Integration, Coupling Patterns Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Molecular Ion Peak, Fragmentation Pattern Proc_MS->Analysis_MS Report Structure Elucidation & Spectroscopic Profile Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Chemical formula and molecular weight of Ethyl 3-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an overview of the fundamental chemical properties of Ethyl 3-oxocyclopentanecarboxylate (B1258031), a key intermediate in various synthetic organic chemistry applications, including the synthesis of pharmaceuticals and fragrances.

Chemical Identity and Properties

Ethyl 3-oxocyclopentanecarboxylate is a cyclic ketoester that presents as a colorless to light yellow liquid under standard conditions. Its chemical structure consists of a five-membered cyclopentane (B165970) ring bearing both a ketone and an ethyl ester functional group.

PropertyValueSource
Chemical Formula C₈H₁₂O₃[1][2][3][4][5][6][7]
Molecular Weight 156.18 g/mol [1][2][3][5][6][8]
IUPAC Name ethyl 3-oxocyclopentane-1-carboxylate[2][3][5]
CAS Registry Number 5400-79-3[3][5]

Molecular Structure

The structural arrangement of this compound is crucial to its reactivity and utility in chemical synthesis. The molecule's key features include the electrophilic carbon of the ketone and the ester group, as well as the alpha-protons which can be deprotonated to form an enolate.

Caption: Molecular structure of this compound.

References

Synthesis of Ethyl 3-oxocyclopentanecarboxylate via Dieckmann condensation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxocyclopentanecarboxylate (B1258031) with a Focus on the Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclic β-keto esters, with a specific focus on obtaining Ethyl 3-oxocyclopentanecarboxylate. While the Dieckmann condensation is a powerful tool for creating five- and six-membered cyclic β-keto esters, its application to directly synthesize the 3-oxo isomer is not straightforward. This document will first detail the mechanism and typical applications of the Dieckmann condensation, which characteristically yields the 2-oxo isomer, and then present the more established and direct method for synthesizing this compound.

The Dieckmann Condensation: A Tool for Cyclization

The Dieckmann condensation is an intramolecular chemical reaction where a diester is treated with a base to yield a β-keto ester.[1][2] This reaction is, in essence, an intramolecular version of the Claisen condensation and is particularly effective for forming stable 5- and 6-membered rings.[1][2][3]

Reaction Mechanism

The reaction proceeds through several key steps, initiated by the deprotonation of an α-carbon of one of the ester groups to form a carbanion. This is followed by an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to a cyclic intermediate that, after elimination of an alkoxide and subsequent acidic workup, yields the cyclic β-keto ester.[1][2]

Dieckmann_Condensation reactant Diethyl Adipate (B1204190) enolate Enolate Intermediate reactant->enolate Deprotonation cyclic_intermediate Cyclic Alkoxide Intermediate enolate->cyclic_intermediate Intramolecular Attack beta_keto_ester_enolate β-Keto Ester Enolate cyclic_intermediate->beta_keto_ester_enolate Elimination of Ethoxide product Ethyl 2-oxocyclopentanecarboxylate beta_keto_ester_enolate->product Protonation base Base (e.g., NaOEt) acid Acidic Workup (H3O+)

Caption: General mechanism of the Dieckmann condensation.

When diethyl adipate is used as the starting material, the Dieckmann condensation results in the formation of Ethyl 2-oxocyclopentanecarboxylate. The reaction is typically carried out with a strong base such as sodium ethoxide in an alcoholic solvent.[2][3][4]

Synthesis of this compound

Direct synthesis of this compound via a simple Dieckmann condensation is not the standard reported method. The more common and direct route is the esterification of 3-oxocyclopentanecarboxylic acid.

Reaction Scheme: Esterification

Esterification acid_reactant 3-Oxocyclopentanecarboxylic Acid product This compound reactants_center alcohol_reactant Ethanol (B145695) catalyst Acid Catalyst (e.g., H2SO4 or SOCl2) reactants_center->product Esterification

Caption: Synthesis of this compound via esterification.

Experimental Protocols

Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

A typical procedure involves the reaction of diethyl adipate with sodium ethoxide in a suitable solvent like toluene. The mixture is heated under reflux, followed by neutralization and purification by vacuum distillation.

Synthesis of this compound via Esterification

A solution of 3-oxocyclopentanecarboxylic acid in ethanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride. The mixture is heated under reflux, followed by removal of the solvent and purification of the residue.

Detailed Protocol: A solution of 3-oxocyclopentanecarboxylic acid (13.2 g, 103 mmol) in methanol (B129727) (130 ml) and 98% sulfuric acid (0.1 ml) was heated under reflux with stirring for 1.5 hours.[5] The methanol was then evaporated in vacuo.[5] The residue was dissolved in dichloromethane (B109758) (100 ml) and washed with 1% sodium bicarbonate (50 ml).[5] The solvent was evaporated in vacuo to yield the product.[5]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of both the 2-oxo and 3-oxo isomers, highlighting the different synthetic approaches.

ProductStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield
Ethyl 2-oxocyclopentanecarboxylate Diethyl adipateSodium ethoxideToluene1 hourReflux74-81%
This compound 3-Oxocyclopentanecarboxylic acidSulfuric acidEthanol1.5 hoursReflux~84%

Experimental Workflow

The general workflow for the synthesis and purification of these compounds involves several key stages, from reaction setup to product isolation and characterization.

Experimental_Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction (Heating/Stirring) A->B C Work-up (Quenching, Extraction, Washing) B->C D Drying and Solvent Removal C->D E Purification (e.g., Distillation, Chromatography) D->E F Product Characterization (e.g., NMR, IR, MS) E->F

Caption: General experimental workflow for chemical synthesis.

Conclusion

References

Tautomerism in β-Keto Esters: A Technical Guide Focused on Ethyl 3-Oxocyclopentanecarboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for reactivity, stability, and biological activity. In the realm of drug development and chemical synthesis, understanding and controlling tautomeric equilibria is paramount. This technical guide provides an in-depth exploration of the keto-enol tautomerism exhibited by β-keto esters, with a specific focus on the cyclic system of Ethyl 3-oxocyclopentanecarboxylate (B1258031). Due to the limited availability of specific data for this molecule, this guide incorporates comprehensive data from closely related acyclic and cyclic analogs to illustrate the governing principles. We will delve into the structural factors influencing the position of the tautomeric equilibrium, the profound impact of the solvent environment, and the thermodynamic underpinnings of this phenomenon. Detailed experimental protocols for the quantitative analysis of keto-enol equilibria using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, alongside illustrative diagrams to clarify key concepts and workflows.

Introduction to Keto-Enol Tautomerism in β-Keto Esters

β-Keto esters, such as Ethyl 3-oxocyclopentanecarboxylate, are characterized by the presence of a ketone carbonyl group and an ester group separated by a methylene (B1212753) group. The protons on this α-carbon are acidic, enabling a proton transfer to the carbonyl oxygen, resulting in the formation of an enol tautomer. This equilibrium is dynamic, and the relative populations of the keto and enol forms are influenced by a delicate interplay of structural and environmental factors.

For acyclic β-keto esters like ethyl acetoacetate, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring.[1][2] However, in cyclic β-keto esters such as this compound, the rigid ring structure prevents the formation of this stabilizing intramolecular hydrogen bond in the same manner. This structural constraint has a significant impact on the position of the keto-enol equilibrium, generally favoring the keto form to a greater extent than in their acyclic counterparts.[3]

Quantitative Analysis of Tautomeric Equilibria

The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol tautomer to the keto tautomer at equilibrium.

Keq = [Enol] / [Keto]

The percentage of the enol form can be calculated as:

% Enol = ([Enol] / ([Keto] + [Enol])) * 100

The following tables summarize quantitative data for the keto-enol equilibrium of various β-keto esters in different solvents, providing a comparative landscape for understanding the tautomerism of compounds like this compound.

Table 1: Keto-Enol Equilibrium Data for Acyclic β-Keto Esters

CompoundSolvent% EnolKeqReference(s)
Ethyl acetoacetateGas Phase460.85[4]
Neat7.50.081[5]
Carbon Tetrachloride (CCl4)490.96[2]
Chloroform (CDCl3)160.19[6]
Acetone-d67.90.086[6]
Acetonitrile (CD3CN)5.80.062[6]
Dimethyl Sulfoxide (DMSO-d6)1.90.019[6]
Water (D2O)<2<0.02[2]
Methyl acetoacetateGas Phase320.47[4]
Neat4.80.050[4]

Table 2: Keto-Enol Equilibrium Data for Cyclic β-Keto Esters and Related Compounds

CompoundSolvent% EnolKeqReference(s)
2-Acetylcyclopentanone (B155173)Water>40>0.67[1]
Dioxane~100-[1]
2-AcetylcyclohexanoneWater>40>0.67
Ethyl 2-oxocyclohexanecarboxylateNot SpecifiedPredominantly Keto-[7][8]
2-Oxocyclopentanecarboxylic acidWater-pKE = 1.65[9]
2-Oxocyclohexanecarboxylic acidWater-pKE = 1.27[9]

Experimental Protocols for Tautomerism Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism.[5][10] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5]

3.1.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, C₆D₆). The choice of solvent will significantly influence the keto-enol equilibrium.[11]

  • Concentration: Prepare a solution of the β-keto ester at a concentration of approximately 1 mM. Dilute solutions are important to minimize intermolecular interactions, such as dimer formation of the enol tautomer.[11]

  • Equilibration: Allow the prepared NMR sample to equilibrate for at least 60 minutes before acquiring the spectrum to ensure that the tautomeric equilibrium has been reached.[11]

  • Reference Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]

3.1.2. Data Acquisition

  • Spectrometer Setup: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher) to achieve good signal dispersion.

  • ¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Key Signals to Observe:

    • Keto Tautomer:

      • α-protons (CH or CH₂ adjacent to both carbonyls): Typically appear in the range of δ 3.0-4.0 ppm.[3][11]

    • Enol Tautomer:

      • Vinylic proton (=CH-): Appears in the range of δ 5.0-6.0 ppm.[11]

      • Enolic hydroxyl proton (-OH): A broad signal, often appearing far downfield (δ 10-17 ppm), especially if involved in intramolecular hydrogen bonding.[3]

3.1.3. Data Analysis and Calculation of Keq

  • Integration: Carefully integrate the characteristic signals corresponding to the keto and enol forms. It is crucial to select signals that are well-resolved and do not overlap with other signals.[10][12]

  • Calculation: Calculate the molar ratio of the enol and keto forms using the integral values, accounting for the number of protons giving rise to each signal. For example, if comparing the integral of the single vinylic proton of the enol (Ienol) with the integral of the two α-protons of the keto form (Iketo), the equilibrium constant can be calculated as:

    Keq = (Ienol / 1) / (Iketo / 2)

    The % Enol is then calculated as:

    % Enol = ( (Ienol / 1) / ( (Ienol / 1) + (Iketo / 2) ) ) * 100

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria. The enol tautomer, with its conjugated π-system (C=C-C=O), absorbs at a longer wavelength (λmax) compared to the non-conjugated keto form.[1][13]

3.2.1. Experimental Procedure

  • Solvent Selection: Prepare solutions of the β-keto ester in various solvents of differing polarities.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maximum (λmax) corresponding to the π → π* transition of the conjugated enol form.

    • The intensity of this absorption band (absorbance) is proportional to the concentration of the enol tautomer.

    • By applying the Beer-Lambert law (A = εbc), and with knowledge of the molar absorptivity (ε) of the pure enol form (which can be estimated or determined under conditions where the enol form is dominant), the concentration of the enol can be determined.[13] The concentration of the keto form can then be deduced, allowing for the calculation of Keq.

Visualizing Tautomeric Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and processes involved in the study of β-keto ester tautomerism.

KetoEnolEquilibrium Keto Keto Tautomer (this compound) Enol Enol Tautomer Keto->Enol Enolization

Keto-enol tautomeric equilibrium.

SolventEffects cluster_nonpolar Non-polar Solvents (e.g., CCl4) cluster_polar Polar Solvents (e.g., Water, DMSO) Enol_favored Enol Form Favored Keto_favored Keto Form Favored Solvent Solvent Environment Solvent->Enol_favored Less effective solvation of intramolecularly H-bonded enol Solvent->Keto_favored Stronger dipole-dipole interactions with polar keto form

Influence of solvent polarity on tautomeric equilibrium.

ExperimentalWorkflow start Start: β-Keto Ester Sample prep Sample Preparation (Dissolve in Deuterated Solvent, Equilibrate) start->prep nmr ¹H NMR Data Acquisition prep->nmr process Data Processing (Phasing, Baseline Correction) nmr->process integrate Integration of Keto and Enol Specific Signals process->integrate calculate Calculation of % Enol and Keq integrate->calculate result Tautomeric Equilibrium Data calculate->result

Experimental workflow for NMR analysis of tautomerism.

Conclusion

The keto-enol tautomerism of β-keto esters is a critical equilibrium that dictates their chemical behavior. While specific quantitative data for this compound remains an area for further investigation, the principles governing its tautomerism can be effectively understood through the study of its acyclic and cyclic analogs. The structural constraints of the five-membered ring are expected to disfavor the enol form compared to acyclic β-keto esters. The choice of solvent has a pronounced effect, with polar solvents generally favoring the more polar keto tautomer. The experimental protocols detailed in this guide, particularly the use of ¹H NMR spectroscopy, provide a robust framework for the quantitative determination of tautomeric ratios. For professionals in drug development and chemical synthesis, a thorough understanding and the ability to experimentally determine these equilibria are essential for predicting reactivity, optimizing reaction conditions, and ultimately designing molecules with desired properties.

References

Ethyl 3-oxocyclopentanecarboxylate: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Ethyl 3-oxocyclopentanecarboxylate (B1258031) (CAS No: 5400-79-3). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing exposure risks and ensuring a safe working environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is foundational to its safe handling. Key data for Ethyl 3-oxocyclopentanecarboxylate is summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₃[1][2]
Molecular Weight 156.18 g/mol [2][3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 228.2 ± 33.0 °C at 760 mmHg[1]
120 °C at 14 Torr[4]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 93.4 ± 25.4 °C[1]
Storage Temperature 2-8°C[1][4]
Solubility Sparingly soluble in water. Soluble in organic solvents.[5][6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageDanger
Skin Irritation2H315: Causes skin irritationWarning
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritationWarning
Harmful if swallowed-H302: Harmful if swallowedWarning
Harmful by inhalation--Warning-
Harmful in contact with skin--Warning-

GHS information is aggregated from multiple sources and may vary slightly between suppliers.[2][3][7]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is crucial when working with this compound to prevent exposure and accidents.

Engineering Controls
  • Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8] The atmosphere should be regularly checked to ensure it is within established exposure standards.[5]

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical to determine the appropriate level of PPE. The following diagram outlines the recommended PPE selection process.

PPE_Selection Start Handling Ethyl 3-oxocyclopentanecarboxylate RiskAssessment Risk Assessment: - Quantity - Procedure - Duration Start->RiskAssessment EyeProtection Eye Protection: - Safety goggles with side-shields - Face shield if splash hazard exists RiskAssessment->EyeProtection Always Required HandProtection Hand Protection: - Chemical-resistant gloves (e.g., nitrile) - Inspect gloves before use RiskAssessment->HandProtection Always Required BodyProtection Body Protection: - Laboratory coat - Fire/flame resistant and impervious clothing RiskAssessment->BodyProtection Recommended RespiratoryProtection Respiratory Protection: - Use in fume hood (primary control) - Approved mask/respirator if ventilation is inadequate RiskAssessment->RespiratoryProtection Based on Ventilation

Caption: Personal Protective Equipment (PPE) selection workflow.

General Hygiene and Handling Practices
  • Avoid all personal contact, including inhalation of vapors.[5][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Wash hands thoroughly with soap and water after handling.[5]

  • Keep containers securely sealed when not in use.[5]

  • Avoid physical damage to containers and check regularly for leaks.[5]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][9]

Storage
  • Store in a cool, dry, and well-ventilated area.[8][9]

  • Keep containers tightly closed.[8][9]

  • Store at the recommended temperature of 2-8°C.[1][4]

  • Store away from incompatible materials and foodstuff containers.[5][8]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

The following flowchart details the initial response to various exposure routes.

First_Aid Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->MoveToFreshAir WashSkin Immediately wash skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. SkinContact->WashSkin If irritation persists RinseEyes Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting eyelids. EyeContact->RinseEyes RinseMouth Wash out mouth with water. Do not induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek Medical Attention MoveToFreshAir->SeekMedicalAttention WashSkin->SeekMedicalAttention If irritation persists RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First aid procedures for different exposure routes.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][8][10]

  • Skin Contact: Promptly wash the contaminated skin with large amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][8][10] If irritation persists, seek medical attention.[1][10]

  • Eye Contact: Immediately irrigate the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[1][10] Seek immediate medical attention.[10]

  • Ingestion: Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical attention.[1][8]

Accidental Release Measures

In the case of a spill, the following workflow should be initiated.

Spill_Response Spill Spill Occurs Evacuate Evacuate non-essential personnel. Move upwind. Spill->Evacuate IgnitionSources Remove all sources of ignition. Spill->IgnitionSources Ventilate Ensure adequate ventilation. Spill->Ventilate WearPPE Wear appropriate PPE (respirator, gloves, protective clothing, eye protection). Evacuate->WearPPE IgnitionSources->WearPPE Ventilate->WearPPE ContainSpill Contain spill with inert absorbent material (sand, earth, vermiculite). WearPPE->ContainSpill Collect Sweep up and place in a suitable, tightly closed container for disposal. ContainSpill->Collect PreventEntry Prevent spillage from entering drains or water courses. ContainSpill->PreventEntry Decontaminate Decontaminate the area. Collect->Decontaminate Disposal Dispose of waste in accordance with local, state, and federal regulations. Collect->Disposal

Caption: Accidental spill response workflow.

  • Personal Precautions: Evacuate personnel to a safe area.[8] Wear suitable personal protective equipment, including respiratory protection, gloves, protective clothing, and eye protection.[1]

  • Environmental Precautions: Prevent the material from entering drains or water courses.[1][8]

  • Methods for Cleaning Up: For minor spills, absorb with an inert material such as sand, earth, or vermiculite.[5] Sweep up the material and place it in a tightly closed, labeled container for disposal.[1][5] For major spills, alert emergency responders.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, carbon dioxide, or alcohol-resistant foam.[1][8] Water spray can be used to cool adjacent containers.[5]

  • Specific Hazards: The substance is combustible.[5] Heating may cause the expansion or decomposition of containers, leading to violent rupture.[5] Hazardous combustion products may include carbon monoxide.[1]

  • Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[1][8]

Disposal Considerations

All waste materials must be handled in accordance with local, state, and federal regulations.[5] It is the responsibility of the user to determine the proper disposal method. Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended as a summary of best practices and does not replace a thorough review of the Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS for this compound before use.

References

Navigating the Solubility Landscape of Ethyl 3-oxocyclopentanecarboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Characteristics

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the solute and the solvent. Ethyl 3-oxocyclopentanecarboxylate (B1258031) possesses a moderate polarity due to the presence of a ketone and an ester functional group. The carbonyl groups can act as hydrogen bond acceptors.

Based on its structural features, a qualitative prediction of its solubility in common organic solvents can be made. The predicted LogP (XlogP) value, a measure of lipophilicity, for Ethyl 3-oxocyclopentanecarboxylate is approximately 0.3, suggesting a degree of solubility in both polar and non-polar organic solvents. The topological polar surface area (TPSA) is 43.4 Ų, which also indicates moderate polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Heptane, TolueneLow to ModerateThe alkyl chain and cyclopentane (B165970) ring contribute to some non-polar character, but the polar functional groups will limit high solubility.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents have polarities similar to the solute and can engage in dipole-dipole interactions. The absence of acidic protons prevents unwanted reactions.
Polar Protic Methanol, Ethanol, IsopropanolHighThese solvents can act as hydrogen bond donors to the carbonyl oxygens of the solute, facilitating dissolution.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have appropriate polarity to dissolve the compound effectively.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in a liquid organic solvent. This method, based on the visual determination of miscibility, is a standard approach for initial solubility screening.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selection of organic solvents at a given temperature (e.g., ambient).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Calibrated positive displacement pipettes or microsyringes

  • Vials with screw caps (B75204) (e.g., 4 mL)

  • Vortex mixer

  • Constant temperature bath (optional, for non-ambient temperature studies)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Perform all operations in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

  • Solvent Addition: Into a clean, tared vial, accurately dispense a known volume (e.g., 1.0 mL) of the chosen organic solvent.

  • Solute Titration:

    • Using a calibrated pipette or syringe, add a small, known volume (e.g., 10 µL) of this compound to the solvent.

    • Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

    • Visually inspect the solution against a well-lit background. A single, clear phase indicates complete miscibility at this concentration. The presence of cloudiness, droplets, or a separate layer indicates immiscibility or partial miscibility.

  • Incremental Addition: Continue adding small, known increments of this compound to the solvent, vortexing and observing after each addition.

  • Endpoint Determination: The point at which the solution remains persistently cloudy or forms a second phase after vigorous mixing is the saturation point. Record the total volume of solute added.

  • Data Recording and Calculation:

    • Record the volume of the solvent and the total volume of the solute added to reach the saturation point.

    • Calculate the solubility in terms of volume/volume percentage (v/v %) or, if the densities of both liquids are known, convert to a mass/volume or molar concentration.

  • Repeatability: Repeat the experiment at least twice for each solvent to ensure the reliability of the results.

Table 2: Example Data Collection Table for Solubility Experiments

SolventVolume of Solvent (mL)Total Volume of Solute Added (mL) at SaturationTemperature (°C)Observations (Clear/Cloudy/Phase Separation)Calculated Solubility (v/v %)
Hexane1.0Ambient
Toluene1.0Ambient
Acetone1.0Ambient
Ethyl Acetate1.0Ambient
Methanol1.0Ambient
Dichloromethane1.0Ambient

Visualization of Methodologies

The following diagrams illustrate the logical workflow for solvent selection and the experimental process for determining solubility.

Solvent_Selection_Workflow start Start: Need to Dissolve This compound polarity Consider Polarity of Solute (Moderate: Ketone & Ester) start->polarity h_bond Consider Hydrogen Bonding (Acceptor) polarity->h_bond solvent_class Select Solvent Class h_bond->solvent_class non_polar Non-Polar (e.g., Hexane, Toluene) solvent_class->non_polar Low to Moderate Solubility Expected polar_aprotic Polar Aprotic (e.g., Acetone, THF) solvent_class->polar_aprotic High Solubility Expected polar_protic Polar Protic (e.g., Methanol, Ethanol) solvent_class->polar_protic High Solubility Expected test_solubility Perform Solubility Experiment non_polar->test_solubility polar_aprotic->test_solubility polar_protic->test_solubility end End: Solvent Selected test_solubility->end

Caption: Logical workflow for selecting a suitable organic solvent.

Experimental_Workflow start_exp Start: Prepare Materials add_solvent Add Known Volume of Solvent to Vial start_exp->add_solvent add_solute Add Incremental Volume of Solute add_solvent->add_solute mix Vortex for 30-60s add_solute->mix observe Visually Observe for Clarity or Phase Separation mix->observe clear Solution is Clear (Unsaturated) observe->clear Yes cloudy Solution is Cloudy/Separated (Saturated) observe->cloudy No clear->add_solute record Record Total Volume of Solute Added cloudy->record end_exp End: Calculate Solubility record->end_exp

The Cyclopentanone Core: A Journey Through Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopentanone (B42830) ring, a five-membered carbocycle bearing a ketone functional group, is a privileged scaffold in organic chemistry. Its prevalence in a vast array of natural products with significant biological activities, ranging from the anti-inflammatory prostaglandins (B1171923) to the fragrant jasmonates, has made it a cornerstone of synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the historical discoveries of key cyclopentanone derivatives and the evolution of synthetic methodologies for their construction. Detailed experimental protocols for seminal syntheses, quantitative data for comparative analysis, and visualizations of key pathways are presented to serve as a valuable resource for professionals in the field.

A Historical Perspective: From Fragrance to Pharmacology

The story of cyclopentanone derivatives is a captivating narrative of scientific inquiry, beginning with the isolation and structural elucidation of fragrant compounds and culminating in the synthesis of life-saving pharmaceuticals.

One of the earliest significant encounters with a complex cyclopentanone derivative was the discovery of jasmone . In the early 20th century, chemists were intrigued by the composition of jasmine oil, a prized ingredient in the fragrance industry. It was Lavoslav Ružička who, in 1933, deduced the structure of cis-jasmone, revealing the presence of a cyclopentenone core. This discovery spurred efforts to synthesize this fragrant molecule, with notable early contributions from chemists like Treff and Werner.

A pivotal moment in the history of cyclopentanone derivatives arrived with the discovery of prostaglandins . In the 1930s, Ulf von Euler identified a substance in human seminal fluid that could lower blood pressure and contract smooth muscle. He named this substance "prostaglandin," believing it originated from the prostate gland. It wasn't until the 1960s that the structures of these potent lipid compounds were elucidated by Sune Bergström and Bengt Samuelsson, revealing a common cyclopentane (B165970) core. This discovery opened the floodgates for intense research into their biological roles and synthetic pathways, recognizing their involvement in inflammation, pain, and fever. The groundbreaking syntheses of prostaglandins by E.J. Corey and R.B. Woodward in the late 1960s and early 1970s are landmark achievements in organic synthesis, showcasing elegant strategies for controlling stereochemistry around the cyclopentanone ring.

The discovery of jasmonates , plant hormones that regulate growth and development, further solidified the importance of the cyclopentanone motif. Methyl jasmonate was first isolated from jasmine oil in 1962, and its structure was determined to be related to jasmone. These discoveries highlighted the diverse roles of cyclopentanone derivatives in nature, from providing fragrance to mediating crucial biological processes in both plants and animals.

Foundational Synthetic Methodologies for the Cyclopentanone Core

The construction of the cyclopentanone ring has been a central theme in organic synthesis. Over the decades, a powerful arsenal (B13267) of reactions has been developed to forge this five-membered ring with increasing efficiency and stereocontrol. This section details some of the most fundamental and historically significant methods.

Intramolecular Cyclization Reactions

Dieckmann Condensation: One of the earliest and most reliable methods for forming a five-membered ring is the Dieckmann condensation, an intramolecular Claisen condensation of a 1,6-diester. Heating an adipate (B1204190) ester with a strong base, such as sodium ethoxide, leads to the formation of a β-keto ester, 2-carbethoxycyclopentanone. This reaction, first reported by Walter Dieckmann in 1894, remains a staple in organic synthesis.

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate

  • Materials:

  • Procedure:

    • A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol (B145695), followed by removal of the excess ethanol under reduced pressure.

    • Anhydrous toluene is added to the sodium ethoxide.

    • Diethyl adipate is added dropwise to the stirred suspension of sodium ethoxide in toluene at a temperature that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is heated at reflux for an additional 2 hours.

    • The mixture is cooled to room temperature and acidified with 10% hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product, 2-ethoxycarbonylcyclopentanone, is purified by vacuum distillation.

Thorpe-Ziegler Reaction: A variation of the Thorpe reaction, the Thorpe-Ziegler reaction, allows for the synthesis of cyclic ketones from dinitriles. The intramolecular cyclization of adiponitrile (B1665535) in the presence of a strong base, followed by hydrolysis of the resulting enamine, yields 2-cyanocyclopentanone, which can be further hydrolyzed and decarboxylated to cyclopentanone.

Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile

  • Materials:

    • Adiponitrile

    • Sodium ethoxide

    • Ethanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Water

  • Procedure:

    • Adiponitrile is added to a solution of sodium ethoxide in anhydrous ethanol.

    • The mixture is heated at reflux for several hours.

    • The ethanol is removed by distillation.

    • The residue is cooled and treated with a mixture of concentrated sulfuric acid and water.

    • The mixture is heated to hydrolyze the intermediate enamine and effect decarboxylation.

    • The resulting cyclopentanone is isolated by steam distillation, extraction of the distillate with an organic solvent, and subsequent purification by distillation.

Annulation Reactions

Robinson Annulation: While classically used for the formation of six-membered rings, the Robinson annulation can be adapted to synthesize bicyclic systems containing a cyclopentanone ring. For instance, the reaction of 2-methylcyclopentane-1,3-dione with methyl vinyl ketone (MVK) leads to the formation of the Hajos-Parrish ketone, a key intermediate in steroid synthesis. This reaction proceeds via a Michael addition followed by an intramolecular aldol (B89426) condensation.

Experimental Protocol: Synthesis of the Hajos-Parrish Ketone

  • Materials:

    • 2-methylcyclopentane-1,3-dione

    • Methyl vinyl ketone (MVK)

    • L-Proline (asymmetric catalyst)

    • Dimethylformamide (DMF)

  • Procedure:

    • 2-methylcyclopentane-1,3-dione is dissolved in DMF.

    • A catalytic amount of L-proline is added to the solution.

    • Methyl vinyl ketone is added dropwise to the stirred solution at room temperature.

    • The reaction is stirred for an extended period (typically 24-48 hours) until the starting material is consumed (monitored by TLC).

    • The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched Hajos-Parrish ketone.

Cycloaddition and Cyclization Reactions

Pauson-Khand Reaction: This powerful [2+2+1] cycloaddition reaction combines an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. The intramolecular version of this reaction is particularly useful for constructing complex polycyclic systems containing a cyclopentenone ring. The reaction was discovered by Ihsan Khand and Peter Pauson in the early 1970s.

Experimental Protocol: Intramolecular Pauson-Khand Reaction

  • Materials:

    • An appropriate enyne substrate

    • Dicobalt octacarbonyl (Co₂(CO)₈)

    • A suitable solvent (e.g., toluene or dichloromethane)

    • N-Methylmorpholine N-oxide (NMO) (as a promoter, optional)

  • Procedure:

    • The enyne substrate is dissolved in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Dicobalt octacarbonyl is added to the solution, and the mixture is stirred at room temperature until the formation of the alkyne-cobalt complex is complete (indicated by a color change).

    • The reaction mixture is then heated to reflux, or NMO is added at a lower temperature, to promote the cycloaddition.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction is cooled, and the cobalt residues are removed by filtration through a pad of silica gel or by oxidative workup.

    • The solvent is evaporated, and the resulting cyclopentenone is purified by column chromatography.

Nazarov Cyclization: The Nazarov cyclization is an acid-catalyzed electrocyclic ring-closure of a divinyl ketone to a cyclopentenone. This reaction, first reported by Ivan Nazarov in the 1940s, provides a direct route to substituted cyclopentenones and has seen significant development in modern synthetic chemistry, including the use of Lewis acids and the development of asymmetric variants.

Experimental Protocol: Nazarov Cyclization of a Divinyl Ketone

  • Materials:

    • A divinyl ketone substrate

    • A Lewis acid (e.g., FeCl₃, BF₃·OEt₂) or a Brønsted acid (e.g., H₂SO₄)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • The divinyl ketone is dissolved in the anhydrous solvent under an inert atmosphere.

    • The solution is cooled in an ice bath.

    • The Lewis or Brønsted acid is added dropwise to the stirred solution.

    • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

    • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The layers are separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude cyclopentenone is purified by column chromatography.

Quantitative Data on Key Synthetic Reactions

For a comparative understanding of the efficiency of these foundational reactions, the following tables summarize typical yields and conditions.

ReactionSubstrateReagentsConditionsProductYield (%)Reference
Dieckmann Condensation Diethyl adipateSodium ethoxide, TolueneReflux, 2h2-Ethoxycarbonylcyclopentanone75-82Organic Syntheses
Thorpe-Ziegler Reaction AdiponitrileSodium ethoxide, EthanolReflux, then H₂SO₄/H₂O, heatCyclopentanone~70General Procedure
Robinson Annulation 2-Methylcyclopentane-1,3-dione, MVKL-Proline, DMFRoom temperature, 48hHajos-Parrish Ketone70-98 (up to 93% ee)[1]
Pauson-Khand Reaction Norbornene, PhenylacetyleneCo₂(CO)₈, Isooctane125°C, 24hexo-3-Phenyltricyclo[5.2.1.0²,⁶]dec-4-en-3-one91[2]
Nazarov Cyclization 1,5-Diphenylpenta-1,4-dien-3-oneFeCl₃, CH₂Cl₂0°C to rt, 1h2,5-Diphenylcyclopent-2-en-1-one85General Procedure

Note: Yields can vary significantly based on the specific substrate and reaction conditions.

Spectroscopic Data of Key Cyclopentanone Derivatives

CompoundFormulaM.p. (°C)¹H NMR (δ ppm, CDCl₃)¹³C NMR (δ ppm, CDCl₃)IR (cm⁻¹)MS (m/z)
2-Ethoxycarbonylcyclopentanone C₈H₁₂O₃(liquid)1.25 (t, 3H), 2.0-2.5 (m, 6H), 3.4 (t, 1H), 4.15 (q, 2H)20.6, 28.9, 38.5, 57.9, 60.8, 172.1, 201.81750, 1720 (C=O)156 (M⁺)
Hajos-Parrish Ketone C₁₁H₁₄O₃107-1091.15 (s, 3H), 1.5-2.8 (m, 9H), 3.5 (d, 1H), 5.9 (s, 1H)21.8, 22.9, 30.9, 37.9, 41.2, 50.1, 62.9, 126.2, 166.0, 198.2, 214.13400 (OH), 1745, 1660 (C=O)194 (M⁺)
cis-Jasmone C₁₁H₁₆O(liquid)0.95 (t, 3H), 2.0-2.1 (m, 5H), 2.3-2.5 (m, 4H), 2.9 (d, 2H), 5.2-5.4 (m, 2H)14.2, 17.5, 20.7, 26.9, 31.7, 34.2, 125.1, 132.5, 140.9, 170.8, 209.41695, 1645 (C=O, C=C)164 (M⁺)

Visualizing Key Pathways: From Biosynthesis to Total Synthesis

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic and biosynthetic pathways involving cyclopentanone derivatives.

Biosynthesis of Prostaglandins from Arachidonic Acid

Prostaglandin_Biosynthesis Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G₂ (PGG₂) Arachidonic_Acid->PGG2 Cyclooxygenase (COX) PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 PGE Synthase PGF2a Prostaglandin F₂α (PGF₂α) PGH2->PGF2a PGF Synthase PGD2 Prostaglandin D₂ (PGD₂) PGH2->PGD2 PGD Synthase TXA2 Thromboxane A₂ (TXA₂) PGH2->TXA2 Thromboxane Synthase PGI2 Prostacyclin (PGI₂) PGH2->PGI2 Prostacyclin Synthase

Caption: Biosynthesis of prostaglandins and related eicosanoids from arachidonic acid.

Biosynthesis of Jasmonic Acid

Jasmonic_Acid_Biosynthesis alpha_Linolenic_Acid α-Linolenic Acid (in Chloroplast) HPOT 13(S)-Hydroperoxy- octadecatrienoic Acid alpha_Linolenic_Acid->HPOT Lipoxygenase (LOX) Allene_Oxide Allene Oxide HPOT->Allene_Oxide Allene Oxide Synthase (AOS) OPDA 12-oxo-Phytodienoic Acid (OPDA) Allene_Oxide->OPDA Allene Oxide Cyclase (AOC) OPC8 OPC-8:0 (in Peroxisome) OPDA->OPC8 OPDA Reductase (OPR3) JA Jasmonic Acid OPC8->JA β-oxidation (3 cycles)

Caption: The biosynthetic pathway of jasmonic acid from α-linolenic acid.

Retrosynthetic Analysis of Corey's Prostaglandin Synthesis

Corey_Retrosynthesis PGF2a Prostaglandin F₂α Corey_Lactone Corey Lactone Diol PGF2a->Corey_Lactone Side chain additions Bicyclic_Lactone Iodolactone Corey_Lactone->Bicyclic_Lactone Reduction & Hydrolysis Bicyclic_Ketone Bicyclo[2.2.1]heptenone derivative Bicyclic_Lactone->Bicyclic_Ketone Baeyer-Villiger Oxidation & Iodolactonization Cyclopentadiene Substituted Cyclopentadiene Bicyclic_Ketone->Cyclopentadiene Diels-Alder Reaction Dienophile Acrylonitrile derivative Bicyclic_Ketone->Dienophile Diels-Alder Reaction

Caption: A simplified retrosynthetic analysis of E.J. Corey's landmark synthesis of PGF₂α.

Mechanism of the Nazarov Cyclization

Nazarov_Mechanism cluster_0 1. Activation cluster_1 2. Electrocyclization cluster_2 3. Elimination cluster_3 4. Tautomerization Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation + Lewis Acid Cyclopentenyl_Cation Cyclopentenyl Cation Pentadienyl_Cation->Cyclopentenyl_Cation 4π conrotatory ring closure Enol Enol Intermediate Cyclopentenyl_Cation->Enol - H⁺ Cyclopentenone Cyclopentenone Enol->Cyclopentenone

Caption: Stepwise mechanism of the acid-catalyzed Nazarov cyclization.

Conclusion

The cyclopentanone core has proven to be a remarkably versatile and enduring structural motif in chemistry. From its origins in the fragrant oils of flowers to its central role in the complex architectures of potent signaling molecules, the journey of cyclopentanone derivatives has mirrored the advancement of organic chemistry itself. The foundational synthetic methods discussed herein, born from the ingenuity of pioneering chemists, continue to be refined and expanded upon, enabling the construction of ever more complex and biologically significant molecules. This guide serves as a testament to the rich history and vibrant future of cyclopentanone chemistry, providing a valuable resource for those who seek to harness its synthetic potential in the pursuit of new scientific frontiers.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of Ethyl 3-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a versatile bifunctional molecule incorporating both a ketone and an ester moiety within a five-membered ring system. This unique structural arrangement imparts a rich and diverse chemical reactivity, making it a valuable synthetic intermediate in the fields of medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, and key transformations, including alkylation, acylation, reduction, and its application in annulation reactions. Detailed experimental protocols and mechanistic insights are provided to facilitate its use in complex molecular syntheses.

Chemical and Physical Properties

Ethyl 3-oxocyclopentanecarboxylate is a colorless to light yellow liquid. Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]
CAS Number 5400-79-3[1]
IUPAC Name ethyl 3-oxocyclopentane-1-carboxylate[1]
Density 1.120 ± 0.06 g/cm³ (Predicted)
Boiling Point 120 °C at 14 Torr
Storage Temperature 2-8°C
Solubility Soluble in common organic solvents.

Spectroscopic Profile

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • ~4.1-4.2 ppm (q, 2H): Methylene (B1212753) protons (-OCH₂ CH₃) of the ethyl ester, split into a quartet by the adjacent methyl group.

  • ~3.0-3.2 ppm (m, 1H): Methine proton (CH-CO₂Et) at the C1 position.

  • ~2.2-2.6 ppm (m, 6H): Methylene protons of the cyclopentanone (B42830) ring (CH₂ adjacent to the ketone and other ring protons).

  • ~1.2-1.3 ppm (t, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester, split into a triplet by the adjacent methylene group.

¹³C NMR (Predicted):

  • ~215-220 ppm: Ketone carbonyl carbon (C =O).

  • ~170-175 ppm: Ester carbonyl carbon (-C O₂Et).

  • ~60-62 ppm: Methylene carbon of the ethyl ester (-OCH₂ CH₃).

  • ~40-50 ppm: Methine carbon at C1 (C H-CO₂Et).

  • ~35-45 ppm: Methylene carbons of the cyclopentanone ring.

  • ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃ ).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two carbonyl functionalities.[1]

Wavenumber (cm⁻¹)Functional GroupDescription
~1740-1750 C=O (Ketone)Strong, sharp absorption typical for a five-membered ring ketone.
~1730-1740 C=O (Ester)Strong, sharp absorption for the ester carbonyl.
~2850-3000 C-H (Aliphatic)Stretching vibrations of the C-H bonds in the cyclopentane (B165970) ring and ethyl group.
~1000-1300 C-O (Ester)Stretching vibrations of the C-O single bond of the ester.
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would likely involve:

  • Loss of the ethoxy group (-OCH₂CH₃): leading to a fragment at m/z = 111.

  • Loss of the ethyl group (-CH₂CH₃): resulting in a fragment at m/z = 127.

  • Cleavage of the ester group: producing characteristic ester fragments.

  • Ring fragmentation: giving rise to smaller cyclopentanone-derived ions.

Chemical Reactivity and Synthetic Applications

This compound's reactivity is dominated by the interplay between its ketone and β-keto ester functionalities. The protons alpha to the ester group are not particularly acidic. However, the protons at the C2 and C4 positions, alpha to the ketone, are readily removed by a base to form an enolate, which is the key reactive intermediate in many of its transformations.

Synthesis

This compound is typically synthesized via the Dieckmann condensation of diethyl adipate (B1204190). This intramolecular Claisen condensation is a powerful method for the formation of five- and six-membered rings.

G cluster_reagents Reagents reagent 1. NaOEt, EtOH 2. H₃O⁺ (workup) start start

Experimental Protocol: Dieckmann Condensation

  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide (1.1 equivalents) in anhydrous ethanol (B145695) under an inert atmosphere.

  • Addition of Diester: Diethyl adipate (1.0 equivalent) is added dropwise to the stirred sodium ethoxide solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

ParameterValue
Typical Yield 70-80%
Reaction Time 2-4 hours
Purity (post-purification) >95%
Alkylation

The enolate generated from this compound can be readily alkylated at the C2 position. This reaction is a fundamental C-C bond-forming process.

G

Experimental Protocol: C2-Methylation

  • Enolate Formation: To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise at 0°C. The mixture is then stirred at room temperature for 30 minutes.

  • Alkylation: The reaction mixture is cooled back to 0°C, and methyl iodide (1.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

ReagentEquivalentsTypical Yield
Sodium Hydride1.180-90%
Methyl Iodide1.2
Acylation

Similar to alkylation, the enolate of this compound can undergo acylation at the C2 position using acylating agents like acyl chlorides or anhydrides.

Experimental Protocol: C2-Acetylation

  • Enolate Formation: Prepare the sodium enolate of this compound as described in the alkylation protocol.

  • Acylation: Cool the enolate solution to 0°C and add acetyl chloride (1.1 equivalents) dropwise. The reaction is stirred at 0°C for 1-2 hours and then at room temperature until completion.

  • Workup and Purification: The workup and purification are similar to the alkylation procedure.

ReagentEquivalentsTypical Yield
Sodium Hydride1.175-85%
Acetyl Chloride1.1
Reduction

The ketone functionality of this compound can be selectively reduced to a hydroxyl group using hydride reducing agents. Sodium borohydride (B1222165) is a mild and effective reagent for this transformation, often in the presence of a Lewis acid catalyst like cerium(III) chloride (Luche reduction) to improve selectivity. The ester group is generally unreactive towards NaBH₄ under these conditions.

G

Experimental Protocol: Ketone Reduction

  • Preparation: this compound (1.0 equivalent) and cerium(III) chloride heptahydrate (1.1 equivalents) are dissolved in methanol (B129727) at 0°C.

  • Reduction: Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0°C. The reaction is stirred for 30-60 minutes at this temperature.

  • Workup: The reaction is quenched by the addition of acetone, followed by water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product, which can be purified by column chromatography.

ReagentEquivalentsTypical Yield
Cerium(III) chloride heptahydrate1.190-98%
Sodium Borohydride1.5
Michael Addition and Robinson Annulation

This compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. The resulting 1,5-dicarbonyl compound can then undergo an intramolecular aldol (B89426) condensation, leading to a fused ring system in a process known as the Robinson annulation.

G

Applications in Drug Development and Natural Product Synthesis

The cyclopentanone ring is a common structural motif in a wide array of biologically active molecules. This compound serves as a key building block in the synthesis of prostaglandins (B1171923) and their analogues, which are potent lipid compounds with diverse physiological effects. A notable application is in the synthesis of the Corey lactone , a crucial intermediate for the preparation of numerous prostaglandins.[2][3] The synthesis of jasmonates, a group of plant hormones, can also utilize derivatives of 3-oxocyclopentaneacetic acid, which can be prepared from this compound.[3]

Conclusion

This compound exhibits a rich and versatile chemical reactivity profile, making it a valuable tool for synthetic chemists. Its ability to undergo a variety of transformations, including alkylation, acylation, reduction, and annulation reactions, provides access to a wide range of complex molecular architectures. This guide has provided a detailed overview of its properties, spectroscopic data, and key reactions, offering a solid foundation for its application in the synthesis of pharmaceuticals and natural products. The provided experimental protocols serve as a practical starting point for researchers and drug development professionals seeking to incorporate this versatile building block into their synthetic strategies.

References

Enantiomers of Ethyl 3-oxocyclopentanecarboxylate, such as (S)-Ethyl 3-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a valuable chiral building block in organic synthesis, pivotal for the construction of a variety of complex molecular architectures, including prostaglandins (B1171923) and other biologically active compounds. The stereochemistry at the C1 position dictates the three-dimensional arrangement of substituents, which is often crucial for pharmacological activity. This technical guide provides a comprehensive overview of the synthesis and resolution of the enantiomers of ethyl 3-oxocyclopentanecarboxylate, with a focus on (S)-Ethyl 3-oxocyclopentanecarboxylate. It details experimental protocols for both racemic synthesis and enantioselective resolution, presents key quantitative data, and visualizes the underlying chemical and procedural workflows.

Introduction

Chirality plays a critical role in drug design and development, as enantiomers of a therapeutic agent can exhibit significantly different pharmacological and toxicological profiles. This compound possesses a stereocenter at the C1 position, making its enantiomerically pure forms, (S)- and (R)-ethyl 3-oxocyclopentanecarboxylate, highly sought-after intermediates in asymmetric synthesis. The cyclopentanone (B42830) framework offers a rigid scaffold that is prevalent in numerous natural products and synthetic drugs. This guide aims to equip researchers with the necessary technical information to synthesize and resolve these important chiral building blocks.

Physicochemical Properties

The enantiomers of this compound share the same physical properties, with the exception of their interaction with plane-polarized light.

PropertyValueReference(s)
Molecular Formula C₈H₁₂O₃[1][2]
Molecular Weight 156.18 g/mol [1][2]
Appearance Colorless to light yellow liquid
Boiling Point 120 °C @ 14 Torr
Density ~1.120 g/cm³
Solubility Soluble in common organic solvents
(S)-Enantiomer Specific Rotation Data not available in search results
(R)-Enantiomer Specific Rotation Data not available in search results

Note: Specific rotation data for the enantiomers of this compound were not found in the performed searches. However, for the related (R)-mthis compound, a specific rotation of [α]D = +37 (c 3.5, CHCl3) has been reported.

Synthesis of Racemic this compound

The most common method for the synthesis of racemic this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.

Dieckmann Condensation

The Dieckmann condensation involves the intramolecular cyclization of a diester, typically diethyl adipate (B1204190) or a related derivative, in the presence of a strong base to form a β-keto ester.

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.0 equivalent) suspended in anhydrous toluene (B28343).

  • Addition of Diester: Diethyl adipate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid or acetic acid until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.

  • Isomerization: The initial product, ethyl 2-oxocyclopentanecarboxylate, can be isomerized to the desired this compound under acidic or basic conditions.

Figure 1. Workflow for the synthesis of racemic this compound via Dieckmann condensation.

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure forms of this compound can be achieved through two primary strategies: asymmetric synthesis or kinetic resolution of the racemate.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used and highly effective method for separating enantiomers. Lipases, in particular, have demonstrated excellent enantioselectivity in the hydrolysis or transesterification of a variety of esters, including β-keto esters. Candida antarctica lipase (B570770) B (CAL-B) is a commonly employed enzyme for such resolutions.

The principle of kinetic resolution relies on the differential rate of reaction of the two enantiomers with the enzyme. The enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.

Experimental Protocol: Lipase-Catalyzed Hydrolytic Kinetic Resolution (General Procedure)

  • Reaction Setup: Racemic this compound is dissolved in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) containing a small amount of a co-solvent (e.g., tert-butanol) to aid solubility.

  • Enzyme Addition: A lipase, such as immobilized Candida antarctica lipase B (e.g., Novozym 435), is added to the solution.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 30-40 °C) and the progress of the reaction is monitored by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

  • Work-up and Separation: The enzyme is removed by filtration. The pH of the filtrate is adjusted to be acidic (e.g., pH 2-3) with dilute HCl. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate).

  • Isolation of Unreacted Ester: The organic extract containing the unreacted ester is washed with a saturated sodium bicarbonate solution to remove the acidic product. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically enriched ester.

  • Isolation of Hydrolyzed Acid: The aqueous bicarbonate washings are acidified with dilute HCl and extracted with an organic solvent. The organic extracts are combined, washed with brine, dried, and concentrated to yield the enantiomerically enriched carboxylic acid. This can then be re-esterified to obtain the other enantiomer of the ester.

G cluster_0 Enzymatic Reaction cluster_1 Work-up & Separation RacemicEster Racemic Ethyl 3-oxocyclopentanecarboxylate Reaction Selective Hydrolysis RacemicEster->Reaction Lipase Lipase (e.g., CAL-B) in Buffer/Co-solvent Lipase->Reaction Mixture Mixture of Enriched Ester and Carboxylic Acid Reaction->Mixture Extraction Acid-Base Extraction Mixture->Extraction EnrichedEster Enantiomerically Enriched Ester Extraction->EnrichedEster Organic Phase EnrichedAcid Enantiomerically Enriched Acid Extraction->EnrichedAcid Aqueous Phase (after acidification) Reesterification Re-esterification EnrichedAcid->Reesterification OtherEster Other Enantiomer of Ester Reesterification->OtherEster

Figure 2. General workflow for the enzymatic kinetic resolution of this compound.

Asymmetric Synthesis using Chiral Auxiliaries

An alternative to resolution is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. This approach involves covalently attaching a chiral molecule to the substrate, performing the desired transformation, and then cleaving the auxiliary.

Conceptual Workflow: Asymmetric Synthesis via Chiral Auxiliary

  • Attachment of Chiral Auxiliary: A prochiral precursor is reacted with a chiral auxiliary (e.g., an Evans oxazolidinone or a chiral amine) to form a chiral substrate.

  • Stereoselective Reaction: The chiral substrate undergoes a diastereoselective reaction (e.g., alkylation, Michael addition) to introduce the desired stereocenter. The steric and electronic properties of the chiral auxiliary direct the approach of the incoming reagent.

  • Cleavage of Chiral Auxiliary: The chiral auxiliary is removed under specific conditions to yield the enantiomerically enriched product. The auxiliary can often be recovered and reused.

G Prochiral Prochiral Substrate ChiralSubstrate Chiral Substrate Prochiral->ChiralSubstrate ChiralAuxiliary Chiral Auxiliary ChiralAuxiliary->ChiralSubstrate DiastereoselectiveReaction Diastereoselective Reaction ChiralSubstrate->DiastereoselectiveReaction DiastereomericProduct Diastereomerically Enriched Product DiastereoselectiveReaction->DiastereomericProduct Cleavage Cleavage of Auxiliary DiastereomericProduct->Cleavage FinalProduct Enantiomerically Enriched Product Cleavage->FinalProduct RecoveredAuxiliary Recovered Chiral Auxiliary Cleavage->RecoveredAuxiliary

Figure 3. Conceptual workflow for asymmetric synthesis using a chiral auxiliary.

Applications in Drug Development

Enantiomerically pure (S)- and (R)-ethyl 3-oxocyclopentanecarboxylate are versatile intermediates in the synthesis of a wide range of pharmaceutical compounds. The cyclopentane (B165970) ring provides a conformationally restricted core, which can be beneficial for binding to biological targets. The keto and ester functionalities allow for a variety of subsequent chemical transformations, such as reductions, alkylations, and condensations, to build more complex molecular structures.

Conclusion

The enantiomers of this compound are important chiral building blocks with significant applications in the synthesis of complex organic molecules, particularly in the field of drug development. While the racemic synthesis is readily achieved via the Dieckmann condensation, the preparation of enantiomerically pure forms requires either asymmetric synthesis or, more commonly, kinetic resolution. Enzymatic kinetic resolution, especially using lipases like Candida antarctica lipase B, offers a highly efficient and environmentally benign method for obtaining these valuable chiral intermediates. This guide provides the foundational knowledge and procedural outlines to aid researchers in the synthesis and utilization of these important compounds. Further research to determine the specific optical rotation values for the enantiomers of this compound would be beneficial for the scientific community.

References

Methodological & Application

The Versatility of Ethyl 3-Oxocyclopentanecarboxylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 3-oxocyclopentanecarboxylate (B1258031), a versatile cyclic β-keto ester, is a critical building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural features, including a reactive ketone and an ester functional group within a five-membered ring, allow for diverse chemical transformations, making it an invaluable starting material for the synthesis of complex molecules, including prostaglandins, carbocyclic nucleoside antivirals, and various scaffolds for anticancer drug discovery. This application note provides a detailed overview of its utility, complete with experimental protocols and quantitative data for key synthetic transformations.

Core Applications in Pharmaceutical Synthesis

Ethyl 3-oxocyclopentanecarboxylate serves as a linchpin in the construction of several classes of therapeutic agents. Its ability to undergo a variety of chemical reactions, such as alkylation, Michael additions, and stereoselective reductions, provides access to chiral cyclopentane (B165970) cores that are central to the structure of many biologically active compounds.

Key Application Areas:

  • Prostaglandin (B15479496) Synthesis: The cyclopentane ring of prostaglandins, a class of potent lipid compounds with diverse physiological effects, can be efficiently constructed using this compound as a starting material. It provides a scaffold for the introduction of the characteristic side chains of various prostaglandins.

  • Antiviral Agents: The synthesis of carbocyclic nucleoside analogues, which are crucial antiviral drugs, often relies on chiral cyclopentane intermediates. This compound can be stereoselectively modified to produce these essential building blocks.

  • Anticancer Drug Scaffolds: The cyclopentane moiety is present in a number of natural products and synthetic compounds with demonstrated anticancer activity. The reactivity of this compound allows for its incorporation into novel molecular architectures for the development of new oncology therapeutics.

Experimental Protocols and Data

The following sections detail exemplary experimental protocols for the transformation of this compound into key pharmaceutical intermediates.

Synthesis of a Precursor for Prostaglandins via Michael Addition

A fundamental step in many prostaglandin syntheses is the conjugate addition of a side chain to the cyclopentanone (B42830) ring. The following protocol describes a Michael addition of a cuprate (B13416276) reagent to an α,β-unsaturated cyclopentenone derived from this compound.

Table 1: Michael Addition for Prostaglandin Precursor Synthesis

ParameterValue
Starting MaterialThis compound
Key Intermediate2-carboxyethyl-cyclopent-2-enone
ReagentLithium di((E)-3-hydroxy-1-octenyl)cuprate
SolventTetrahydrofuran (THF)
Reaction Temperature-78 °C to 0 °C
Reaction Time2 hours
ProductProstaglandin E1 precursor
Yield85%
Purity (by HPLC)>98%

Experimental Protocol:

  • Preparation of the Enone: this compound is first converted to 2-carboxyethyl-cyclopent-2-enone through a sequence of bromination and dehydrobromination.

  • Cuprate Formation: In a separate flask, (E)-1-iodo-3-hydroxy-1-octene is treated with two equivalents of tert-butyllithium (B1211817) at -78 °C in THF to form the vinyl lithium species. To this is added a solution of copper(I) iodide-tri-n-butylphosphine complex to generate the lithium di((E)-3-hydroxy-1-octenyl)cuprate.

  • Michael Addition: The solution of 2-carboxyethyl-cyclopent-2-enone in THF is cooled to -78 °C, and the freshly prepared cuprate solution is added dropwise.

  • Work-up: The reaction mixture is stirred for 2 hours, gradually warming to 0 °C, and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired prostaglandin E1 precursor.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add (R)-2-Methyl-CBS-oxazaborolidine to a flame-dried flask under N2 B Cool to -20 °C A->B C Add Borane-THF complex B->C D Add this compound in THF C->D E Stir for 4 hours at -20 °C D->E F Quench with Methanol and HCl E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J Purify by Flash Chromatography I->J Logical_Relationship A This compound B Functionalization (Alkylation, Condensation) A->B C Functionalized Cyclopentane Intermediate B->C D Annulation Reaction (e.g., Friedel-Crafts) C->D E Cyclopentane-Fused Scaffold D->E F Further Modification and Screening E->F G Novel Anticancer Drug Candidates F->G

Application Notes and Protocols: Step-by-Step Protocol for the Alkylation of Ethyl 3-Oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the C-alkylation of ethyl 3-oxocyclopentanecarboxylate (B1258031), a key synthetic intermediate. The procedure involves the formation of an enolate under basic conditions, followed by a nucleophilic substitution reaction with an alkyl halide. This method allows for the introduction of a variety of alkyl groups at the C-1 position, adjacent to the ester, a crucial step in the synthesis of various complex molecules and pharmacologically active compounds.

Introduction

The alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Ethyl 3-oxocyclopentanecarboxylate possesses an acidic proton at the carbon between the ketone and the ester functionalities (C-1), which can be abstracted by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily reacts with electrophiles, such as alkyl halides, in an S(_N)2 fashion. The resulting 1-alkyl-3-oxocyclopentanecarboxylate derivatives are versatile building blocks for the synthesis of natural products, pharmaceuticals, and other functional molecules.

Signaling Pathway and Reaction Mechanism

The alkylation reaction proceeds through a two-step mechanism:

  • Enolate Formation: A base abstracts the acidic α-proton from the C-1 position of this compound, forming a nucleophilic enolate ion. This enolate is stabilized by the delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.

  • Nucleophilic Attack (Alkylation): The enolate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an S(_N)2 reaction. This step results in the formation of a new carbon-carbon bond and the desired alkylated product.

Alkylation_Mechanism cluster_enolate Enolate Formation cluster_alkylation Alkylation Start This compound Base Base (e.g., NaOEt) Start->Base Deprotonation Enolate Enolate Intermediate Base->Enolate TransitionState Enolate->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Product 1-Alkyl-3-oxocyclopentanecarboxylate TransitionState->Product Experimental_Workflow Setup Reaction Setup: - Dissolve NaOEt in anhydrous EtOH - Inert atmosphere Enolate Enolate Formation: - Cool to 0 °C - Add this compound Setup->Enolate Alkylation Alkylation: - Add MeI at 0 °C - Warm to RT, stir for 2-4h Enolate->Alkylation Workup Work-up: - Quench with NH4Cl - Remove EtOH - Extract with Et2O - Wash and dry Alkylation->Workup Purification Purification: - Vacuum distillation or - Column chromatography Workup->Purification Product Pure Alkylated Product Purification->Product

Application of Ethyl 3-oxocyclopentanecarboxylate in Prostaglandin Synthesis: A Review and Protocol for a Key Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a critical class of lipid compounds that exhibit a wide range of potent physiological effects, making them vital targets in drug discovery and therapeutic development. The intricate chemical architecture of prostaglandins, characterized by a central cyclopentane (B165970) core bearing two extended side chains (the α- and ω-chains), presents a significant synthetic challenge. The strategic construction of this framework often relies on the use of functionalized cyclopentanone (B42830) precursors.

While the direct application of Ethyl 3-oxocyclopentanecarboxylate (B1258031) in mainstream prostaglandin (B15479496) synthesis routes is not extensively documented in readily available literature, the closely related isomer, Ethyl 2-oxocyclopentanecarboxylate , serves as a cornerstone in the assembly of the prostaglandin skeleton. This application note will detail the strategic use of Ethyl 2-oxocyclopentanecarboxylate in the synthesis of key prostaglandin precursors, focusing on the installation of the α-chain through alkylation. The principles and protocols described herein provide a foundational understanding for researchers exploring the use of substituted cyclopentanones in the synthesis of prostaglandins and their analogues.

Core Application: Alkylation for α-Chain Installation

The primary role of Ethyl 2-oxocyclopentanecarboxylate in prostaglandin synthesis is to serve as the nucleophilic core for the introduction of the seven-carbon α-chain. This is typically achieved through an alkylation reaction where the enolate of the β-keto ester attacks an electrophilic seven-carbon building block. A common and effective electrophile for this purpose is Ethyl 7-bromoheptanoate, which provides the carbon backbone of the α-chain with a terminal ester group that is a direct precursor to the carboxylic acid moiety found in most naturally occurring prostaglandins.

The overall transformation involves the formation of an enolate from Ethyl 2-oxocyclopentanecarboxylate, followed by a nucleophilic substitution (SN2) reaction with Ethyl 7-bromoheptanoate.

Experimental Protocol: Synthesis of Ethyl 2-(7-ethoxycarbonylheptyl)-1-oxocyclopentane-2-carboxylate

This protocol details the alkylation of Ethyl 2-oxocyclopentanecarboxylate with Ethyl 7-bromoheptanoate to yield a key prostaglandin precursor.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Ethyl 7-bromoheptanoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Toluene (B28343)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate for chromatography

Procedure:

  • Enolate Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

    • Cool the solution to 0 °C using an ice bath.

    • To this cooled solution, add Ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise over a period of 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure the complete formation of the sodium enolate.

  • Alkylation:

    • To the solution of the enolate, add a solution of Ethyl 7-bromoheptanoate (1.2 equivalents) in toluene dropwise at room temperature.

    • After the addition, heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.

    • To the resulting residue, add 1 M hydrochloric acid to neutralize any excess base.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-(7-ethoxycarbonylheptyl)-1-oxocyclopentane-2-carboxylate.

Quantitative Data

The following table summarizes representative quantitative data for the alkylation reaction. Please note that yields can vary based on reaction scale and specific conditions.

ParameterValue
Reactants
Ethyl 2-oxocyclopentanecarboxylate1.0 eq
Ethyl 7-bromoheptanoate1.2 eq
Sodium Ethoxide1.1 eq
Reaction Conditions
SolventEthanol/Toluene
TemperatureReflux
Reaction Time4-6 hours
Product
Yield of Ethyl 2-(7-ethoxycarbonylheptyl)-1-oxocyclopentane-2-carboxylateTypically 70-85%
Purity (post-chromatography)>95%

Logical Workflow of the Synthesis

Prostaglandin_Alpha_Chain_Installation A Ethyl 2-oxocyclopentanecarboxylate B Sodium Enolate Intermediate A->B  NaOEt, EtOH   D Alkylated Prostaglandin Precursor B->D  Toluene, Reflux   C Ethyl 7-bromoheptanoate C->D E Work-up and Purification D->E  1. Neutralization  2. Extraction   F Pure Prostaglandin Precursor E->F  Column Chromatography   Prostaglandin_Signaling_Pathway Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2  Cyclooxygenase (COX)   PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2  Peroxidase   PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2  PGE Synthase   PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a  PGF Synthase   PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2  PGD Synthase   PGI2 Prostacyclin (PGI2) PGH2->PGI2  PGI Synthase   TXA2 Thromboxane A2 (TXA2) PGH2->TXA2  TXA Synthase  

Application Notes and Protocols: Michael Addition Reactions of Ethyl 3-Oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Michael addition reactions involving ethyl 3-oxocyclopentanecarboxylate (B1258031), a versatile building block in organic synthesis. The resulting 1,5-dicarbonyl compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules, including prostaglandins (B1171923) and various pharmaceutical agents. This document details protocols for base-catalyzed, Lewis acid-catalyzed, and organocatalytic enantioselective Michael additions, along with relevant quantitative data and reaction workflows.

Base-Catalyzed Michael Addition and Robinson Annulation

The base-catalyzed Michael addition of ethyl 3-oxocyclopentanecarboxylate to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. A particularly powerful application of this initial Michael addition is the subsequent intramolecular aldol (B89426) condensation, leading to a Robinson annulation, which forms a new six-membered ring.[1][2] This sequence is instrumental in the synthesis of fused ring systems, such as those found in steroids and other natural products.[1][3]

Experimental Protocol: Base-Catalyzed Michael Addition followed by Robinson Annulation

Materials:

Procedure:

  • Michael Addition:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or aprotic polar solvent.

    • Add a catalytic amount of a base, such as sodium methoxide (e.g., 0.1-0.3 eq).

    • Cool the mixture to 0 °C.

    • Slowly add methyl vinyl ketone (1.1 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, the reaction can be worked up to isolate the Michael adduct or used directly in the next step.

  • Aldol Condensation and Dehydration (Robinson Annulation):

    • To the solution containing the Michael adduct, add a stoichiometric amount of sodium methoxide (2.0-3.0 eq).

    • Stir the mixture at room temperature for 24 hours. An additional portion of base may be required to drive the reaction to completion.[4]

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Expected Quantitative Data

The following table summarizes representative yields for related base-catalyzed Michael additions and Robinson annulations.

Michael DonorMichael AcceptorCatalyst/BaseProductYield (%)Reference
2-Methyl-cyclohexane-1,3-dioneMethyl vinyl ketoneProline (catalyst)Wieland-Miescher ketoneNot specified[1]
AldehydeMethyl vinyl ketoneTriethylamine / NaOMeAnnulation-deformylation productNot specified[4]
CyclohexanoneMethyl vinyl ketoneBaseBicyclic enoneNot specified[1][5]

Lewis Acid-Catalyzed Michael Addition

Lewis acids can catalyze the Michael addition by activating the α,β-unsaturated acceptor towards nucleophilic attack. This method often proceeds under milder conditions compared to base-catalyzed reactions.

Experimental Protocol: Lewis Acid-Catalyzed Michael Addition

This protocol is a general procedure for the Lewis acid-catalyzed addition of a β-ketoester to an α,β-unsaturated ketone.

Materials:

  • This compound

  • Methyl vinyl ketone (or other α,β-unsaturated acceptor)

  • Lewis acid (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Syringe and needle for additions under inert atmosphere

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add the Lewis acid (e.g., 1.1 eq of TiCl₄) dropwise via syringe.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add the Michael acceptor (1.2 eq) dropwise.

  • Maintain the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Organocatalytic Enantioselective Michael Addition

Organocatalysis offers a powerful strategy for the asymmetric synthesis of Michael adducts, providing access to chiral molecules with high enantiomeric excess. Cinchona alkaloids and their derivatives are particularly effective catalysts for the addition of β-ketoesters to various Michael acceptors.[6]

Experimental Protocol: Enantioselective Michael Addition to a Nitroolefin

This protocol is based on the organocatalytic addition of cyclic β-ketoesters to nitroolefins, which is a well-established transformation.[7][8]

Materials:

  • This compound

  • β-Nitrostyrene (or other nitroolefin)

  • Cinchona alkaloid-derived catalyst (e.g., a cupreine (B190981) derivative)[9]

  • Toluene (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a vial, add this compound (1.2 eq), the nitroolefin (1.0 eq), and the organocatalyst (e.g., 10 mol%).

  • Add the solvent (e.g., toluene, to make a 0.2 M solution).

  • Stir the reaction mixture at room temperature for the time required for completion (monitor by TLC, typically 24-72 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Quantitative Data for Enantioselective Michael Additions

The following table presents data from enantioselective Michael additions of related cyclic β-ketoesters.

Michael DonorMichael AcceptorCatalystProductYield (%)dree (%)Reference
α-Aryl cyclopentanoneNitroolefinNot specifiedMichael adductExcellentExcellentExcellent[7]
β-KetoesterNitroolefin(8α,9R)-9-(Phenylmethoxy)cinchonan-6′-olSubstituted 1-(2-nitro-1-substituted-ethyl)-2-oxocyclopentane-1-carboxylateNot specifiedNot specifiedNot specified[9]
N-HeterocycleNitroolefinCinchona alkaloid derivativeMichael adductModerate to HighNot specifiedModerate to High[6]

Visualizations

General Michael Addition Reaction Workflow

G General Michael Addition Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Michael Donor (this compound) in solvent B Add Catalyst (Base, Lewis Acid, or Organocatalyst) A->B C Add Michael Acceptor (e.g., MVK, Acrylate, Nitroolefin) B->C D Stir at appropriate temperature (Monitor by TLC) C->D E Quench Reaction D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Characterize Product H->I

Caption: A generalized workflow for performing a Michael addition reaction.

Logical Relationship in Robinson Annulation

G Robinson Annulation Sequence Start This compound + Methyl Vinyl Ketone Michael Michael Addition (Base-Catalyzed) Start->Michael Adduct 1,5-Diketone Intermediate (Michael Adduct) Michael->Adduct Aldol Intramolecular Aldol Condensation (Base-Catalyzed) Adduct->Aldol Dehydration Dehydration Aldol->Dehydration Product Bicyclic Enone Product Dehydration->Product

Caption: The logical sequence of reactions in a Robinson annulation.

Enantioselective Michael Addition Signaling Pathway

G Organocatalytic Enantioselective Michael Addition cluster_reactants Reactants cluster_transition Transition State Assembly cluster_products Products Donor This compound (Pro-nucleophile) TS Chiral Non-covalent Complex Donor->TS Forms enolate Acceptor α,β-Unsaturated Compound (Electrophile) Acceptor->TS Catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid) Catalyst->TS Controls stereochemistry Product_R R-enantiomer TS->Product_R Favored pathway Product_S S-enantiomer TS->Product_S Disfavored pathway

Caption: A conceptual diagram of an organocatalyzed enantioselective Michael addition.

References

Experimental procedure for the reduction of the ketone in Ethyl 3-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Reduction of Ethyl 3-Oxocyclopentanecarboxylate (B1258031)

Abstract

This document provides detailed experimental procedures for the reduction of the ketone functionality in ethyl 3-oxocyclopentanecarboxylate to yield ethyl 3-hydroxycyclopentanecarboxylate. Three distinct methodologies are presented: a chemoselective reduction using sodium borohydride (B1222165), a catalytic hydrogenation, and an asymmetric biocatalytic reduction employing baker's yeast (Saccharomyces cerevisiae). These protocols are designed for researchers and scientists in the fields of organic chemistry and drug development, offering a comparative overview of synthetic strategies to obtain the desired hydroxy ester.

Introduction

The reduction of β-keto esters is a fundamental transformation in organic synthesis, providing access to valuable β-hydroxy ester motifs. These products are key intermediates in the synthesis of a wide array of natural products and pharmaceuticals. This compound serves as a versatile starting material, and its selective reduction to ethyl 3-hydroxycyclopentanecarboxylate can be achieved through various methods, each with its own advantages regarding selectivity, cost, and environmental impact.

This application note details three common and effective methods for this transformation:

  • Sodium Borohydride Reduction: A widely used, mild, and selective method for the reduction of ketones in the presence of esters.[1]

  • Catalytic Hydrogenation: A method that can be employed for the reduction of ketones, though catalyst and condition selection is crucial to avoid reduction of the ester group.

  • Biocatalytic Reduction: An environmentally benign approach that utilizes whole-cell biocatalysts, such as baker's yeast, to achieve asymmetric reduction, yielding enantiomerically enriched products.[2][3]

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative data for the described reduction protocols, allowing for a direct comparison of their efficacy and requirements.

ParameterSodium Borohydride ReductionCatalytic Hydrogenation (General)Biocatalytic Reduction (Baker's Yeast)
Primary Reagent Sodium Borohydride (NaBH₄)H₂ gas, Catalyst (e.g., Pd/C, Ni)Saccharomyces cerevisiae (Baker's Yeast), Sucrose (B13894)
Solvent Methanol (B129727) or EthanolEthanol, Ethyl Acetate (B1210297)Water
Temperature 0 °C to Room Temperature25 - 100 °C30 - 37 °C[3]
Pressure Atmospheric1 - 50 atm H₂Atmospheric
Reaction Time 1 - 4 hours4 - 24 hours24 - 72 hours[3]
Typical Yield 85 - 95%70 - 90%60 - 80%
Stereoselectivity RacemicRacemic (unless chiral catalyst is used)Potentially high (e.g., >90% ee)[3]
Work-up Complexity Moderate (Quenching, Extraction)Simple (Filtration, Evaporation)Moderate (Extraction from aqueous medium)

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction

This protocol describes the chemoselective reduction of the ketone in this compound using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 64.0 mmol) in anhydrous methanol (100 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.21 g, 32.0 mmol) to the cooled solution in small portions over 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (50 mL) to the flask, which should still be in a cooled bath to control the exothermic reaction and any hydrogen gas evolution.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]

  • Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 3-hydroxycyclopentanecarboxylate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Catalytic Hydrogenation (General Procedure)

This protocol provides a general method for the catalytic hydrogenation of the ketone. The choice of catalyst, solvent, pressure, and temperature may require optimization.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: To a high-pressure reaction vessel, add this compound (10.0 g, 64.0 mmol) and the chosen solvent (100 mL, e.g., ethanol).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 0.5 g) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring. The reaction may be run at room temperature or heated as necessary.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ethyl 3-hydroxycyclopentanecarboxylate by vacuum distillation or column chromatography.

Protocol 3: Biocatalytic Reduction with Baker's Yeast

This protocol outlines the asymmetric reduction of the ketone using commercially available baker's yeast, which can lead to an enantiomerically enriched product.[2][3]

Materials:

  • This compound

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Deionized water

  • Erlenmeyer flask

  • Shaker incubator

  • Ethyl acetate

  • Celite

  • Separatory funnel

Procedure:

  • Yeast Culture Preparation: In a 1 L Erlenmeyer flask, dissolve sucrose (50 g) in warm deionized water (500 mL, approximately 35-40 °C). Add active dry baker's yeast (20 g) and stir until a homogeneous suspension is formed.

  • Substrate Addition: To the yeast suspension, add this compound (2.0 g, 12.8 mmol).

  • Incubation: Stopper the flask with a cotton plug and place it in a shaker incubator at 30-35 °C with gentle agitation (e.g., 150 rpm) for 48-72 hours.

  • Work-up: After the incubation period, add Celite (20 g) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water.

  • Extraction: Transfer the filtrate to a large separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the resulting ethyl 3-hydroxycyclopentanecarboxylate by column chromatography. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

Visualizations

Diagram 1: Experimental Workflow for Sodium Borohydride Reduction

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ketone in Methanol B Cool to 0 °C A->B C Add NaBH₄ (portion-wise) B->C D Stir at 0 °C, then RT C->D E Quench with 1M HCl D->E F Remove Methanol (Rotovap) E->F G Extract with Ethyl Acetate F->G H Wash with H₂O and Brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Column Chromatography or Distillation J->K L Pure Product: Ethyl 3-hydroxy- cyclopentanecarboxylate K->L

Caption: Workflow for the reduction of this compound.

Diagram 2: Logical Relationship of Reduction Methods

reduction_methods cluster_methods Reduction Methods Start This compound Method1 Sodium Borohydride Reduction Start->Method1 NaBH₄, MeOH Method2 Catalytic Hydrogenation Start->Method2 H₂, Catalyst Method3 Biocatalytic Reduction (Yeast) Start->Method3 Yeast, Sucrose, H₂O Product Ethyl 3-hydroxycyclopentanecarboxylate Method1->Product Racemic Method2->Product Racemic Method3->Product Chiral

Caption: Comparison of pathways for ketone reduction.

References

Application Notes and Protocols for the Decarboxylation of Ethyl 3-oxocyclopentanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decarboxylation of β-keto esters is a fundamental transformation in organic synthesis, yielding ketones that are valuable intermediates in the preparation of a wide array of biologically active molecules and pharmaceuticals. Derivatives of ethyl 3-oxocyclopentanecarboxylate (B1258031) are common precursors for the synthesis of prostaglandins, steroids, and other natural products. The efficient removal of the ethoxycarbonyl group is a critical step in these synthetic pathways. This document provides a detailed overview of the primary methods for the decarboxylation of ethyl 3-oxocyclopentanecarboxylate derivatives, complete with experimental protocols and a comparative analysis of their effectiveness.

Decarboxylation Methods: An Overview

Two principal methods are widely employed for the decarboxylation of β-keto esters like the derivatives of this compound:

  • Saponification followed by Acid-Catalyzed Decarboxylation: This classical two-step approach involves the hydrolysis of the ester to the corresponding carboxylic acid, which is then decarboxylated upon heating, often with acid catalysis.

  • Krapcho Decarboxylation: This method offers a direct, one-pot procedure for the dealkoxycarbonylation of esters bearing an electron-withdrawing group in the β-position. It is particularly advantageous as it often proceeds under neutral or mildly basic conditions, thus tolerating a wider range of functional groups.[1]

The choice of method depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.

Comparative Data of Decarboxylation Methods

The following table summarizes quantitative data for different decarboxylation methods applied to derivatives of this compound. This data is intended to facilitate the selection of the most appropriate method for a given synthetic challenge.

DerivativeMethodReagents/SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 2-(3-oxobutyl)-3-oxocyclopentanecarboxylateKrapchoNaCl, DMSO/H₂O160485[2]
Ethyl 2-benzyl-3-oxocyclopentanecarboxylateSaponification & Decarboxylation1. NaOH, EtOH/H₂O; 2. HCl (aq), heatReflux1275Hypothetical
Ethyl 2-allyl-3-oxocyclopentanecarboxylateKrapchoLiCl, DMSO/H₂O150690Hypothetical
Ethyl 2-methyl-3-oxocyclopentanecarboxylateSaponification & Decarboxylation1. KOH, MeOH/H₂O; 2. H₂SO₄ (aq), heatReflux1080Hypothetical
Ethyl 2-(2-cyanoethyl)-3-oxocyclopentanecarboxylateKrapchoNaCN, DMSO140888Hypothetical

Note: "Hypothetical" indicates that while the reaction conditions and yields are based on typical outcomes for similar substrates, they are illustrative examples and not taken from a specific cited source for the exact molecule.

Experimental Protocols

Protocol 1: Saponification and Acid-Catalyzed Decarboxylation of Ethyl 2-benzyl-3-oxocyclopentanecarboxylate

Materials:

  • Ethyl 2-benzyl-3-oxocyclopentanecarboxylate

  • Ethanol (B145695) (EtOH)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • Saponification:

    • In a 250 mL round-bottom flask, dissolve ethyl 2-benzyl-3-oxocyclopentanecarboxylate (10.0 g, 38.4 mmol) in ethanol (100 mL).

    • Add a solution of sodium hydroxide (3.07 g, 76.8 mmol) in water (20 mL).

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Decarboxylation:

    • To the aqueous residue, slowly add concentrated hydrochloric acid at 0 °C until the pH is approximately 1-2.

    • Heat the acidic mixture to reflux for 8 hours. Evolution of CO₂ should be observed.

    • Cool the mixture to room temperature.

  • Work-up:

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-benzylcyclopentanone.

Protocol 2: Krapcho Decarboxylation of Ethyl 2-(3-oxobutyl)-3-oxocyclopentanecarboxylate

Materials:

  • Ethyl 2-(3-oxobutyl)-3-oxocyclopentanecarboxylate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium chloride (NaCl)

  • Water

  • Diethyl ether

  • Round-bottom flask, reflux condenser, standard glassware

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine ethyl 2-(3-oxobutyl)-3-oxocyclopentanecarboxylate (5.0 g, 19.7 mmol), sodium chloride (1.72 g, 29.5 mmol), dimethyl sulfoxide (50 mL), and water (0.71 mL, 39.4 mmol).

    • Fit the flask with a reflux condenser.

  • Reaction:

    • Heat the mixture to 160 °C in an oil bath and maintain this temperature for 4 hours.[2]

    • Monitor the reaction progress by TLC or GC/MS until the starting material is no longer detectable.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

    • Extract the aqueous phase with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by vacuum distillation or column chromatography to yield 3-(3-oxobutyl)cyclopentanone.

Logical Workflow for Decarboxylation Method Selection

The choice between the classical saponification/decarboxylation route and the Krapcho reaction depends on the substrate's stability and the desired reaction conditions. The following diagram illustrates a logical workflow for selecting the appropriate method.

Decarboxylation_Workflow Start Start with Substituted This compound Acid_Sensitive Is the substrate acid/base sensitive? Start->Acid_Sensitive Krapcho Krapcho Decarboxylation Acid_Sensitive->Krapcho Yes One_Pot Is a one-pot reaction preferred? Acid_Sensitive->One_Pot No Product Desired Ketone Product Krapcho->Product Saponification Saponification & Decarboxylation Saponification->Product One_Pot->Krapcho Yes One_Pot->Saponification No Krapcho_Mechanism Substrate This compound Derivative SN2_Attack SN2 Attack on Ethyl Group Substrate->SN2_Attack Nucleophile Halide ion (e.g., Cl⁻) Nucleophile->SN2_Attack Intermediate Carboxylate Anion Intermediate SN2_Attack->Intermediate Decarboxylation Decarboxylation (Loss of CO₂) Intermediate->Decarboxylation Enolate Enolate Intermediate Decarboxylation->Enolate Protonation Protonation (from H₂O) Enolate->Protonation Product 3-Substituted Cyclopentanone Protonation->Product

References

The Versatile Building Block: Ethyl 3-Oxocyclopentanecarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 3-oxocyclopentanecarboxylate (B1258031), a bifunctional molecule featuring a ketone and an ester group within a five-membered ring, stands as a cornerstone in the edifice of modern organic synthesis. Its inherent reactivity and structural versatility have rendered it an indispensable starting material for the construction of a diverse array of complex molecules, ranging from fragrant natural products to potent pharmaceuticals. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the pivotal role of this compound as a versatile building block.

Core Applications and Synthetic Utility

Ethyl 3-oxocyclopentanecarboxylate serves as a versatile precursor in a variety of carbon-carbon bond-forming reactions, enabling the construction of intricate molecular architectures. Key transformations include alkylations, conjugate additions, and annulation reactions, which pave the way for the synthesis of highly substituted cyclopentane (B165970) derivatives. These derivatives are key intermediates in the synthesis of prostaglandins, jasmonates, and other biologically active natural products.

Application Note 1: Michael Addition Reactions

The activated methylene (B1212753) group adjacent to the ester and ketone functionalities in this compound makes it an excellent nucleophile in Michael addition reactions. This reaction is fundamental for the introduction of a side chain at the C-2 position, a crucial step in the synthesis of numerous natural products.

A prominent example is the reaction with methyl vinyl ketone (MVK), which serves as the initial step in Robinson annulation, leading to the formation of fused bicyclic systems. This powerful ring-forming strategy is widely employed in steroid synthesis.

Experimental Protocol: Michael Addition of Methyl Vinyl Ketone to Ethyl 2-Oxocyclopentanecarboxylate

This protocol is adapted from a general procedure for the Michael addition to 1,3-dicarbonyl compounds and is applicable to this compound.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (or this compound)

  • Methyl vinyl ketone (MVK)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Water bath

  • Syringe pump

  • Round-bottomed flask

  • Magnetic stirrer

  • Apparatus for distillation under high vacuum

Procedure:

  • A 50-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with ethyl 2-oxocyclopentanecarboxylate (25.0 g, 160 mmol) and iron(III) chloride hexahydrate (865 mg, 3.20 mmol).[1]

  • The flask is placed in a water bath at room temperature.[1]

  • Methyl vinyl ketone (15.0 mL, 12.7 g, 182 mmol) is added to the stirred mixture over 1 hour using a syringe pump.[1]

  • The resulting mixture is stirred for 12 hours at room temperature.[1]

  • Volatile materials are removed under reduced pressure at room temperature for 3 hours with continued stirring.[1]

  • The product is then distilled under high vacuum (130°C at 1 mmHg) to afford analytically pure 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester.[1]

Quantitative Data:

ParameterValueReference
Yield 91-93%[1]
Purity Analytically Pure[1]

Logical Workflow for Michael Addition and Robinson Annulation:

Michael_Annulation start This compound michael_add Michael Addition start->michael_add mvk Methyl Vinyl Ketone (MVK) mvk->michael_add michael_prod Michael Adduct (1,5-Diketone) michael_add->michael_prod Base or Lewis Acid Catalyst int_aldol Intramolecular Aldol Condensation michael_prod->int_aldol Base or Acid Catalyst rob_prod Robinson Annulation Product (α,β-Unsaturated Ketone) int_aldol->rob_prod

Michael Addition followed by Robinson Annulation.

Application Note 2: Enantioselective Reduction

The synthesis of enantiomerically pure compounds is of paramount importance in drug development. The ketone functionality of this compound can be stereoselectively reduced to the corresponding alcohol, introducing a chiral center. Biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), offers a green and cost-effective method for this transformation, often providing high enantiomeric excess.

Experimental Protocol: Enantioselective Reduction of a β-Keto Ester using Baker's Yeast

This is a general procedure for the asymmetric reduction of β-keto esters and can be adapted for this compound.

Materials:

  • This compound

  • Baker's yeast

  • Sucrose (B13894)

  • Tap water

  • Isopropanol

  • Celite®

  • Sodium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Erlenmeyer flask

  • Mechanical stirrer

  • Sintered-glass funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dissolve sucrose (300 g) in tap water (1.6 L).[2]

  • Add baker's yeast (200 g) to the solution and stir for 1 hour at approximately 30°C.[2]

  • Add this compound (20.0 g, 0.128 mol) and stir the fermenting suspension for 24 hours at room temperature.[2]

  • Add a warm solution of sucrose (200 g) in tap water (1 L), followed 1 hour later by an additional portion of this compound (20.0 g, 0.128 mol).[2]

  • Continue stirring for 50-60 hours at room temperature. Monitor the reaction by gas chromatography.[2]

  • Upon completion, add Celite® (80 g) and filter the mixture through a sintered-glass funnel.[2]

  • Saturate the filtrate with sodium chloride and extract with diethyl ether (5 x 500 mL).[2]

  • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.[2]

  • The crude product can be purified by fractional distillation to yield the corresponding ethyl 3-hydroxycyclopentanecarboxylate.

Quantitative Data for a similar β-keto ester reduction:

ParameterValueReference
Yield 75-85%[3]
Enantiomeric Excess (ee) 88-94%[3]

Experimental Workflow for Biocatalytic Reduction:

Biocatalytic_Reduction substrate This compound reduction Enantioselective Reduction substrate->reduction yeast Baker's Yeast (S. cerevisiae) yeast->reduction Biocatalyst workup Workup & Purification reduction->workup product Chiral Ethyl 3-hydroxycyclopentanecarboxylate workup->product

Enantioselective reduction workflow.

Application Note 3: Alkylation and Synthesis of Jasmonates

The α-protons of this compound are acidic and can be removed by a base to form an enolate, which can then be alkylated with various electrophiles. This alkylation is a key step in the synthesis of jasmonates, a class of plant hormones with characteristic fragrances. For instance, alkylation with an appropriate pentenyl halide, followed by subsequent transformations, leads to the synthesis of cis-jasmone.[4][5][6]

Conceptual Experimental Workflow for Alkylation
  • Enolate Formation: Treatment of this compound with a suitable base (e.g., sodium hydride, lithium diisopropylamide) in an aprotic solvent (e.g., THF, DMF) to generate the enolate.

  • Alkylation: Reaction of the enolate with an alkylating agent, such as allyl bromide or a pentenyl halide.

  • Workup and Purification: Quenching of the reaction followed by extraction and purification of the alkylated product.

Logical Relationship for Jasmonate Synthesis:

Jasmonate_Synthesis start This compound enolate Enolate Formation start->enolate Base alkylation Alkylation enolate->alkylation alkylated_prod Alkylated Intermediate alkylation->alkylated_prod alkyl_halide Alkyl Halide (e.g., Pentenyl Bromide) alkyl_halide->alkylation transformations Further Transformations (e.g., Decarboxylation) alkylated_prod->transformations jasmone cis-Jasmone transformations->jasmone

Synthetic pathway to Jasmonates.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its ability to undergo a wide range of chemical transformations under controlled conditions makes it an invaluable tool for the construction of complex and biologically significant molecules. The protocols and workflows presented here provide a foundation for the application of this key intermediate in research and development, paving the way for future discoveries in medicinal chemistry and materials science.

References

Laboratory scale synthesis of Ethyl 3-oxocyclopentanecarboxylate from 3-oxocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document provides a detailed protocol for the laboratory-scale synthesis of Ethyl 3-oxocyclopentanecarboxylate from 3-oxocyclopentanecarboxylic acid via Fischer esterification. This acid-catalyzed esterification is a reliable and common method for this transformation.[1][2][3] The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, workup, and purification.

Reaction Scheme

The overall reaction involves the esterification of 3-oxocyclopentanecarboxylic acid with ethanol (B145695) in the presence of an acid catalyst to yield this compound and water. The reaction is an equilibrium, and to drive it towards the product, a large excess of the alcohol is often used, or water is removed as it is formed.[4][5][6][7]

Reaction Scheme

Caption: Fischer esterification of 3-oxocyclopentanecarboxylic acid with ethanol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
3-Oxocyclopentanecarboxylic acid1.0 eq[8]
EthanolExcess (solvent)[8]
Catalyst
Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)Catalytic amount[8][9]
Reaction Conditions
TemperatureReflux[9][10]
Reaction Time1.5 - 2 hours[9]
Product Properties
Molecular FormulaC₈H₁₂O₃[11][12]
Molecular Weight156.18 g/mol [11]
Boiling Point120 °C @ 14 Torr[8]
AppearanceColorless to light yellow liquid[8]
Yield
Expected Yield~84-95%[9]

Experimental Protocol

This protocol is adapted from established Fischer esterification procedures.[8][9][10]

Materials:

  • 3-Oxocyclopentanecarboxylic acid

  • Anhydrous ethanol

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxocyclopentanecarboxylic acid in an excess of anhydrous ethanol.

    • Cool the mixture in an ice bath.

    • Slowly and cautiously add a catalytic amount of thionyl chloride or concentrated sulfuric acid to the stirred solution.[8][9]

  • Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[9][10]

    • Maintain the reflux for 1.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.[9]

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.[9][10]

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[9][10] Repeat the washing until the effervescence ceases.

    • Wash the organic layer with deionized water and then with a saturated solution of sodium chloride (brine).[10]

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[10]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[10]

    • Purify the crude this compound by vacuum distillation to yield a colorless to light yellow liquid.[8]

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve 3-oxocyclopentanecarboxylic acid in anhydrous ethanol start->dissolve add_catalyst Add acid catalyst (SOCl₂ or H₂SO₄) dissolve->add_catalyst reflux Reflux for 1.5-2 hours add_catalyst->reflux cool Cool to room temperature reflux->cool evaporate Remove excess ethanol (Rotary Evaporation) cool->evaporate dissolve_extract Dissolve in Ethyl Acetate evaporate->dissolve_extract wash_bicarb Wash with sat. NaHCO₃ solution dissolve_extract->wash_bicarb wash_water Wash with water wash_bicarb->wash_water wash_brine Wash with brine wash_water->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry filter_concentrate Filter and concentrate dry->filter_concentrate distill Purify by vacuum distillation filter_concentrate->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

fischer_esterification reactant 3-Oxocyclopentanecarboxylic Acid + Ethanol protonation Protonation of Carbonyl Oxygen reactant->protonation H⁺ nucleophilic_attack Nucleophilic Attack by Ethanol protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate Formation nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination -H₂O deprotonation Deprotonation water_elimination->deprotonation product This compound + H₃O⁺ deprotonation->product -H⁺

Caption: Mechanism of Fischer Esterification.

References

Application Note: High-Purity Isolation of Ethyl 3-oxocyclopentanecarboxylate via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the purification of Ethyl 3-oxocyclopentanecarboxylate (B1258031), a key intermediate in pharmaceutical synthesis, using vacuum distillation. This method effectively separates the target compound from residual starting materials, solvents, and high-boiling impurities, yielding a product of high purity suitable for drug development and other sensitive applications. The protocol includes a detailed experimental setup, operational parameters, and expected outcomes.

Introduction

Ethyl 3-oxocyclopentanecarboxylate is a versatile cyclic β-keto ester widely utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The purity of this intermediate is critical, as impurities can lead to side reactions, lower yields, and the formation of undesirable byproducts in subsequent synthetic steps. The crude product from synthesis typically contains unreacted starting materials such as 3-oxocyclopentanecarboxylic acid, residual solvents like ethanol, and other impurities. Due to the thermal sensitivity of many β-keto esters, which can be prone to decomposition at elevated temperatures, vacuum distillation is the preferred method for purification.[1][2] This technique lowers the boiling point of the compound, allowing for distillation at a lower temperature, thus preventing thermal degradation.[3] This document provides a comprehensive protocol for the vacuum distillation of this compound.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physical properties of this compound and its potential impurities is essential for successful purification.

Table 1: Physicochemical Data for this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at Atmospheric Pressure (760 Torr)Boiling Point (°C) at Reduced Pressure
This compound C₈H₁₂O₃156.18Not available120 °C @ 14 Torr [4][5]
3-Oxocyclopentanecarboxylic acidC₆H₈O₃128.13DecomposesHigh-boiling residue
EthanolC₂H₅OH46.0778.4< 20 °C @ 14 Torr
Chloroform (if used in workup)CHCl₃119.3861.2< 10 °C @ 14 Torr
Thionyl chloride (unreacted)SOCl₂118.9776< 15 °C @ 14 Torr

Note: The primary non-volatile impurity is the starting material, 3-oxocyclopentanecarboxylic acid. Residual solvents and any remaining thionyl chloride are significantly more volatile and will be removed in the initial fractions.

Experimental Protocol: Vacuum Distillation

This protocol describes the purification of crude this compound.

3.1. Materials and Equipment

  • Crude this compound

  • Glassware: Round-bottom flask (distilling flask), short path distillation head with condenser and vacuum adapter, receiving flasks, thermometer, and adapter. A Vigreux column can be inserted between the flask and the distillation head for enhanced separation if significant impurities with close boiling points are suspected.

  • Heating and Temperature Control: Heating mantle with a stirrer, oil bath, and a laboratory jack.

  • Vacuum System: Vacuum pump capable of reaching <10 Torr, vacuum trap (cold finger or similar), and a vacuum gauge (e.g., McLeod or Pirani gauge).

  • Stirring: Magnetic stir bar or overhead stirrer.

  • Safety Equipment: Safety glasses, lab coat, and chemical-resistant gloves. The entire procedure should be performed in a well-ventilated fume hood.

3.2. Experimental Workflow Diagram

G Figure 1. Experimental Workflow for Vacuum Distillation cluster_prep Preparation cluster_distillation Distillation Process cluster_post Post-Distillation A Assemble Distillation Apparatus B Charge Crude Product into Distilling Flask A->B C Add Stir Bar & Position Thermometer B->C D Start Vacuum Pump & Reduce Pressure C->D System Check E Begin Stirring & Gentle Heating D->E F Collect Low-Boiling Fractions (Solvents) E->F G Increase Temperature to Distill Product F->G H Collect Main Fraction (Pure Product) G->H I Stop Heating & Cool System H->I J Vent System to Atmospheric Pressure I->J After Cooling K Disassemble Apparatus & Collect Product J->K L Characterize Product (e.g., NMR, GC-MS) K->L

References

Asymmetric Synthesis of Chiral Derivatives from Ethyl 3-Oxocyclopentanecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral derivatives from ethyl 3-oxocyclopentanecarboxylate (B1258031). The primary focus is on the enantioselective reduction of the ketone moiety to produce chiral ethyl 3-hydroxycyclopentanecarboxylate, a valuable building block in the synthesis of pharmaceuticals and biologically active molecules. Additionally, a protocol for an organocatalytic Michael addition is presented to illustrate the synthesis of other chiral derivatives.

Introduction

Chiral cyclopentane (B165970) rings are prevalent structural motifs in a wide array of natural products and synthetic drugs. The ability to control the stereochemistry of these five-membered rings is crucial for modulating their biological activity. Ethyl 3-oxocyclopentanecarboxylate is a readily available starting material that can be transformed into various chiral derivatives through asymmetric synthesis. The key challenge lies in achieving high levels of enantioselectivity and diastereoselectivity. This document outlines three powerful methodologies to achieve this: biocatalytic reduction, chemocatalytic asymmetric hydrogenation/reduction, and organocatalytic Michael addition.

Methods Overview

  • Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae): A cost-effective and environmentally friendly method that utilizes whole-cell biocatalysis to achieve high enantioselectivity under mild reaction conditions.

  • Chemocatalytic Asymmetric Reduction: Highly efficient methods employing chiral metal complexes (e.g., Iridium-based catalysts for hydrogenation) or chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) to afford products with excellent enantiomeric excess.

  • Organocatalytic Michael Addition: An approach that uses small organic molecules as catalysts to facilitate the enantioselective formation of carbon-carbon bonds, leading to more complex chiral structures.

Data Presentation

The following tables summarize representative quantitative data for the asymmetric reduction of β-keto esters using the methodologies described. While specific data for this compound is not always available in the literature, the presented data for analogous substrates provides a strong indication of the expected outcomes.

Table 1: Biocatalytic Reduction of β-Keto Esters using Baker's Yeast

SubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Ethyl 3-oxohexanoateEthyl 3-hydroxyhexanoate75-8588-94[1]
Ethyl acetoacetate(S)-(+)-ethyl 3-hydroxybutanoate59-7685[2]
Ethyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate-82-90[3]

Table 2: Chemocatalytic Asymmetric Hydrogenation and Reduction of Ketones

MethodCatalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric HydrogenationIridium-chiral ferrocenyl P,N,N-ligandsβ-Keto esters-up to 95[4]
Asymmetric HydrogenationIridium-chiral SpiroPAP catalystα-Aryl-β-ethoxycarbonyl cyclopentanonesHighExcellent[5]
CBS Reduction(R)- or (S)-Me-CBS-oxazaborolidine/BH₃Prochiral ketonesHigh>95[6][7]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using Baker's Yeast

This protocol describes a general procedure for the enantioselective reduction of this compound using commercially available baker's yeast.

Materials:

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Incubator shaker or water bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Yeast Suspension Preparation: In an Erlenmeyer flask, suspend baker's yeast (e.g., 20 g) in a solution of deionized water (e.g., 160 mL) and sucrose (e.g., 30 g). A mixture of glycerol and water (e.g., 50:50) can also be used as the solvent system to potentially increase product yield.[1]

  • Yeast Activation: Stir the mixture for approximately 1 hour at around 30°C to activate the yeast.

  • Substrate Addition: Add this compound (e.g., 2.0 g) to the activated yeast suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature or in an incubator shaker at 30°C for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Add Celite® (e.g., 8 g) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells.

    • Wash the filter cake with water.

    • Saturate the filtrate with sodium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the chiral ethyl 3-hydroxycyclopentanecarboxylate.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

G A Yeast Suspension (Yeast, Water, Sucrose) B Yeast Activation (Stir at 30°C) A->B C Substrate Addition (this compound) B->C D Asymmetric Reduction (24-72h at 30°C) C->D E Work-up (Filtration, Extraction) D->E F Purification (Column Chromatography) E->F G Chiral Product (Ethyl 3-hydroxycyclopentanecarboxylate) F->G

Caption: Workflow for Biocatalytic Reduction.

Protocol 2: Chemocatalytic Asymmetric Reduction via CBS Reduction

This protocol provides a general procedure for the enantioselective reduction of this compound using a Corey-Bakshi-Shibata (CBS) catalyst.[6][7][8][9]

Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium chloride solution (brine)

Equipment:

  • Flame-dried, three-necked round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet

  • Syringes

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) in anhydrous THF.

  • Borane (B79455) Addition: Cool the solution to 0°C and add the borane reagent (e.g., BH₃·SMe₂, 0.6 equivalents) dropwise. Stir for 10-15 minutes.

  • Substrate Addition: Cool the reaction mixture to -40°C to -78°C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the mixture at the same temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at the low temperature.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add saturated aqueous NaHCO₃ and stir for 30 minutes.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

G A Reaction Setup (CBS Catalyst in Anhydrous THF under N₂) B Borane Addition (BH₃·SMe₂ at 0°C) A->B C Substrate Addition (this compound at -40°C) B->C D Asymmetric Reduction (1-3h at -40°C) C->D E Quenching (Methanol) D->E F Work-up and Purification E->F G Chiral Product F->G

Caption: Workflow for CBS Asymmetric Reduction.

Protocol 3: Organocatalytic Asymmetric Michael Addition

This protocol outlines a general procedure for the enantioselective Michael addition of the enolate of this compound to a generic Michael acceptor, such as an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine catalyst (e.g., a prolinol derivative).

Materials:

  • This compound

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl (B83357) ether)

  • Anhydrous solvent (e.g., chloroform, toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Sodium borohydride (B1222165) (for reduction of the resulting aldehyde)

  • Methanol

  • Standard work-up and purification reagents

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer and inert gas inlet

  • Syringes

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the chiral secondary amine catalyst (e.g., 0.1 equivalents) and the α,β-unsaturated aldehyde (1.0 equivalent) in the anhydrous solvent.

  • Nucleophile Addition: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to lower temperatures) for 24-48 hours, or until the reaction is complete as monitored by TLC.

  • Reduction: Cool the reaction mixture to 0°C and add methanol, followed by the portion-wise addition of sodium borohydride to reduce the newly formed aldehyde to the corresponding alcohol. This step simplifies purification and characterization.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the chiral Michael adduct.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

G cluster_0 Enamine Catalysis Cycle A Chiral Amine Catalyst + Aldehyde B Iminium Ion Formation A->B [H₂O] C Enolate Addition B->C + Enolate of Ethyl 3-oxocyclopentanecarboxylate D Enamine Intermediate C->D E Hydrolysis D->E E->A + Chiral Product Product Chiral Michael Adduct E->Product Start This compound + α,β-Unsaturated Aldehyde Start->A

Caption: Organocatalytic Michael Addition Pathway.

References

Application Notes and Protocols: Knoevenagel Condensation with Ethyl 3-Oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base.[1][2] This reaction is a modification of the aldol (B89426) condensation and is highly valued for its efficiency in producing α,β-unsaturated compounds.[1] β-Keto esters are particularly effective active methylene compounds in this synthesis due to the acidity of the α-protons located between two carbonyl groups, which facilitates the formation of a stabilized enolate intermediate.

This application note focuses on the Knoevenagel condensation of ethyl 3-oxocyclopentanecarboxylate. It is important to note that the commercially available and commonly used isomer for such reactions is ethyl 2-oxocyclopentanecarboxylate, as the methylene group between the ketone and the ester is more activated. The resulting products, substituted ethylidene-cyclopentanone derivatives, are valuable scaffolds in medicinal chemistry and drug development, exhibiting a range of biological activities, including potential as anticancer agents.[3] The conjugated enone system of these products makes them versatile intermediates for the synthesis of more complex molecules.[4]

Reaction Mechanism

The base-catalyzed Knoevenagel condensation proceeds through a three-step mechanism:

  • Enolate Formation: A weak base, such as piperidine (B6355638), abstracts an acidic α-proton from the ethyl 2-oxocyclopentanecarboxylate to form a resonance-stabilized enolate ion.

  • Nucleophilic Addition: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an aldol-type addition intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.

Knoevenagel_Mechanism ketoester Ethyl 2-oxocyclopentanecarboxylate aldehyde Aromatic Aldehyde (ArCHO) plus1 + ketoester->plus1 aldol Aldol Adduct arrow2 aldehyde->arrow2 base Base (B:) arrow1 base->arrow1 enolate Resonance-Stabilized Enolate plus2 + enolate->plus2 enolate->arrow2 product α,β-UnsaturatedKeto Ester arrow3 aldol->arrow3 plus3 + product->plus3 water H₂O conj_acid BH⁺ plus1->base plus2->conj_acid plus3->water arrow1->enolate arrow2->aldol arrow3->product minus_water - H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Data Presentation: Reaction Parameters

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Knoevenagel condensation. Below is a summary of various conditions reported for the condensation of aldehydes with β-keto esters and other active methylene compounds, illustrating the versatility of this reaction.

EntryAldehydeActive Methylene CompoundCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
1BenzaldehydeEthyl AcetoacetatePiperidine (10)Ethanol (B145695)Reflux2 h~90[1]
24-NitrobenzaldehydeEthyl AcetoacetateL-Proline (10)DES801 h94[5]
3Various Aromatic AldehydesEthyl CyanoacetateDBU (100) / WaterWaterRoom Temp5-30 min88-98[6]
44-ChlorobenzaldehydeMalononitrileHydroxyapatiteSolvent-freeMW (1250W)2 min96[7]
5BenzaldehydeEthyl AcetoacetateIonic LiquidNeatRoom Temp10 min92[2]
64-MethoxybenzaldehydeThiazolidine-2,4-dionePyrrolidine (62.5)EthanolReflux8 h100[1]

Note: Yields are representative and may vary based on the specific substrates and precise experimental conditions.

Experimental Protocols

Protocol 1: Classical Knoevenagel Condensation using Piperidine Catalyst

This protocol describes a general procedure for the Knoevenagel condensation of ethyl 2-oxocyclopentanecarboxylate with an aromatic aldehyde using a classic catalyst system.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Toluene (B28343) or Ethanol

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene) or a reflux condenser, add ethyl 2-oxocyclopentanecarboxylate (e.g., 10 mmol, 1.56 g) and the aromatic aldehyde (10 mmol) in toluene or ethanol (50 mL).

  • Catalyst Addition: Add piperidine (1 mmol, 0.1 mL) and glacial acetic acid (1 mmol, 0.06 mL) to the mixture.

  • Reaction: Heat the mixture to reflux. If using toluene with a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using ethanol, remove the solvent under reduced pressure. Dilute the residue with ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ethyl 2-(arylmethylene)-3-oxocyclopentanecarboxylate.

Protocol 2: Microwave-Assisted Solvent-Free Knoevenagel Condensation

This protocol offers a more environmentally friendly and rapid method for the synthesis.[7]

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (1.0 eq)

  • Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 eq)

  • L-Proline (10 mol%) or another suitable solid catalyst like hydroxyapatite

  • Ethyl acetate

  • n-Hexane

Procedure:

  • Mixing Reactants: In a microwave-safe reaction vessel, thoroughly mix ethyl 2-oxocyclopentanecarboxylate (5 mmol, 0.78 g), the aromatic aldehyde (5 mmol), and L-proline (0.5 mmol, 58 mg).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100 °C) for a short duration, typically 2-10 minutes. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product can be purified by recrystallization from a suitable solvent system like ethyl acetate/n-hexane.[8]

  • Purification (if necessary): If the product is not sufficiently pure after recrystallization, it can be further purified by column chromatography as described in Protocol 1.

Applications in Drug Development

The α,β-unsaturated keto ester scaffold produced from the Knoevenagel condensation of ethyl 2-oxocyclopentanecarboxylate is a key structural motif in many biologically active compounds. This framework is of significant interest to medicinal chemists for several reasons:

  • Anticancer Activity: Knoevenagel adducts are widely explored as potential anticancer agents.[3] They can target various cancer-related pathways, including microtubules and protein kinases. The planarity and electronic properties of the arylidene cyclopentanone (B42830) system can facilitate binding to enzyme active sites.

  • Anti-inflammatory and Analgesic Potential: Derivatives of cyclopentanone have shown promise as anti-inflammatory and analgesic agents. The core structure can be modified to develop selective inhibitors of enzymes involved in inflammation and pain signaling pathways.

  • Versatile Synthetic Intermediate: The product of this reaction is a versatile intermediate for further chemical transformations. The conjugated system allows for Michael additions and cycloaddition reactions, enabling the synthesis of a diverse library of complex molecules for biological screening.[4] This is crucial for structure-activity relationship (SAR) studies in drug discovery.

workflow start Start: Assemble Reactants (Ketoester, Aldehyde, Catalyst, Solvent) reaction Knoevenagel Condensation (Heating / MW Irradiation) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete drying Drying and Concentration (Anhydrous salt, Rotary Evaporation) workup->drying purification Purification (Column Chromatography / Recrystallization) drying->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end Pure α,β-Unsaturated Product characterization->end

Caption: A typical experimental workflow for the Knoevenagel condensation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 3-oxocyclopentanecarboxylate. Here you will find troubleshooting guidance for common issues encountered during the synthesis, frequently asked questions, detailed experimental protocols, and a summary of yield data to help optimize your reaction conditions.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, primarily through the Dieckmann condensation of diethyl adipate (B1204190).

Q1: I am experiencing a very low yield or no product at all. What are the likely causes and how can I resolve this?

A1: Low or no yield of the target β-keto ester is a frequent challenge. The primary causes and their solutions are outlined below:

  • Inactive or Insufficient Base: The base is critical for the deprotonation of the α-carbon on the diester, which initiates the condensation.

    • Solution: Use at least one stoichiometric equivalent of a strong, anhydrous base. It is crucial to ensure the base is fresh. For instance, consider using freshly sublimed potassium tert-butoxide or a newly opened container of sodium hydride (NaH). Bases like sodium ethoxide can degrade if not stored under strictly anhydrous conditions.[1]

  • Presence of Water: The Dieckmann condensation is highly sensitive to moisture. Water can quench the strong base and lead to the hydrolysis of the ester starting materials.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent atmospheric moisture from interfering with the reaction.[1][2]

  • Inadequate Reaction Temperature or Time: The reaction may not have proceeded to completion.

    • Solution: Consider increasing the reaction time or temperature. Refluxing the reaction mixture is a common method to drive the reaction forward.[1] You can monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q2: My reaction is producing a significant amount of a polymeric substance instead of the desired cyclic product. How can I prevent this?

A2: The formation of polymeric material is typically due to intermolecular condensation competing with the desired intramolecular cyclization.

  • Cause: High concentrations of the starting material can favor intermolecular reactions.

  • Solution: Employing high-dilution conditions can favor the intramolecular Dieckmann condensation. This involves slowly adding the diethyl adipate to the reaction mixture containing the base and solvent. This keeps the concentration of the starting material low at any given moment, thus promoting the formation of the five-membered ring over polymer chains.[3]

Q3: I have identified adipic acid or its monoester as a significant byproduct. What causes this and how can it be avoided?

A3: The presence of adipic acid or its monoester is a clear sign of ester hydrolysis.

  • Cause: This is almost always due to the presence of water in the reaction mixture, which can be introduced via wet solvents, reagents, or glassware.[1] The use of a hydroxide-containing base can also contribute to hydrolysis.

  • Solution: Adhere strictly to anhydrous reaction conditions as detailed in Q1. Ensure your base is not contaminated with hydroxides.

Q4: The purification of the final product is proving difficult. What are the recommended purification methods?

A4: Effective purification is key to obtaining high-purity this compound.

  • Distillation: Vacuum distillation is a common and effective method for purifying the product. The boiling point of Ethyl 2-oxocyclopentanecarboxylate (an isomer and common target of Dieckmann condensation) is reported to be 102-104°C at 11 mmHg.[4]

  • Column Chromatography: If distillation does not provide the desired purity, silica (B1680970) gel column chromatography can be employed. A mixture of ethyl acetate (B1210297) and hexanes is a common eluent system for compounds of this type. One reported method involves diluting the reaction mixture with methyl t-butyl ether (MTBE) and filtering it through a silica gel column.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[6][7][8] In this case, diethyl adipate is treated with a strong base to yield the cyclic β-keto ester.[9][10]

Q2: Which base is optimal for the Dieckmann condensation of diethyl adipate?

A2: The choice of base can significantly impact the reaction yield. While sodium ethoxide is traditionally used, other bases have been shown to be more effective.[6][11] For instance, in a solvent-free reaction, potassium tert-butoxide gave a higher yield (82%) compared to sodium methoxide (B1231860) (61%).[12] Strong, non-nucleophilic bases like sodium hydride (NaH) and lithium diisopropylamide (LDA) are also commonly used, often in aprotic solvents to minimize side reactions.[6]

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a crucial role in the reaction's success. Anhydrous non-polar solvents like toluene (B28343) or benzene (B151609) are often used.[6] Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can enhance the stability of the enolate intermediate.[6] Interestingly, a solvent-free method has also been developed, presenting a greener and more economical option.[3]

Q4: Are there any alternative methods for synthesizing this compound?

A4: While the Dieckmann condensation is the most common, other synthetic routes exist. One alternative involves the Michael reaction. For instance, the reaction of ethyl 2-oxocyclopentanecarboxylate with methyl vinyl ketone (MVK) can lead to a related structure, demonstrating the utility of other C-C bond-forming reactions in synthesizing substituted cyclopentanones.

Data Presentation: Comparison of Reaction Conditions and Yields

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl AdipateSodium EthoxideToluene953Not explicitly stated, but optimized[13]
Diethyl AdipateSodium MetalTolueneRefluxNot stated74-81[3]
Diethyl AdipatePotassium tert-butoxideNone (solvent-free)Room Temperature182[3][12]
Diethyl AdipateSodium methoxideNone (solvent-free)Room TemperatureNot stated61[12]
Diethyl AdipateSodium HydrideTolueneReflux2075[14]
Diethyl AdipateDimsyl ionDMSONot statedNot statedHigher than toluene/Na[15]

Experimental Protocols

Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene

This protocol is adapted from a general procedure for Dieckmann condensations.[14]

  • Preparation: Under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 10.0 equivalents) to a solution of diethyl adipate (1.0 equivalent) in dry toluene.

  • Methanol (B129727) Addition: Carefully add dry methanol to the mixture. Note that a significant amount of hydrogen gas will evolve at this stage.

  • Initial Stirring: Stir the resulting mixture at room temperature for 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 20 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the mixture with dichloromethane (B109758) (DCM).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography to obtain the desired product.

Protocol 2: Solvent-Free Dieckmann Condensation using Potassium tert-Butoxide

This protocol is based on a green chemistry approach to the Dieckmann condensation.[3]

  • Mixing: In a mortar and pestle, mix diethyl adipate (50.4 mmol) and powdered potassium tert-butoxide (75.2 mmol) for 10 minutes at room temperature. The mixture will solidify.

  • Reaction Completion: Keep the solidified reaction mixture in a desiccator for 60 minutes to allow the reaction to complete and for the evaporation of the tert-butanol (B103910) byproduct.

  • Neutralization: Neutralize the reaction mixture by adding p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).

  • Purification: Distill the mixture under reduced pressure to yield the final product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Mix Diethyl Adipate and Base in Solvent start->reagents react Heat to Reflux (Monitor by TLC/GC) reagents->react quench Quench Reaction react->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Distillation or Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the Dieckmann condensation.

troubleshooting_yield problem Low Yield? cause1 Inactive/Insufficient Base? problem->cause1 Check cause2 Presence of Water? problem->cause2 Check cause3 Incomplete Reaction? problem->cause3 Check solution1 Use fresh, anhydrous base (e.g., K-tert-butoxide, NaH) cause1->solution1 Solution solution2 Use oven-dried glassware and anhydrous solvents cause2->solution2 Solution solution3 Increase reaction time or temperature (reflux) cause3->solution3 Solution

References

Troubleshooting low conversion in the alkylation of beta-keto esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the alkylation of β-keto esters, a cornerstone reaction in synthetic organic chemistry. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My alkylation reaction of ethyl acetoacetate (B1235776) is showing very low conversion to the desired product. What are the most common causes?

Low conversion in the alkylation of β-keto esters like ethyl acetoacetate can stem from several factors. The most critical aspects to investigate are the choice and quality of the base, the reactivity of the alkylating agent, the reaction solvent, and the overall reaction conditions. A systematic approach to troubleshooting these parameters is often the most effective way to identify the root cause of the problem.

Q2: I'm using sodium ethoxide as a base. Could this be the issue?

The choice of base is crucial. For the alkylation of ethyl acetoacetate, sodium ethoxide is a standard and appropriate choice.[1] Using an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) is critical to prevent transesterification, a side reaction where the ester group is exchanged.[2][3]

However, issues can still arise:

  • Incomplete Deprotonation: The pKa of ethyl acetoacetate's α-hydrogen is around 11. While ethoxide is a suitable base, ensuring a sufficient molar equivalent (typically at least one full equivalent) is used is necessary for complete enolate formation.

  • Base Quality: The sodium ethoxide should be anhydrous. The presence of moisture can consume the base and hydrolyze the ester, leading to lower yields. It is often recommended to prepare fresh sodium ethoxide by dissolving sodium metal in absolute ethanol (B145695) under an inert atmosphere.[4][5]

Q3: My reaction mixture is heterogeneous and difficult to stir. Could this be affecting my yield?

Yes, poor stirring can significantly hinder the reaction.[1] The reaction between the enolate (often a salt) and the alkyl halide is a bimolecular (SN2) reaction, which depends on the collision of the reacting species.[6] If the mixture is not homogenous or well-agitated, the reaction rate will be slow, leading to incomplete conversion within the given reaction time. Consider using a suitable solvent that dissolves the reactants and intermediates, and ensure vigorous mechanical or magnetic stirring.

Q4: I am trying to use a secondary alkyl halide, and the reaction is not working well. Why?

The alkylation of β-keto ester enolates proceeds via an SN2 mechanism.[7] This type of reaction is sensitive to steric hindrance. Therefore, primary alkyl halides are the best substrates.[8] Secondary halides react much more slowly and may lead to competing elimination reactions (E2), reducing the yield of the desired alkylated product. Tertiary halides are generally unreactive and will primarily undergo elimination.[8][9]

Q5: Can I use an aryl halide like bromobenzene (B47551) for this reaction?

No, aryl halides such as bromobenzene are not suitable for this type of alkylation under standard SN2 conditions.[10] The carbon-halogen bond in aryl halides is much stronger, and the geometry of the aromatic ring prevents the backside attack required for an SN2 reaction.

Q6: I'm observing a significant amount of dialkylated product, which is reducing the yield of my desired mono-alkylated product. How can I prevent this?

The formation of a dialkylated product is a common side reaction, especially if the mono-alkylated product still possesses an acidic α-hydrogen.[6] To favor mono-alkylation:

  • Use a molar ratio of the β-keto ester to the alkylating agent of 1:1 or a slight excess of the β-keto ester.[1]

  • Add the alkylating agent slowly to the solution of the enolate to maintain a low concentration of the alkylating agent throughout the reaction.

  • Consider the reaction time; shorter reaction times may favor the mono-alkylated product.

Q7: What is the optimal temperature for this reaction?

The optimal temperature can vary depending on the specific reactants and solvent used. Often, the enolate is formed at room temperature or below. The alkylation step may require heating to proceed at a reasonable rate. For example, a common procedure involves heating the reaction mixture on a steam bath after the addition of the alkyl halide.[4] However, excessive heat can promote side reactions. It is advisable to monitor the reaction progress by techniques like Thin Layer Chromatography (TCM) to determine the optimal reaction time and temperature.

Data Presentation

The following table summarizes the key reaction parameters and their typical values for the successful alkylation of ethyl acetoacetate.

ParameterRecommended ConditionRationalePotential Issues if Deviated
β-Keto Ester Ethyl AcetoacetateCommon starting material with acidic α-protons.Steric hindrance in more complex esters can slow the reaction.
Base Sodium Ethoxide (NaOEt)Matching alkoxide prevents transesterification.[2][3]Using other alkoxides (e.g., methoxide) can lead to a mixture of ester products. Hydroxide bases can cause saponification.
Solvent Absolute EthanolDissolves the sodium ethoxide and the β-keto ester.Presence of water will consume the base and lead to hydrolysis.[4]
Alkylating Agent Primary Alkyl Halide (e.g., n-butyl bromide)SN2 reaction is most efficient with unhindered substrates.[8]Secondary and tertiary halides give low yields due to slow reaction rates and competing elimination reactions.[8][9]
Molar Ratios 1:1:1 (β-Keto Ester : Base : Alkylating Agent)Stoichiometric amounts for mono-alkylation.Excess alkylating agent can lead to dialkylation.[6]
Temperature Varies; often heated (e.g., steam bath)To ensure a reasonable reaction rate.Excessive heat can promote side reactions.
Stirring Vigorous and efficientTo ensure homogeneity and facilitate reactant interaction.Poor mixing leads to low conversion.[1]

Experimental Protocols

Alkylation of Ethyl Acetoacetate with n-Butyl Bromide

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

  • Absolute Ethanol: 2.5 L

  • Sodium metal: 115 g (5 gram-atoms)

  • Ethyl acetoacetate: 650 g (5 moles)

  • n-Butyl bromide: 753 g (5.5 moles)

Procedure:

  • Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 2.5 L of absolute ethanol. Gradually add 115 g of sodium metal in small pieces. The reaction is exothermic and will take several hours to complete. Ensure all the sodium has dissolved before proceeding.

  • Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 650 g of ethyl acetoacetate.

  • Alkylation: To the stirred solution of the sodium salt of ethyl acetoacetate, add 753 g of n-butyl bromide through a dropping funnel over 30-60 minutes.

  • Reaction Completion: Heat the mixture on a steam bath for 2-3 hours until it is neutral or slightly alkaline to litmus.

  • Workup:

    • Filter the hot solution to remove the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and add the washings to the filtrate.

    • Distill the ethanol from the filtrate using a steam bath.

    • Wash the residue with about 1 L of water to remove any remaining sodium bromide.

    • Separate the upper layer of the crude ethyl n-butylacetoacetate.

  • Purification: Purify the crude ester by distillation under reduced pressure. The fraction boiling at 112-117°C at 16 mm Hg is collected. The expected yield is 642–672 g (69–72%).

Visualizations

Troubleshooting Workflow

Troubleshooting_Alkylation cluster_solutions Corrective Actions start Low Conversion Observed check_base 1. Verify Base - Correct alkoxide used? - Anhydrous conditions? - Sufficient molar equivalent? start->check_base check_alkyl_halide 2. Examine Alkyl Halide - Primary halide used? - Reactive leaving group (Br, I)? check_base->check_alkyl_halide Base OK sol_base Use fresh, anhydrous base. Ensure correct stoichiometry. check_base->sol_base Issue Found check_conditions 3. Review Reaction Conditions - Adequate stirring? - Appropriate temperature? - Anhydrous solvent? check_alkyl_halide->check_conditions Halide OK sol_halide Use a primary alkyl halide. check_alkyl_halide->sol_halide Issue Found side_reactions 4. Analyze for Side Reactions - Evidence of dialkylation? - Hydrolysis or decarboxylation? check_conditions->side_reactions Conditions OK sol_conditions Improve stirring. Optimize temperature via monitoring. Use dry solvent/glassware. check_conditions->sol_conditions Issue Found success Problem Resolved side_reactions->success Side reactions minimized sol_side Adjust stoichiometry. Control addition rate of halide. side_reactions->sol_side Issue Found sol_base->check_alkyl_halide sol_halide->check_conditions sol_conditions->side_reactions sol_side->success

Caption: A flowchart for troubleshooting low conversion in β-keto ester alkylation.

Reaction Pathway

Reaction_Mechanism cluster_reactants Reactants bke β-Keto Ester (e.g., Ethyl Acetoacetate) enolate Enolate Formation (Deprotonation) bke->enolate base Base (e.g., NaOEt) base->enolate halide Alkyl Halide (R-X) alkylation SN2 Attack (Alkylation) halide->alkylation enolate->alkylation Nucleophilic Attack product Alkylated β-Keto Ester alkylation->product

Caption: The general reaction mechanism for the alkylation of a β-keto ester.

References

Optimization of reaction conditions for Ethyl 3-oxocyclopentanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 3-oxocyclopentanecarboxylate (B1258031)

Welcome to the technical support center for the synthesis of Ethyl 3-oxocyclopentanecarboxylate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful synthesis. The primary method discussed is the Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method is the Dieckmann condensation of diethyl adipate (B1204190).[4] This is an intramolecular version of the Claisen condensation, where a diester reacts in the presence of a strong base to form a five-membered cyclic β-keto ester.[1][5][6]

Q2: Which base is most effective for the Dieckmann condensation?

A2: Strong alkoxide bases are typically used. Sodium ethoxide is a common choice, especially when using ethanol (B145695) as a solvent, to avoid transesterification.[4] Other strong bases like sodium hydride or sodium amide can also be effective, often yielding good results in aprotic solvents like toluene (B28343) or xylene.[7]

Q3: Why is an acidic workup necessary after the reaction?

A3: The initial product of the Dieckmann condensation is a cyclic β-keto ester, which is acidic at the α-carbon. The strong base used in the reaction deprotonates this position to form a stable enolate. An acidic workup is required to protonate this enolate and yield the final neutral β-keto ester product.[2][8]

Q4: Can this reaction be used to form rings of different sizes?

A4: Yes, the Dieckmann condensation is highly effective for forming stable five- and six-membered rings.[1][2] Diethyl adipate (a 1,6-diester) yields a five-membered ring, while diethyl pimelate (B1236862) (a 1,7-diester) would form a six-membered ring.[6]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) to observe the disappearance of the starting diester.[9] Gas chromatography (GC) is also an excellent method to quantify the conversion of the starting material into the product.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield 1. Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to moisture or improper storage.Use freshly prepared sodium ethoxide or a new, unopened container of sodium hydride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).
2. Wet Solvents/Reagents: Traces of water or alcohol (if using NaH) will quench the base.Use anhydrous solvents. Diethyl adipate should be free of moisture.
3. Insufficient Reaction Time/Temperature: The reaction may not have reached completion.Increase the reflux time. Monitor the reaction by TLC or GC until the starting material is consumed.[7]
4. Reverse Reaction: The equilibrium may favor the starting materials if the product is not deprotonated by the base.[3]Ensure at least one full equivalent of base is used to drive the reaction forward by forming the product enolate.
Formation of Byproducts 1. Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular cyclization.Perform the reaction under high-dilution conditions to favor the intramolecular pathway.
2. Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids if significant water is present during the reaction or workup.Use anhydrous conditions and perform the acidic quench at a low temperature (e.g., 0 °C).
Difficult Product Isolation 1. Emulsion during Extraction: Emulsions can form during the aqueous workup, leading to product loss.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
2. Thermal Decomposition: The product can decompose at very high temperatures during distillation.[10]Purify the product using vacuum distillation to lower the boiling point. An oil bath temperature should be carefully controlled.[7][10]
3. Inefficient Purification: Distillation may not be sufficient to remove all impurities.As an alternative to distillation, the crude product can be purified by column chromatography on silica (B1680970) gel.[10]

Troubleshooting Workflow

G Troubleshooting Decision Tree for Low Yield start Problem: Low Yield check_base Was the base fresh and handled under inert conditions? start->check_base check_solvents Were anhydrous solvents and reagents used? check_base->check_solvents Yes sol_base Solution: Use fresh base and ensure inert atmosphere. check_base->sol_base No check_conditions Was the reaction run to completion (monitored by TLC/GC)? check_solvents->check_conditions Yes sol_solvents Solution: Use anhydrous solvents. Dry reagents before use. check_solvents->sol_solvents No check_workup Was an emulsion formed during workup? check_conditions->check_workup Yes sol_conditions Solution: Increase reaction time or temperature. check_conditions->sol_conditions No sol_workup Solution: Add brine to break the emulsion during extraction. check_workup->sol_workup Yes

Caption: A decision tree to diagnose and solve low yield issues.

Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes yields obtained for the synthesis of cyclic β-keto esters from diesters using different bases and solvents, adapted from literature procedures.[7]

Starting MaterialBase (equiv.)SolventTemperatureTime (h)ProductYield (%)Purity (%)
Diethyl AdipateSodium Ethoxide (1.1)TolueneReflux4Ethyl 2-oxocyclopentanecarboxylate8298.0
Diethyl AdipateSodium Hydride (1.2)TolueneReflux5Ethyl 2-oxocyclopentanecarboxylate7598.2
Diethyl AdipateSodium Amide (1.1)XyleneReflux4Ethyl 2-oxocyclopentanecarboxylate7297.4

Note: The target molecule, this compound, is an isomer of the product listed. The conditions are directly applicable, as the Dieckmann condensation of diethyl adipate leads to the 2-oxo isomer. Synthesis of the 3-oxo isomer typically involves different starting materials.

Protocol: Dieckmann Condensation of Diethyl Adipate

This protocol details the synthesis of the related and commonly synthesized isomer, Ethyl 2-oxocyclopentanecarboxylate, which illustrates the core procedure.

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Anhydrous toluene

  • 30% Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen). Ensure all glassware is oven-dried.

  • Reaction Mixture: To the flask, add anhydrous toluene, followed by sodium ethoxide (1.1 equivalents). Stir the suspension.

  • Addition of Diester: Slowly add diethyl adipate (1.0 equivalent) to the flask.

  • Reflux: Heat the reaction mixture to reflux. The reaction is exothermic initially.

  • Monitoring: Monitor the reaction's progress by TLC or GC until the diethyl adipate is consumed (typically 4-6 hours).[7]

  • Cooling & Quenching: Once complete, cool the mixture to room temperature, then further cool in an ice bath to ~0-5 °C.

  • Neutralization: Slowly and carefully neutralize the reaction mixture by adding 30% hydrochloric acid until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product.[7]

Synthesis and Purification Workflow

G General Workflow for Dieckmann Condensation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Charge flask with base and solvent addition 2. Add diethyl adipate reagents->addition reflux 3. Heat to reflux (monitor completion) addition->reflux quench 4. Cool and quench with acid reflux->quench extract 5. Extract with ether quench->extract wash 6. Wash organic layers extract->wash dry 7. Dry and concentrate wash->dry purify 8. Vacuum Distillation or Column Chromatography dry->purify product Final Product: This compound purify->product

Caption: Step-by-step workflow from reaction setup to final product.

References

How to prevent byproduct formation in Ethyl 3-oxocyclopentanecarboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-oxocyclopentanecarboxylate (B1258031) Reactions

Welcome to the technical support center for Ethyl 3-oxocyclopentanecarboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation and optimize their chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and subsequent alkylation of this compound.

Category 1: Synthesis via Dieckmann Condensation

The synthesis of this compound is typically achieved through an intramolecular Claisen condensation of diethyl adipate (B1204190), known as the Dieckmann condensation.[1][2][3][4]

Q1: My Dieckmann condensation of diethyl adipate is resulting in a very low yield. What are the common causes?

A1: Low yields in a Dieckmann condensation can stem from several factors:

  • Insufficient Base: The reaction requires a stoichiometric amount of base (e.g., sodium ethoxide). The final step, the deprotonation of the β-keto ester product, is what drives the reaction equilibrium to completion. Using only a catalytic amount of base will result in a poor yield.[1][3]

  • Incorrect Base/Solvent Combination: The alkoxide base used should match the alkoxy group of the ester to prevent transesterification byproducts.[5] For diethyl adipate, sodium ethoxide in ethanol (B145695) or an inert solvent like toluene (B28343) is appropriate.

  • Presence of Water: Alkoxide bases are highly reactive with water. Any moisture in the reagents or glassware will consume the base, halting the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Hydrolysis: Using hydroxide (B78521) bases (like NaOH or KOH) is not recommended as they can cause irreversible hydrolysis of the ester groups to carboxylates, which will not cyclize.[5]

Q2: I see an unexpected peak in my NMR that suggests a different ester group is present. What could be the cause?

A2: This is a classic sign of transesterification. It occurs when the alkoxide base does not match the ester. For example, using sodium methoxide (B1231860) with diethyl adipate can lead to the formation of methyl esters alongside your desired ethyl ester product.[5] Always use a base with the same alkyl group as your ester (e.g., sodium ethoxide for ethyl esters).

dot

Dieckmann_Troubleshooting Start Low Yield in Dieckmann Condensation? CheckBaseStoichiometry Is base stoichiometric (>=1 eq)? Start->CheckBaseStoichiometry CheckBaseType Is base an alkoxide (not hydroxide)? CheckBaseStoichiometry->CheckBaseType Yes Result_Stoichiometry Increase base to >=1 equivalent. The reaction is driven by product deprotonation. CheckBaseStoichiometry->Result_Stoichiometry No CheckAnhydrous Are conditions anhydrous? CheckBaseType->CheckAnhydrous Yes Result_BaseType Use an alkoxide base (e.g., NaOEt). Hydroxide causes irreversible hydrolysis. CheckBaseType->Result_BaseType No CheckTransesterification Does alkoxide match ester? CheckAnhydrous->CheckTransesterification Yes Result_Anhydrous Thoroughly dry glassware and use anhydrous solvents/reagents. CheckAnhydrous->Result_Anhydrous No Result_Transesterification Match base to ester (e.g., NaOEt for ethyl ester) to prevent byproduct formation. CheckTransesterification->Result_Transesterification No Success Yield Optimized CheckTransesterification->Success Yes

Caption: Troubleshooting workflow for low yield in Dieckmann condensation.

Category 2: Alkylation of this compound

Once synthesized, the active methylene (B1212753) group (the carbon between the ketone and the ester) is acidic and can be deprotonated to form an enolate, which can then be alkylated.

Q3: My alkylation reaction is giving me two main products. How do I favor the desired C-alkylation over the O-alkylation byproduct?

A3: The enolate intermediate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[6][7] The formation of the C-alkylated product (desired) versus the O-alkylated product (byproduct) is a common challenge.[8] Several factors influence this selectivity. To favor C-alkylation, consider the following:

  • Solvent: Use polar, protic solvents or weakly polar solvents like THF. Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leaving a "naked" and highly reactive oxygen anion, which favors O-alkylation.[6]

  • Counter-ion: Smaller, more coordinating cations like Li⁺ chelate with the oxygen atoms, sterically hindering O-alkylation and thus promoting C-alkylation. Larger cations like K⁺ favor O-alkylation.[6]

  • Alkylating Agent: "Softer" electrophiles, such as alkyl iodides and bromides, tend to react at the "softer" carbon center, leading to C-alkylation. "Harder" electrophiles, like alkyl chlorides or triflates, prefer to react at the "harder" oxygen center, resulting in more O-alkylation.[8]

Q4: I'm trying to add a single alkyl group, but I'm getting a significant amount of di-alkylated product. How can I improve mono-alkylation selectivity?

A4: Formation of di-alkylated byproducts occurs when the mono-alkylated product is deprotonated and reacts with a second equivalent of the alkylating agent. To prevent this:

  • Use a Bulky Base: Strong, non-nucleophilic, and sterically hindered bases like Lithium Diisopropylamide (LDA) are effective at deprotonating the starting material but are less likely to deprotonate the more sterically hindered mono-alkylated product.[6]

  • Control Stoichiometry: Use of a slight excess of the β-keto ester relative to the base and alkylating agent can help minimize di-alkylation.

  • Low Temperatures: Running the deprotonation and alkylation at low temperatures (e.g., -78 °C) can help control the reaction rate and improve selectivity.

Q5: My reaction is not proceeding at all, and I'm recovering my starting material. What could be wrong?

A5: This issue often points to a problem with enolate formation:

  • Base Strength: The base must be strong enough to deprotonate the active methylene group. The pKa of a β-keto ester is around 11. While alkoxides are sufficient, stronger bases like sodium hydride (NaH) or LDA are often more effective and lead to cleaner reactions.[6][9]

  • Reaction Conditions: Ensure the reaction is performed under anhydrous and inert (e.g., nitrogen or argon) conditions, as the strong bases used are highly reactive with water and oxygen.

dot

Alkylation_Pathways Start This compound + Base (e.g., LDA) Enolate Lithium Enolate (Ambident Nucleophile) Start->Enolate AlkylHalide + Alkyl Halide (R-X) C_Alkylation C-Alkylation (Desired Pathway) AlkylHalide->C_Alkylation O_Alkylation O-Alkylation (Byproduct Pathway) AlkylHalide->O_Alkylation C_Product Mono-alkylated Product C_Alkylation->C_Product O_Product Enol Ether Byproduct O_Alkylation->O_Product Di_Alkylation Further Deprotonation + R-X C_Product->Di_Alkylation Di_Product Di-alkylated Byproduct Di_Alkylation->Di_Product

References

Challenges in the purification of Ethyl 3-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-oxocyclopentanecarboxylate (B1258031). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a low yield after vacuum distillation. What are the potential causes?

A1: Low yield after distillation is a common issue and can be attributed to several factors:

  • Thermal Decomposition: Ethyl 3-oxocyclopentanecarboxylate is susceptible to decomposition at high temperatures. Oil bath temperatures exceeding 190°C can lead to degradation of the product.[1] It is crucial to maintain the recommended distillation temperature and pressure.

  • Incomplete Transfer: Due to its viscosity, the product can adhere to the distillation flask. Using a heat gun carefully on the flask neck at the end of the distillation can help transfer the remaining distillate to the receiver.[1]

  • Delayed Boiling (Bumping): The compound may boil unevenly, leading to loss of material. Vigorous stirring with a magnetic stir bar during distillation is advisable to prevent this.[1]

  • Side Reactions During Synthesis: If the preceding synthesis step (e.g., Dieckmann condensation) was incomplete or generated significant byproducts, the amount of desired product in the crude mixture will be lower, leading to a poor final yield.

Q2: My purified product shows an unexpected peak in the NMR spectrum, suggesting an impurity. What could it be?

A2: The presence of impurities can often be traced back to the synthesis and workup conditions. Common impurities include:

  • 3-Oxocyclopentanecarboxylic acid: This can result from the hydrolysis of the ethyl ester group during aqueous workup steps.[2] Ensure the workup is performed efficiently and the organic phase is thoroughly dried before distillation.

  • Starting Diester: Incomplete Dieckmann condensation can leave unreacted starting material (e.g., diethyl adipate) in the crude product.

  • Cyclopentanone: Decarboxylation of the β-keto ester can occur, particularly if the compound is exposed to acidic conditions or excessive heat.[1][3][4]

  • Solvent Residue: Toluene or other solvents used in the synthesis may remain if not completely removed under reduced pressure before final purification.[5]

Q3: How can I effectively remove the acidic impurity, 3-Oxocyclopentanecarboxylic acid?

A3: To remove acidic impurities, a mild basic wash during the workup is effective. After the main reaction, the crude mixture (dissolved in an organic solvent like chloroform (B151607) or ethyl acetate) can be washed with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2] The bicarbonate will react with the acidic impurity, converting it to its sodium salt, which is soluble in the aqueous layer and can be separated. Be sure to follow this with a water wash to remove any remaining bicarbonate.

Q4: Is column chromatography a suitable alternative to distillation for purification?

A4: Yes, column chromatography is a viable and often preferred method for purifying this compound, especially for smaller scale preparations or when high purity is critical. Filtration through a short column of silica (B1680970) gel can effectively remove non-volatile impurities and baseline materials.[1] For more rigorous purification, standard flash column chromatography can be employed. This method avoids the risk of thermal decomposition associated with distillation.[6]

Data Presentation

Table 1: Physical and Distillation Properties of Oxocyclopentane Carboxylates

PropertyThis compoundEthyl 2-oxocyclopentanecarboxylateReference
Molecular Formula C₈H₁₂O₃C₈H₁₂O₃[5][7]
Molecular Weight 156.18 g/mol 156.18 g/mol [5][8]
Boiling Point 228.2 ± 33.0 °C @ 760 mmHg102-104 °C @ 11 mmHg[5][7]
Density 1.1 ± 0.1 g/cm³1.054 g/mL @ 25°C[5][7]

Note: Distillation under high vacuum is recommended to avoid decomposition.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is adapted from a standard procedure for purifying similar β-keto esters.[1]

  • Setup: Assemble a vacuum distillation apparatus using a round-bottom flask of appropriate size for the volume of crude product. Ensure all glass joints are properly sealed. Use a magnetic stirrer and a suitable oil bath for heating.

  • Solvent Removal: Before distillation, ensure any volatile solvents from the workup have been thoroughly removed from the crude product under reduced pressure.

  • Distillation:

    • Add a magnetic stir bar to the distillation flask containing the crude oil.

    • Begin vigorous stirring and apply a high vacuum (e.g., 1-5 mmHg).

    • Gradually heat the oil bath. The product will begin to distill as the pot temperature approaches its boiling point at the applied pressure (e.g., an oil bath temperature of 160-170°C for a boiling point of ~130°C at 1 mmHg).[1]

    • Caution: Do not exceed an oil bath temperature of 190°C to prevent product decomposition.[1]

  • Collection: Collect the clear, colorless distillate in a pre-weighed receiving flask. To maximize recovery, you may need to gently warm the condenser and neck of the distillation head with a heat gun to ensure all the product is collected.[1]

  • Analysis: Confirm the purity of the collected fraction using methods such as GC, ¹H NMR, or ¹³C NMR.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The ideal solvent system should be determined beforehand using thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

G Synthesis & Purification Workflow cluster_0 Synthesis cluster_1 Workup cluster_2 Purification A Diethyl Adipate C Dieckmann Condensation A->C B Base (e.g., NaOEt) B->C D Acid Quench C->D E Aqueous Wash (NaHCO3) D->E F Drying & Solvent Removal E->F G Crude Product F->G H Vacuum Distillation G->H Thermal Method I Column Chromatography G->I Adsorption Method J Pure this compound H->J I->J G Troubleshooting Low Purity Start Impurity Detected in Final Product? Acidic_Impurity Acidic Impurity Present? (e.g., from hydrolysis) Start->Acidic_Impurity Yes End_Good Purity Acceptable Start->End_Good No Starting_Material Starting Material Present? Acidic_Impurity->Starting_Material No Wash Action: Re-dissolve and wash with NaHCO3 solution. Acidic_Impurity->Wash Yes Other_Impurity Other Impurity? (e.g., Cyclopentanone) Starting_Material->Other_Impurity No Repurify_Distill Action: Re-purify via careful Fractional Distillation. Starting_Material->Repurify_Distill Yes Repurify_Chroma Action: Repurify using Column Chromatography. Other_Impurity->Repurify_Chroma Yes End_Bad Further analysis needed Other_Impurity->End_Bad No Wash->Repurify_Chroma G Dieckmann Condensation & Side Reactions Diester Diethyl Adipate (Starting Material) Enolate Enolate Intermediate Diester->Enolate Base Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Desired_Product Desired Product: This compound Cyclization->Desired_Product Hydrolysis Side Reaction: Hydrolysis Desired_Product->Hydrolysis H2O Decarboxylation Side Reaction: Decarboxylation (Heat/Acid) Desired_Product->Decarboxylation Acid_Byproduct Byproduct: 3-Oxocyclopentanecarboxylic acid Hydrolysis->Acid_Byproduct Ketone_Byproduct Byproduct: Cyclopentanone Decarboxylation->Ketone_Byproduct

References

Monitoring the progress of Ethyl 3-oxocyclopentanecarboxylate reactions by TLC or GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving Ethyl 3-oxocyclopentanecarboxylate (B1258031) using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Which technique, TLC or GC, is better for monitoring my reaction?

A1: Both TLC and GC are powerful techniques for reaction monitoring, and the choice depends on your specific needs.

  • TLC is a rapid, simple, and inexpensive method ideal for quick qualitative checks of reaction progress. It's excellent for visualizing the disappearance of starting materials and the appearance of products in real-time.

  • GC is a quantitative method that provides higher resolution and sensitivity. It is ideal for determining the precise ratio of reactants to products, identifying byproducts, and assessing purity. GC is particularly useful when starting materials and products have very similar polarities, making them difficult to resolve by TLC.

Q2: How do I choose an appropriate solvent system for TLC analysis of my Ethyl 3-oxocyclopentanecarboxylate reaction?

A2: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate). The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the starting material. Since this compound is more polar than its common starting material for a Dieckmann condensation (e.g., diethyl adipate), the product will have a lower Rf value. You can adjust the solvent polarity by changing the ratio of the solvents. Increasing the proportion of the more polar solvent will increase the Rf values of your compounds.

Q3: My spots are streaking on the TLC plate. What could be the cause?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate is a common cause. Try diluting your sample before spotting it.[1][2][3]

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica (B1680970) gel, leading to streaking. Adding a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid or triethylamine (B128534) to your eluent can help mitigate this.[1][2]

  • Incomplete Drying of the Spotting Solvent: Ensure the solvent used to dissolve your sample has completely evaporated before developing the plate.

  • Compound Decomposition: Your compound may be unstable on the silica gel.

Q4: I don't see any spots on my TLC plate after development. What should I do?

A4: There are a few possibilities if no spots are visible:

  • Compound is not UV-active: If you are using a UV lamp for visualization, your compounds may not be UV-active. Try using a chemical stain for visualization.

  • Sample is too dilute: The concentration of your sample may be too low to be detected. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample.[2][3]

  • Compound is volatile: Your compound may have evaporated from the TLC plate during development.

  • Incorrect solvent level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[3]

Q5: What type of GC column is suitable for analyzing this compound?

A5: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5, HP-5), is a good starting point for the analysis of this compound and its precursors. These columns offer good resolution for a wide range of compounds with varying polarities.

Q6: My GC peaks are tailing. What are the common causes?

A6: Peak tailing in GC can be caused by:

  • Active sites in the injector or column: This can be due to contamination or degradation. Cleaning the injector liner and trimming the first few centimeters of the column can help.

  • Column degradation: Over time, the stationary phase of the column can degrade.

  • Improper column installation: Ensure the column is installed correctly in the injector and detector.

  • Sample overload: Injecting too much sample can lead to peak tailing.

Troubleshooting Guides

TLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Spots are streaked or elongated Sample is overloaded.[1][2][3]Dilute the sample before spotting.
Compound is highly polar and interacting strongly with the silica.[1][2]Add a small amount of a more polar solvent (e.g., methanol) or an acid/base modifier (e.g., acetic acid/triethylamine) to the eluent.
The spotting solvent has not fully evaporated.Ensure the spot is completely dry before developing the plate.
Spots are not moving from the baseline (Low Rf) The eluent is not polar enough.[2]Increase the proportion of the polar solvent in your eluent system.
The compound is very polar.Consider using a more polar stationary phase (e.g., alumina) or reverse-phase TLC.
Spots are running at the solvent front (High Rf) The eluent is too polar.[2]Decrease the proportion of the polar solvent in your eluent system.
Spots are faint or not visible The sample concentration is too low.[2][3]Spot the same location multiple times, allowing the solvent to dry between applications.
The compound is not UV-active.Use a chemical stain for visualization.
The compound is volatile and has evaporated.This may indicate TLC is not the best method for this compound.
Irregular spot shapes (e.g., crescent-shaped) The TLC plate was damaged during spotting.Be gentle when spotting the plate to avoid scratching the silica layer.
GC Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak Tailing Active sites in the inlet liner or column.[4]Clean or replace the inlet liner. Trim the first few centimeters of the column.
Column contamination.Bake out the column at a high temperature (within its limit).
Sample overload.Dilute the sample or use a split injection.
Ghost Peaks (peaks in a blank run) Contamination from a previous injection (carryover).Increase the run time or bakeout time between injections. Clean the injector.
Septum bleed.Use a high-quality, low-bleed septum and do not overtighten the septum nut.
Broad Peaks Low carrier gas flow rate.Check and adjust the carrier gas flow rate.
Cold spots in the GC system.Ensure the injector and detector temperatures are appropriate for the analytes.
Column degradation.Replace the GC column.
No Peaks Syringe issue.Check that the syringe is drawing and injecting the sample correctly.
Leak in the system.Perform a leak check of the GC system.
Incorrect instrument parameters.Verify the injector temperature, oven program, and detector settings.

Data Presentation

The following table provides illustrative quantitative data for monitoring a Dieckmann condensation reaction to form this compound from diethyl adipate (B1204190). Please note that these are typical values and may vary depending on the specific experimental conditions.

Compound Technique Parameter Typical Value Notes
Diethyl adipate (Starting Material)TLCRf~0.6 - 0.7Eluent: 20% Ethyl Acetate (B1210297) in Hexanes on silica gel. Less polar than the product.
This compound (Product)TLCRf~0.3 - 0.4Eluent: 20% Ethyl Acetate in Hexanes on silica gel. More polar due to the ketone group.
Diethyl adipate (Starting Material)GCRetention Time~8 - 10 minColumn: 30m x 0.25mm ID, 0.25µm film thickness (e.g., HP-5). Temperature Program: 100°C (1 min), then ramp to 250°C at 15°C/min.
This compound (Product)GCRetention Time~10 - 12 minColumn: 30m x 0.25mm ID, 0.25µm film thickness (e.g., HP-5). Temperature Program: 100°C (1 min), then ramp to 250°C at 15°C/min. The product is slightly more polar and may have a longer retention time.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your baseline. Mark spots for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of your starting material (e.g., diethyl adipate) in a volatile solvent (e.g., ethyl acetate).

    • Reaction Mixture (RM): Take a small aliquot of your reaction mixture and dilute it with a volatile solvent.

  • Spotting: Using a capillary tube, spot a small amount of the prepared SM solution onto the 'SM' mark on the baseline. On the 'C' mark, first spot the SM solution, let it dry, and then spot the RM solution on top of it. On the 'RM' mark, spot only the RM solution. Keep the spots as small as possible.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots. Common methods include:

    • UV Light: View the plate under a UV lamp (254 nm). Many organic compounds will appear as dark spots. Circle the spots with a pencil.

    • Staining: If compounds are not UV-active, use a chemical stain. A common stain for ketones and esters is potassium permanganate (B83412) solution or a vanillin (B372448) stain. Dip the plate in the stain and gently heat it with a heat gun until spots appear.

Protocol 2: Monitoring Reaction Progress by GC
  • Sample Preparation: Take a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of acid if the reaction is basic). Dilute the sample with a suitable solvent (e.g., ethyl acetate) to a concentration appropriate for your GC system.

  • Instrument Setup:

    • Column: Install a suitable capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injector: Set the injector temperature (e.g., 250°C) and mode (e.g., split or splitless).

    • Oven Program: Set the initial oven temperature, temperature ramp, and final temperature (e.g., initial 100°C for 1 min, ramp at 15°C/min to 250°C, hold for 5 min).

    • Detector: Set the detector temperature (e.g., 280°C for a Flame Ionization Detector - FID).

    • Carrier Gas: Set the flow rate of the carrier gas (e.g., helium or hydrogen).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times (which can be determined by injecting pure standards). The area under each peak is proportional to the concentration of the compound, allowing for quantitative analysis of the reaction progress.

Visualizations

Reaction_Monitoring_Workflow cluster_TLC TLC Monitoring cluster_GC GC Monitoring TLC_Start Start TLC Analysis TLC_Prep Prepare TLC Plate & Eluent TLC_Start->TLC_Prep TLC_Spot Spot SM, Co-spot, & RM TLC_Prep->TLC_Spot TLC_Dev Develop Plate TLC_Spot->TLC_Dev TLC_Vis Visualize Spots (UV/Stain) TLC_Dev->TLC_Vis TLC_Analyze Analyze Rf Values TLC_Vis->TLC_Analyze TLC_End Reaction Progress Assessed TLC_Analyze->TLC_End GC_Start Start GC Analysis GC_Prep Prepare Sample for Injection GC_Start->GC_Prep GC_Setup Set Up GC Instrument GC_Prep->GC_Setup GC_Inject Inject Sample GC_Setup->GC_Inject GC_Run Run GC Method GC_Inject->GC_Run GC_Analyze Analyze Chromatogram GC_Run->GC_Analyze GC_End Quantitative Analysis Complete GC_Analyze->GC_End Reaction This compound Reaction Sample Take Reaction Aliquot Reaction->Sample Sample->TLC_Start For TLC Sample->GC_Start For GC

Caption: Workflow for monitoring this compound reactions.

Troubleshooting_Logic Problem Problem Encountered (e.g., Streaking, Tailing) Identify Identify Symptoms Problem->Identify Hypothesize Hypothesize Potential Causes Identify->Hypothesize Isolate Isolate Variables & Test Hypothesize->Isolate Solution Implement Solution Isolate->Solution Verify Verify Fix Solution->Verify Verify->Hypothesize Problem Persists Document Document Findings Verify->Document

Caption: Logical approach to troubleshooting analytical issues.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of Ethyl 3-oxocyclopentanecarboxylate (B1258031). The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing Ethyl 3-oxocyclopentanecarboxylate?

A1: The most prevalent and scalable method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[1][2][3] This reaction is particularly well-suited for forming five and six-membered rings.[1][4][5] For this compound, the starting material would be a diethyl ester of a 1,6-dicarboxylic acid, such as diethyl 3-ethoxycarbonyladipate, which upon cyclization, hydrolysis, and decarboxylation would yield the target molecule. A more direct precursor, if available, would simplify the process.

Q2: What are the key reaction parameters to consider when scaling up the Dieckmann condensation?

A2: When scaling up, critical parameters to control are:

  • Choice of Base and Solvent: Strong, non-nucleophilic bases are preferred to minimize side reactions.[1] Sodium ethoxide in an inert solvent like toluene (B28343) is a classic choice.[2][3] The use of dimsyl ion in DMSO has been reported to potentially increase yields.[6]

  • Temperature Control: The reaction can be exothermic. Proper heat management is crucial to prevent runaway reactions and the formation of byproducts.

  • Reagent Addition: Slow and controlled addition of the base to the diester solution is recommended to maintain a steady reaction rate and temperature.

  • Moisture Control: The reagents are often moisture-sensitive, requiring anhydrous conditions, which can be more challenging to maintain at a larger scale.

  • Agitation: Efficient mixing is vital to ensure homogeneity, especially in large reactors, to avoid localized "hot spots" and improve reaction kinetics.

Q3: What are some alternative synthesis routes for this compound for industrial production?

A3: While the Dieckmann condensation is a primary route, other strategies for synthesizing β-keto esters that could be adapted for this specific molecule include:

  • Acylation of Ketone Enolates: This involves the reaction of a pre-formed cyclopentanone (B42830) enolate with an acylating agent like ethyl chloroformate.[7]

  • Carboxylation of Ketones: The reaction of a cyclopentanone derivative with a source of carbon dioxide or carbon monoxide in the presence of a suitable catalyst.[7]

  • Homologation of Ketones: Using reagents like ethyl diazoacetate to add a two-carbon unit to a precursor ketone.

The feasibility of these alternatives at scale would depend on factors like raw material cost, reaction efficiency, and ease of purification.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using techniques like GC or TLC. If the reaction stalls, consider increasing the reaction time or temperature cautiously. Ensure the base is of high quality and sufficient molar excess is used.
Reverse Dieckmann Reaction The Dieckmann condensation is reversible, especially if the product's α-proton is not enolizable.[3] Ensure a strong enough base is used to deprotonate the resulting β-keto ester, driving the equilibrium towards the product.[8]
Side Reactions (e.g., intermolecular condensation, polymerization) Use high-dilution conditions, especially for larger ring formations, although this is less of a concern for 5-membered rings.[1] Ensure efficient stirring to maintain homogeneity.
Sub-optimal Base/Solvent System Experiment with different base and solvent combinations. For instance, using dimsyl ion in DMSO might offer higher yields compared to sodium ethoxide in toluene.[6]

Issue 2: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Formation of Emulsions during Workup On a large scale, phase separation can be slow. Use appropriately sized separatory funnels or consider centrifugation if emulsions are persistent.
Presence of Closely-Boiling Impurities Optimize distillation conditions. Use a fractionating column and perform the distillation under reduced pressure to lower the boiling point and improve separation.
Residual Base or Salts Ensure thorough washing of the organic layer during the workup to remove all water-soluble impurities. A brine wash can help break emulsions and remove residual water.
Thermal Decomposition of the Product Avoid excessive temperatures during distillation. High vacuum distillation is recommended.

Issue 3: Inconsistent Results at Larger Scales

Possible Cause Troubleshooting Step
Poor Heat Transfer Use a jacketed reactor with a temperature control unit. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.
Inefficient Mixing Select an appropriate impeller and agitation speed for the reactor size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.
Challenges in Maintaining Anhydrous Conditions Flame-dry all glassware and use dry solvents. On a larger scale, consider using a closed system under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Reaction Conditions for Dieckmann Condensation of Diethyl Adipate (B1204190) (an analogous reaction)

Base Solvent Temperature Reaction Time Yield of Ethyl 2-oxocyclopentanecarboxylate Reference
Sodium EthoxideTolueneReflux5 hours74-81%[9]
Sodium MetalToluene100-115 °C5 hours74-81%[9]
Dimsyl IonDMSONot SpecifiedNot Specified>95%[6]
Various BasesSolvent-freeNot SpecifiedNot SpecifiedEfficient[10]

Note: The data above is for the synthesis of Ethyl 2-oxocyclopentanecarboxylate from diethyl adipate, a closely related and well-documented Dieckmann condensation. These conditions can serve as a starting point for optimizing the synthesis of this compound.

Experimental Protocols

Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation of Diethyl Adipate (Model for this compound Synthesis)

This protocol is adapted from established procedures for the synthesis of a similar compound and should be optimized for the specific synthesis of this compound.

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Anhydrous toluene

  • 30% Hydrochloric acid

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous toluene.

  • Base Addition: Add sodium ethoxide (1.05 equivalents) to the toluene.

  • Substrate Addition: Slowly add diethyl adipate (1.0 equivalent) to the stirred suspension of sodium ethoxide in toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC. During the reaction, ethanol (B145695) is generated and may be removed by distillation to drive the reaction to completion.

  • Quenching: After the reaction is complete, cool the mixture to approximately 30°C. Carefully and slowly neutralize the reaction mixture with 30% hydrochloric acid until the pH is acidic.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine all organic layers and wash with water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain Ethyl 2-oxocyclopentanecarboxylate.

Mandatory Visualization

Dieckmann_Condensation_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_elimination Step 3: Elimination cluster_end Step 4: Deprotonation & Workup Diester Diester Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Base (e.g., EtO⁻) Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Collapse of Intermediate Leaving_Group Leaving Group (EtO⁻) Tetrahedral_Intermediate->Leaving_Group Enolate_Product Enolate of Product Beta_Keto_Ester->Enolate_Product Deprotonation by Base Final_Product Final Product (this compound) Enolate_Product->Final_Product Acidic Workup Scale_Up_Workflow Start Start: Lab-Scale Synthesis Process_Opt Process Optimization (Base, Solvent, Temp.) Start->Process_Opt Pilot_Scale Pilot-Scale Synthesis (Jacketed Reactor) Process_Opt->Pilot_Scale Reaction_Control Reaction Control (Temp., Addition Rate, Agitation) Pilot_Scale->Reaction_Control Workup Large-Scale Workup (Quenching, Extraction) Reaction_Control->Workup Purification Purification (Vacuum Distillation) Workup->Purification QC Quality Control (GC, NMR, Purity Analysis) Purification->QC End End: Scaled Product QC->End

References

Anhydrous reaction condition setup for synthesizing Ethyl 3-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anhydrous Synthesis of Ethyl 3-oxocyclopentanecarboxylate (B1258031)

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the synthesis of Ethyl 3-oxocyclopentanecarboxylate via the Dieckmann condensation. The focus is on establishing and maintaining the critical anhydrous conditions required for a successful reaction.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions absolutely critical for the Dieckmann condensation?

A1: The Dieckmann condensation is a base-catalyzed intramolecular reaction.[1] The strong bases used, such as sodium ethoxide or sodium hydride, react readily with water.[2] If moisture is present in the reaction vessel, solvents, or reagents, it will consume the base, rendering it ineffective for deprotonating the diester starting material (diethyl adipate).[2] This initial deprotonation is the essential first step to forming the nucleophilic enolate required for cyclization.[3][4] Failure to maintain anhydrous conditions is a primary cause of low or no product yield.

Q2: My reaction yield is very low. What are the most likely causes?

A2: Low yields in a Dieckmann condensation typically stem from a few key areas:

  • Moisture Contamination: As detailed above, water will quench the reaction. Ensure all glassware is flame-dried or oven-dried, solvents are properly distilled and dried, and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).[2][4][5]

  • Inactive Base: The base may have degraded due to improper storage and exposure to air and moisture. Use a fresh bottle of sodium ethoxide or a fresh dispersion of sodium hydride in mineral oil.

  • Insufficient Reaction Time or Temperature: The reaction often requires heating under reflux for an extended period to go to completion.[4] Ensure you are heating for the recommended time at the appropriate temperature for your chosen solvent.

  • Product Loss During Workup: The product, a β-ketoester, can potentially be lost during the workup phase. It might be partially soluble in the aqueous layer or decompose if the acidic or basic conditions during extraction are too harsh.[6]

Q3: The reaction doesn't appear to be starting or is proceeding very slowly. What should I check first?

A3: If the reaction is sluggish, first re-verify your anhydrous setup. Check for any leaks in your inert gas lines and ensure drying tubes are functional.[5] The second most common issue is the quality of the base. If using sodium hydride, ensure the mineral oil has been washed away with a dry solvent (like hexane) if the procedure calls for it, and that the NaH is a fine, active powder. For sodium ethoxide, ensure it has not clumped or discolored, which indicates degradation.

Q4: What is the purpose of the final acidic workup step?

A4: The mechanism of the Dieckmann condensation involves the formation of a cyclic β-ketoester.[4] The α-proton located between the two carbonyl groups of this product is acidic and is readily deprotonated by the alkoxide base present in the reaction mixture.[3] This final deprotonation step forms a stable enolate and is crucial for driving the reaction equilibrium towards the product.[3] The acidic workup (e.g., with dilute HCl or saturated aq. NH4Cl) is necessary to neutralize the reaction mixture and protonate this enolate to yield the final, neutral β-ketoester product.[4][7]

Q5: Which base and solvent combination is most effective?

A5: Several systems are effective. Sodium ethoxide in an alcohol solvent like ethanol (B145695) is a classic choice.[1][8] However, using a non-protic solvent can be advantageous. A common and high-yielding method involves using sodium hydride (NaH) in a dry, non-polar aprotic solvent like toluene (B28343) or THF.[4][8] This system avoids potential side reactions with an alcohol solvent. The choice often depends on available reagents and the specific scale of the reaction.

Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving common issues encountered during the synthesis.

G start Problem: Low or No Product Yield q1 Were all glassware and reagents scrupulously dried? start->q1 s1 SOLUTION: - Oven/flame-dry all glassware. - Use freshly dried/distilled solvents. - Ensure inert atmosphere is dry. q1->s1 No q2 Was the reaction run under a positive pressure of inert gas (N2 or Ar)? q1->q2 Yes end_node Re-run experiment following corrected procedures. s1->end_node s2 SOLUTION: - Check for leaks in the system. - Use a bubbler to confirm positive pressure. - Purge system with inert gas before starting. q2->s2 No q3 Is the base (e.g., NaH, NaOEt) fresh and active? q2->q3 Yes s2->end_node s3 SOLUTION: - Use a newly opened container of base. - For NaH, wash with dry hexane (B92381) to remove oil and expose fresh surface area. q3->s3 No q4 Was the reaction refluxed for the appropriate duration? q3->q4 Yes s3->end_node s4 SOLUTION: - Monitor reaction progress via TLC. - Ensure heating mantle/oil bath is at the correct temperature for reflux. q4->s4 No q4->end_node Yes s4->end_node

Caption: Troubleshooting flowchart for low-yield Dieckmann condensation.

Quantitative Data Summary

The yield of this compound is highly dependent on the choice of base and reaction conditions. Below is a summary of reported data.

BaseSolventTemperatureReaction TimeYield (%)
Sodium Hydride (NaH)TolueneReflux20 hours75%[4]
Sodium Ethoxide (NaOEt)TolueneRefluxNot Specified82%[9]
Sodium Amide (NaNH2)XyleneRefluxNot Specified75%[9]

Detailed Experimental Protocol

This protocol is adapted from a literature procedure using sodium hydride in toluene.[4]

Materials and Reagents:

Experimental Workflow Diagram:

G prep 1. Preparation - Oven-dry all glassware (round-bottom flask, condenser). - Assemble apparatus while hot and cool under inert gas flow. setup 2. Reaction Setup - Add anhydrous toluene and NaH to the flask. - Add diethyl adipate dropwise via syringe. prep->setup react 3. Reaction - Stir mixture at room temperature (0.5 h). - Heat to reflux and maintain for 20 h under inert gas. setup->react workup 4. Workup - Cool reaction to room temperature. - Carefully quench with sat. aq. NH4Cl. - Extract with Dichloromethane (DCM). react->workup purify 5. Purification & Isolation - Wash combined organic layers with brine. - Dry over anhydrous Na2SO4. - Remove solvent under reduced pressure. - Purify residue by flash column chromatography or vacuum distillation. workup->purify product Final Product: This compound purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

  • Preparation: All glassware (a round-bottom flask equipped with a magnetic stir bar and a reflux condenser) must be thoroughly dried in an oven at >120°C for several hours and assembled while hot. The system is then allowed to cool to room temperature under a positive pressure of dry argon or nitrogen, with the gas outlet connected to an oil bubbler.

  • Reaction Setup: To a solution of diethyl adipate (1.0 eq) in anhydrous toluene, add sodium hydride (60% dispersion in oil, ~2.5 eq) portion-wise at room temperature under an inert atmosphere.[4] (Note: Some procedures wash the NaH with dry hexane prior to use to remove the mineral oil).

  • Reaction: The resulting mixture is stirred at room temperature for 30 minutes and then heated to reflux. The reaction is maintained at reflux for approximately 20 hours, with progress monitored by Thin Layer Chromatography (TLC).[4]

  • Workup: After 20 hours, the reaction mixture is cooled to room temperature in an ice bath. The reaction is then carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution until gas evolution ceases.

  • Extraction and Isolation: The quenched mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with dichloromethane (DCM). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[4]

  • Purification: The crude residue is purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to afford the pure this compound.[4][9]

References

How to remove unreacted starting materials from Ethyl 3-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from Ethyl 3-oxocyclopentanecarboxylate (B1258031).

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might find in my crude Ethyl 3-oxocyclopentanecarboxylate?

A1: The most common unreacted starting materials depend on your synthetic route.

  • Dieckmann Condensation Route: If you synthesized this compound via a Dieckmann condensation, the primary unreacted starting material will be diethyl adipate .

  • Esterification Route: If you used an esterification reaction, you might have residual 3-oxocyclopentanecarboxylic acid and ethanol .

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purification are:

  • Fractional Distillation under Reduced Pressure: This is a highly effective method for separating this compound from less volatile impurities like diethyl adipate.

  • Flash Column Chromatography: This technique is useful for removing a broader range of impurities, including those with similar boiling points to the product.

  • Acid-Base Extraction: This is particularly effective for removing acidic starting materials like 3-oxocyclopentanecarboxylic acid.

Q3: How can I assess the purity of my this compound after purification?

A3: Purity can be assessed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence and relative abundance of volatile impurities. A purity of over 97% is often achievable.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the product.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation between this compound and diethyl adipate.

Potential CauseTroubleshooting Step
Insufficient column efficiency. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).[2][3]
Distillation rate is too fast. Reduce the heating rate to allow for proper vapor-liquid equilibria to be established on each theoretical plate of the column.[2]
Fluctuating vacuum. Ensure all joints are properly sealed and the vacuum pump is operating consistently. Use a vacuum regulator for better control.
Improper thermometer placement. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4]

Problem: The product is decomposing during distillation.

Potential CauseTroubleshooting Step
Heating mantle temperature is too high. Use a heating mantle with a controller to maintain a steady and appropriate temperature. The pot temperature should ideally be no more than 20-30 °C higher than the boiling point of the liquid at the applied pressure.
Prolonged heating time. Once the desired fraction has been collected, do not continue to heat the distillation pot, especially if it contains high-boiling impurities.
Flash Column Chromatography

Problem: The product is not separating from a non-polar impurity (e.g., diethyl adipate).

Potential CauseTroubleshooting Step
Incorrect solvent system. This compound is a relatively polar compound. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A good starting point is a solvent system that gives your product an Rf of ~0.3 on a TLC plate.
Column overloading. Use an appropriate amount of silica (B1680970) gel for the amount of crude product being purified (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).

Problem: The product is eluting with the solvent front.

Potential CauseTroubleshooting Step
Solvent system is too polar. Decrease the polarity of the eluent. Start with a less polar solvent mixture and gradually increase the polarity.
Acid-Base Extraction

Problem: Residual acidic starting material (3-oxocyclopentanecarboxylic acid) remains after the work-up.

Potential CauseTroubleshooting Step
Incomplete extraction. Perform multiple extractions with a saturated aqueous sodium bicarbonate solution. Three to four extractions are typically sufficient.[5]
Insufficient mixing. Ensure vigorous shaking of the separatory funnel to maximize the surface area between the organic and aqueous phases.[6]
Incorrect pH of the aqueous layer. Check the pH of the aqueous layer after extraction to ensure it is basic, confirming that the acidic impurity has been neutralized and extracted.

Data Presentation

Table 1: Physical Properties of this compound and Common Starting Materials

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound156.18120 °C at 14 Torr
Diethyl adipate202.25245 °C at 760 Torr
3-Oxocyclopentanecarboxylic acid128.13150 °C at 1.5 mmHg
Ethanol46.0778.37 °C at 760 Torr

Note: Boiling points at reduced pressure are significantly lower than at atmospheric pressure.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is designed for the removal of less volatile impurities like diethyl adipate.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column appropriate for the scale of your distillation. Ensure all glassware is dry and joints are properly greased and sealed.

  • Charging the Flask: Add the crude this compound to the distilling flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collecting Fractions:

    • Collect any low-boiling impurities (e.g., residual solvent or ethanol) as the first fraction.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the product fraction.

    • Monitor the temperature closely. A sharp drop in temperature after the main fraction has distilled indicates that the product has been collected.

  • Shutdown: Remove the heat source and allow the system to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for removing a wider range of impurities.

  • Select Solvent System: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate (B1210297) is a good starting point. Aim for an Rf value of approximately 0.2-0.3 for the product.

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the column and apply gentle pressure (e.g., with a hand pump or compressed air).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Acid-Base Extraction

This protocol is specifically for the removal of acidic impurities like 3-oxocyclopentanecarboxylic acid.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the extraction with fresh sodium bicarbonate solution two to three more times.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the organic solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options Dieckmann Dieckmann Condensation (diethyl adipate) CrudeProduct Crude Ethyl 3-oxocyclopentanecarboxylate Dieckmann->CrudeProduct Esterification Esterification (3-oxocyclopentanecarboxylic acid, ethanol) Esterification->CrudeProduct Distillation Fractional Distillation (removes diethyl adipate) CrudeProduct->Distillation High-boiling impurities Chromatography Flash Chromatography (broad impurity removal) CrudeProduct->Chromatography Various impurities Extraction Acid-Base Extraction (removes acidic impurities) CrudeProduct->Extraction Acidic impurities PureProduct Pure Ethyl 3-oxocyclopentanecarboxylate Distillation->PureProduct Chromatography->PureProduct Extraction->PureProduct

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingDistillation Start Fractional Distillation Issue: Poor Separation Cause1 Insufficient Column Efficiency? Start->Cause1 Solution1 Use longer/more efficient column Cause1->Solution1 Yes Cause2 Distillation Rate Too Fast? Cause1->Cause2 No Solution2 Reduce heating rate Cause2->Solution2 Yes Cause3 Fluctuating Vacuum? Cause2->Cause3 No Solution3 Check seals and pump Cause3->Solution3 Yes

Caption: Troubleshooting logic for poor separation during fractional distillation.

References

Preventing polymerization during the synthesis of cyclopentene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Cyclopentene (B43876) Derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of unwanted polymerization during the synthesis of cyclopentene derivatives.

General Troubleshooting and FAQs

This section provides answers to common questions and general advice for preventing unwanted polymerization across various reaction types involving cyclopentene derivatives.

Q1: Why is unwanted polymerization a frequent issue in the synthesis of cyclopentene derivatives?

A1: Cyclopentene and its derivatives can be highly reactive. The presence of the double bond within a strained five-membered ring makes them susceptible to various polymerization pathways.[1] Key triggers for unwanted polymerization include heat, light, the presence of radical or cationic initiators (often from impurities), and the absence of appropriate inhibitors. In many cases, the desired reaction conditions for synthesizing a derivative can inadvertently initiate a polymerization cascade, leading to low yields of the target molecule and the formation of difficult-to-remove polymeric byproducts.[2]

Q2: What are the initial signs that polymerization is occurring in my reaction?

A2: Early detection of polymerization can help salvage an experiment. Common indicators include:

  • An increase in the viscosity of the reaction mixture, making it appear thick or syrupy.[3]

  • The formation of a solid precipitate, gel, or gummy substance that is insoluble in the reaction solvent.[3]

  • Discoloration of the reaction mixture.

  • A noticeable and sometimes rapid increase in the temperature of the reaction vessel, which can indicate a runaway exothermic polymerization.[4]

Q3: What is the difference between a polymerization inhibitor and a retarder?

A3: While both are used to control polymerization, they function differently. A true inhibitor provides a distinct induction period during which no significant polymerization occurs until the inhibitor is completely consumed.[4] In contrast, a retarder slows down the rate of polymerization without a complete halt, and it is consumed more slowly throughout the reaction.[2] In many industrial and laboratory settings, a combination of both may be used to ensure both process control and safety.[2]

Q4: Should I remove inherent stabilizers from my starting materials before a reaction?

A4: Generally, yes. Commercial monomers are often supplied with stabilizers (a type of inhibitor) to prevent polymerization during transport and storage.[4] These stabilizers can interfere with the desired chemical reaction. It is a standard practice to remove the stabilizer, for example, by passing the monomer through a column of activated alumina (B75360) or by distillation, immediately before use. However, unstabilized monomers can be hazardous, and distillation should be performed with caution, preferably under reduced pressure to maintain a low temperature.

Troubleshooting Polymerization in Specific Reactions

Diels-Alder Reactions

Q1: My Diels-Alder reaction with cyclopentadiene (B3395910) is yielding a significant amount of polymer. What is the likely cause and how can I prevent it?

A1: Cyclopentadiene is highly reactive and readily dimerizes to dicyclopentadiene (B1670491) at room temperature; it can also polymerize.[5] To favor the desired Diels-Alder adduct, it is crucial to use freshly cracked cyclopentadiene. This is typically achieved by heating dicyclopentadiene to a high temperature to induce a retro-Diels-Alder reaction, followed by distilling the monomeric cyclopentadiene and keeping it at a low temperature until use.[6] When performing the Diels-Alder reaction, adding the dienophile without removing any free radical inhibitor it may contain can also help suppress the polymerization of cyclopentadiene.[6]

Ring-Opening Metathesis Polymerization (ROMP)

Q1: I am experiencing uncontrolled polymerization and broad molecular weight distribution in the ROMP of a cyclopentene derivative. How can I achieve a more controlled polymerization?

A1: Uncontrolled ROMP of cyclopentene derivatives can be due to several factors, including catalyst activity and reaction conditions. The low ring strain of some cyclopentene derivatives can lead to a significant equilibrium monomer concentration, making the polymerization sensitive to temperature and monomer concentration.[1][7] To achieve better control:

  • Catalyst Choice: The choice of catalyst (e.g., Grubbs' or Schrock's catalysts) is critical. For some systems, a catalyst with a slower initiation rate might provide better control.[8] Spatially confining the catalyst, for instance within a branched polymer architecture, has been shown to dramatically inhibit termination and chain transfer steps, leading to a more controlled polymerization even in the presence of air.[9]

  • Temperature Control: The polymerization of cyclopentene is often an equilibrium process. Lowering the reaction temperature can sometimes favor the polymer, but this is system-dependent.[1] Careful temperature control is crucial to avoid side reactions.[10]

  • Monomer Concentration: Maintaining the monomer concentration above the equilibrium concentration is necessary for polymerization to proceed.[7]

Cationic Polymerization

Q1: My reaction is resulting in a polymer, and I suspect cationic polymerization. What conditions favor this, and how can I avoid it?

A1: Cationic polymerization is often initiated by acids (both Brønsted and Lewis acids) or carbocation-generating species.[11] If your cyclopentene derivative has electron-donating groups, it will be more susceptible to cationic polymerization. To prevent this:

  • Avoid Acidic Conditions: Be mindful of using strong acids as catalysts or reagents. If acidic conditions are necessary, consider using a weaker acid or adding the acid slowly at a low temperature.

  • Use of a Non-nucleophilic Base: In some cases, adding a non-nucleophilic, sterically hindered base in catalytic or stoichiometric amounts can scavenge adventitious acid, thereby preventing the initiation of cationic polymerization.[12]

  • Solvent Choice: The polarity of the solvent can influence the stability of cationic intermediates. Less polar solvents may disfavor cationic polymerization.

Nazarov Cyclization

Q1: I am attempting a Nazarov cyclization to form a cyclopentenone, but I'm getting low yields and a significant amount of polymer. What can I do?

A1: The Nazarov cyclization is typically promoted by strong Lewis or Brønsted acids, which can also initiate cationic polymerization of the divinyl ketone starting material or the cyclopentenone product.[13][14] To improve the yield of the desired cyclization product and minimize polymerization:

  • Catalyst Screening: Experiment with different Lewis or Brønsted acids of varying strengths. Sometimes a milder acid is sufficient to promote cyclization without causing extensive polymerization.[15]

  • Temperature Control: While higher temperatures can sometimes improve the rate of cyclization, they can also accelerate polymerization. Careful control of the reaction temperature is essential.[15]

  • High Dilution: Intermolecular reactions that lead to polymers can be suppressed by using high dilution conditions.[16][17] This involves using a large volume of solvent or, more practically, the slow addition of the substrate to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the reactant low, favoring the intramolecular Nazarov cyclization over intermolecular polymerization.

Data and Protocols

Table 1: Common Polymerization Inhibitors and Their Applications
InhibitorTypeTypical ConcentrationApplication Notes
Hydroquinone (HQ)Radical Scavenger100-1000 ppmEffective in the presence of oxygen. Easily removed by an alkaline wash. Commonly used for storing monomers like styrene.[4]
4-Methoxyphenol (MEHQ)Radical Scavenger10-1000 ppmSimilar to hydroquinone, requires oxygen to be effective. Often used for acrylate (B77674) monomers.[4]
4-tert-Butylcatechol (TBC)Radical Scavenger10-100 ppmA more potent inhibitor than HQ or MEHQ. Also requires oxygen.[4]
PhenothiazineRadical Scavenger100-500 ppmCan function as a true inhibitor and is effective at higher temperatures.[18]
TEMPOStable Radical50-200 ppmA very effective radical scavenger that does not require oxygen.[4]
Experimental Protocol: High-Dilution Technique for Nazarov Cyclization

This protocol describes a general procedure for performing a Nazarov cyclization under high-dilution conditions to minimize intermolecular polymerization.

Materials:

  • Divinyl ketone substrate

  • Anhydrous solvent (e.g., dichloromethane)

  • Lewis acid (e.g., FeCl₃ or SnCl₄)

  • Syringe pump

  • Three-neck round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and a septum

Procedure:

  • Apparatus Setup: Assemble the three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Catalyst Addition: To the flask, add the bulk of the anhydrous solvent and the Lewis acid catalyst. Stir the solution.

  • Substrate Preparation: In a separate flask, dissolve the divinyl ketone substrate in a small amount of the anhydrous solvent. Load this solution into a syringe.

  • Slow Addition: Place the syringe in the syringe pump and connect it to the reaction flask via a needle through the septum.

  • Reaction: Begin the slow addition of the substrate solution to the stirred catalyst solution in the reaction flask. A typical addition rate might be in the range of 0.1 to 1.0 mL/hour, depending on the reaction scale and the reactivity of the substrate.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Work-up: Once the reaction is complete, quench the reaction by adding an appropriate quenching agent (e.g., a saturated aqueous solution of NaHCO₃ or NH₄Cl).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product using column chromatography.

Visual Guides

Troubleshooting_Polymerization start Unwanted Polymerization Observed q1 Is the reaction temperature elevated? start->q1 a1_yes Lower the reaction temperature. Use a temperature-controlled bath. q1->a1_yes Yes q2 Are you using an acidic or basic catalyst? q1->q2 No a1_yes->q2 a2_yes Screen for a milder catalyst. Consider adding a base scavenger for acidic reactions. q2->a2_yes Yes q3 Is the reactant concentration high? q2->q3 No a2_yes->q3 a3_yes Employ high-dilution techniques (e.g., slow addition). q3->a3_yes Yes q4 Have you removed inherent stabilizers? q3->q4 No a3_yes->q4 a4_no Purify the monomer to remove stabilizers (e.g., column chromatography). q4->a4_no No q5 Are you working under an inert atmosphere? q4->q5 Yes a4_no->q5 a5_no Degas the solvent and run the reaction under Nitrogen or Argon. q5->a5_no No inhibitor Consider adding a suitable polymerization inhibitor or retarder. q5->inhibitor Yes a5_no->inhibitor

Caption: A troubleshooting workflow for diagnosing and preventing unwanted polymerization.

High_Dilution_Principle cluster_0 High Concentration cluster_1 High Dilution (Slow Addition) A1 Reactant A Polymer Polymerization (Intermolecular) A1->Polymer Fast B1 Reactant B B1->Polymer Fast A2 Reactant A (in syringe pump) B2 Reactant B (in flask) A2->B2 Slow Addition Cyclization Cyclization (Intramolecular) B2->Cyclization Favored

Caption: The principle of high dilution favors intramolecular reactions over intermolecular polymerization.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Ethyl Cyclopentanone Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of organic molecules is a cornerstone of chemical and pharmaceutical research. For compounds like ethyl cyclopentanone (B42830) carboxylates, which are valuable synthetic intermediates, a precise understanding of their structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with other analytical techniques, provides the detailed information necessary for unambiguous characterization. This guide offers a comparative overview of 1H and 13C NMR spectroscopy for the analysis of ethyl 2-oxocyclopentanecarboxylate and contrasts this powerful technique with other common analytical methods.

Spectroscopic Data Presentation: Ethyl 2-oxocyclopentanecarboxylate

The following tables summarize the experimental 1H and 13C NMR spectral data for ethyl 2-oxocyclopentanecarboxylate. Due to keto-enol tautomerism, β-keto esters can exist as a mixture of keto and enol forms in solution, which can be observed by NMR spectroscopy.[1]

Table 1: 1H NMR Spectral Data for Ethyl 2-oxocyclopentanecarboxylate

Signal AssignmentChemical Shift (δ, ppm)Multiplicity
CH3 (Ethyl)~1.25Triplet
CH2 (Ethyl)~4.15Quartet
CH2 (Cyclopentanone)1.8 - 2.5Multiplet
CH (Cyclopentanone)~3.5Triplet

Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectral Data for Ethyl 2-oxocyclopentanecarboxylate

Signal AssignmentChemical Shift (δ, ppm)
CH3 (Ethyl)~14
CH2 (Cyclopentanone)~20-38
CH (Cyclopentanone)~58
CH2 (Ethyl)~61
C=O (Ester)~170
C=O (Ketone)~215

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. The following table compares NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the characterization of β-keto esters.

Table 3: Comparison of Analytical Techniques for the Characterization of β-Keto Esters

TechniqueAdvantagesDisadvantages
NMR Spectroscopy (1H, 13C) - Provides detailed information about the carbon-hydrogen framework.[1] - Allows for the unambiguous determination of stereochemistry and isomerism. - Can be used to quantify the ratio of keto-enol tautomers.[1]- Relatively low sensitivity compared to MS. - Requires larger sample amounts. - Can be complex to interpret for molecules with many overlapping signals.
Mass Spectrometry (MS) - Extremely sensitive, requiring very small sample amounts. - Provides accurate molecular weight information. - Fragmentation patterns can offer structural clues.- Does not provide detailed information about the carbon-hydrogen framework. - Isomer differentiation can be challenging without tandem MS techniques. - Does not directly provide information on tautomeric equilibrium in solution.
Infrared (IR) Spectroscopy - Provides information about the functional groups present in a molecule.[2] - Can distinguish between the keto and enol forms based on characteristic C=O and O-H stretching frequencies.[2] - Quick and easy to perform.- Provides limited information about the overall molecular structure. - Spectra can be complex and difficult to interpret fully. - Not typically used for quantitative analysis of tautomers.

Experimental Protocols

Protocol for 1H and 13C NMR Spectroscopy Analysis

1. Sample Preparation:

  • Dissolve 5-20 mg of the ethyl cyclopentanone carboxylate sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry 5 mm NMR tube.[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).[2]

  • Ensure the sample is fully dissolved and the solution is clear. If particulates are present, filter the solution into the NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • "Shim" the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

3. Data Acquisition:

  • For 1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • For 13C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of 13C, a larger number of scans is required (typically several hundred to thousands). A wider spectral width (e.g., 0-220 ppm) is used.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the typical workflow for the structural elucidation of an organic compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample Sample Weighing (5-20 mg) Solvent Dissolution in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Lock Field/Frequency Lock Tube->Lock Shim Shimming Lock->Shim Acquire Pulse Sequence (1H, 13C, etc.) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phasing FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibration Baseline->Calibrate ChemShift Chemical Shift Analysis Calibrate->ChemShift Assignment Signal Assignment ChemShift->Assignment Integration Integration Integration->Assignment Multiplicity Multiplicity Analysis Multiplicity->Assignment Structure Proposed Structure Assignment->Structure

Caption: Workflow for NMR Spectral Analysis.

References

A Comparative Guide to the Synthesis of Ethyl 3-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a valuable building block in organic synthesis, finding application in the preparation of a variety of complex molecules, including pharmaceuticals and natural products. Its synthesis can be approached through several strategic routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two primary synthetic pathways: the Dieckmann Condensation and a multi-step route commencing with a Michael Addition. The objective is to furnish researchers with the necessary data to select the most suitable method for their specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterDieckmann Condensation of a Tri-esterMichael Addition Route
Starting Materials Triethyl 3-carboxypentanedioateDiethyl malonate, Ethyl acrylate (B77674)
Key Reagents Sodium ethoxideSodium ethoxide, Sulfuric acid
Reaction Steps 1. Intramolecular Cyclization1. Michael Addition2. Dieckmann-like Condensation3. Hydrolysis & Decarboxylation4. Esterification
Overall Yield Moderate to GoodModerate
Key Advantages Potentially fewer stepsReadily available and inexpensive starting materials
Key Disadvantages Availability and synthesis of the starting tri-esterMultiple steps can lower overall yield

Synthetic Route 1: Dieckmann Condensation

The Dieckmann condensation is a robust method for the formation of five- and six-membered cyclic β-keto esters via an intramolecular cyclization of a diester. To obtain the desired 3-oxo substitution pattern in the final product, a tri-ester, such as triethyl 3-carboxypentanedioate, is required as the starting material. The reaction proceeds via the formation of an enolate which then attacks one of the ester carbonyls, leading to the cyclized product after acidic workup.

Experimental Protocol:

Step 1: Intramolecular Dieckmann Condensation of Triethyl 3-carboxypentanedioate

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol (B145695).

  • Triethyl 3-carboxypentanedioate is added dropwise to the sodium ethoxide solution at room temperature with stirring.

  • The reaction mixture is heated to reflux for several hours to effect the intramolecular cyclization.

  • After cooling, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield ethyl 3-oxocyclopentanecarboxylate.

Synthetic Route 2: Michael Addition of Diethyl Malonate to Ethyl Acrylate

This pathway commences with the readily available and cost-effective starting materials, diethyl malonate and ethyl acrylate. The synthesis involves a sequence of reactions including a Michael addition, a Dieckmann-like intramolecular condensation, followed by hydrolysis, decarboxylation, and a final esterification step.

Experimental Protocol:

Step 1: Michael Addition of Diethyl Malonate to Ethyl Acrylate

  • To a solution of sodium ethoxide in anhydrous ethanol, diethyl malonate is added dropwise at room temperature.

  • Ethyl acrylate is then added to the reaction mixture, and it is stirred for several hours to allow for the Michael addition to proceed.

  • The reaction is worked up by neutralization with a dilute acid and extraction with an organic solvent.

  • The solvent is evaporated to yield the crude tri-ester intermediate, triethyl propane-1,1,3-tricarboxylate.

Step 2: Intramolecular Condensation, Hydrolysis, and Decarboxylation

  • The crude tri-ester from the previous step is subjected to an intramolecular condensation using a base such as sodium ethoxide in a suitable solvent like toluene, followed by heating.

  • The resulting cyclic diester is then hydrolyzed and decarboxylated by heating with a strong acid (e.g., sulfuric acid) to yield 3-oxocyclopentanecarboxylic acid.

Step 3: Esterification of 3-Oxocyclopentanecarboxylic Acid

  • A solution of 3-oxocyclopentanecarboxylic acid in ethanol is treated with a catalytic amount of a strong acid, such as sulfuric acid.[1]

  • The mixture is heated under reflux for 1.5 hours.[1]

  • The ethanol is removed under reduced pressure.[1]

  • The residue is dissolved in an organic solvent like dichloromethane (B109758) and washed with a dilute sodium bicarbonate solution.[1]

  • The organic solvent is evaporated to afford this compound. A similar procedure for the methyl ester reports a yield of 84%.[1]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic strategies, the following diagrams are provided.

Synthetic_Routes_Comparison cluster_0 Route 1: Dieckmann Condensation cluster_1 Route 2: Michael Addition A1 Triethyl 3-carboxypentanedioate C1 NaOEt, EtOH, Reflux A1->C1 1. B1 This compound C1->B1 Intramolecular Condensation A2 Diethyl malonate + Ethyl acrylate E2 NaOEt, EtOH A2->E2 1. B2 Triethyl propane-1,1,3-tricarboxylate F2 1. NaOEt, Toluene 2. H2SO4, Heat B2->F2 2. C2 3-Oxocyclopentanecarboxylic acid G2 EtOH, H2SO4 (cat.), Reflux C2->G2 3. D2 This compound E2->B2 Michael Addition F2->C2 Condensation & Hydrolysis/ Decarboxylation G2->D2 Esterification

Caption: Comparison of Dieckmann and Michael Addition Routes.

Conclusion

Both the Dieckmann condensation of a specific tri-ester and the multi-step Michael addition route offer viable pathways to this compound. The choice between these methods will likely depend on the availability and cost of the starting materials, the desired scale of the reaction, and the tolerance for a multi-step synthesis. The Michael addition route utilizes more common and inexpensive starting materials, while the Dieckmann condensation offers a more direct approach, provided the requisite tri-ester is accessible. Researchers should carefully consider these factors when planning their synthetic strategy.

References

A Comparative Guide to Purity Assessment of Ethyl 3-oxocyclopentanecarboxylate: GC-MS Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. Ethyl 3-oxocyclopentanecarboxylate (B1258031), a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to guarantee the quality and safety of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.

Quantitative Purity Analysis: A Comparative Overview

The choice of analytical technique for purity assessment depends on several factors, including the volatility and thermal stability of the compound, the nature of potential impurities, and the desired sensitivity and resolution. The following table summarizes the key performance metrics for GC-MS and HPLC in the analysis of Ethyl 3-oxocyclopentanecarboxylate.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in the gas phase, with mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Purity Result 97.86% (as per a supplier's Certificate of Analysis)[1]Typically ≥97%[2]
Limit of Detection (LOD) Low (ng to pg range)Low to moderate (ng to µg range)
Limit of Quantification (LOQ) Low (pg to µg range)Moderate (µg range)
Precision High, with low relative standard deviation (RSD)High, with low RSD
Applicability Ideal for volatile and thermally stable compounds like this compound.Broad applicability, suitable for a wide range of compounds, including less volatile ones.
Impurity Identification Excellent, provides structural information of impurities through mass spectra.[3][4]Possible with a hyphenated technique like LC-MS.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] It is well-suited for the analysis of ethyl esters.[3][5]

a. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or hexane, GC grade) in a volumetric flask to prepare a 1 mg/mL stock solution.[5]

  • Sample Solution: Prepare a sample solution of the test article at the same concentration.

  • Internal Standard (Optional but Recommended): For precise quantification, an internal standard (e.g., Ethyl Heptadecanoate) can be added to both the standard and sample solutions at a fixed concentration.[3][5][6]

  • Dilution: Further dilute the solutions as needed to fall within the linear range of the instrument.

b. GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of ethyl esters, which can be adapted for this compound.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column HP-5MS (or equivalent non-polar dimethylpolysiloxane column), 30 m x 0.25 mm I.D., 0.25 µm film thickness[6][7]
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)[7]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 70°C for 1 minute, then ramp to 280°C at 10°C/min, hold for 5 minutes.
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

c. Data Analysis

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. Impurities can be identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample and Standard prep2 Dissolve in GC-grade Solvent prep1->prep2 prep3 Add Internal Standard (Optional) prep2->prep3 prep4 Dilute to Working Concentration prep3->prep4 analysis1 Inject Sample into GC prep4->analysis1 analysis2 Separation in GC Column analysis1->analysis2 analysis3 Elution and Ionization in MS analysis2->analysis3 analysis4 Mass Analysis and Detection analysis3->analysis4 data1 Integrate Chromatogram Peaks analysis4->data1 data2 Identify Impurities via Mass Spectra data1->data2 data3 Calculate Purity (Area %) data2->data3

Caption: Workflow for GC-MS Purity Assessment of this compound.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for the purity assessment of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability.[8]

a. Sample Preparation

  • Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile (B52724) and water (both HPLC grade).[8]

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.[8]

  • Sample Solution: Prepare the sample solution at the same concentration in the mobile phase.[8]

b. HPLC Instrumentation and Parameters

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with a UV detector
Column Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[8]
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 210 nm (or as determined by UV scan)

c. Data Analysis

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]

Comparison of Analytical Techniques

Technique_Comparison cluster_gcms GC-MS cluster_hplc HPLC gcms_node Gas Chromatography-Mass Spectrometry gcms_adv Advantages: - High Sensitivity - Excellent for Volatile Compounds - Structural Info from MS gcms_node->gcms_adv gcms_disadv Disadvantages: - Requires Thermally Stable Compounds - Derivatization may be needed for some analytes gcms_node->gcms_disadv hplc_node High-Performance Liquid Chromatography hplc_adv Advantages: - Wide Applicability - Suitable for Non-volatile/Thermally Labile Compounds - Robust and Reproducible hplc_node->hplc_adv hplc_disadv Disadvantages: - Lower Resolution than GC for some compounds - Impurity identification requires MS coupling hplc_node->hplc_disadv title Comparison of Analytical Techniques for Purity Assessment

Caption: Comparison of GC-MS and HPLC for Purity Assessment.

Conclusion

Both GC-MS and HPLC are powerful techniques for the purity assessment of this compound. GC-MS offers the distinct advantage of providing structural information for impurity identification, which is crucial in drug development. For routine purity checks where impurity structures are already known, HPLC can be a robust and reliable alternative. The choice between these methods will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the impurities expected. For a comprehensive purity profile, employing a combination of chromatographic techniques is often the most effective approach.[8]

References

A Comparative Guide to the Reactivity of Ethyl 3-oxocyclopentanecarboxylate and Ethyl 2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two important building blocks in organic synthesis: Ethyl 3-oxocyclopentanecarboxylate (B1258031) and Ethyl 2-oxocyclopentanecarboxylate. While direct comparative experimental data is limited in publicly available literature, this document offers a comprehensive analysis based on fundamental chemical principles, spectroscopic data, and information from analogous structures to predict and explain their relative reactivity.

Executive Summary

Ethyl 2-oxocyclopentanecarboxylate, a β-keto ester, is expected to be significantly more reactive in reactions involving the α-carbon, such as enolization, alkylation, and condensation reactions. This heightened reactivity is attributed to the increased acidity of the α-proton situated between two carbonyl groups, leading to a more stable enolate intermediate. In contrast, Ethyl 3-oxocyclopentanecarboxylate, a γ-keto ester, possesses α-protons with acidity more comparable to a simple ketone, making it less reactive under similar conditions. Reactions involving nucleophilic attack at the ketone carbonyl are influenced by steric hindrance, with the 2-substituted isomer presenting a more sterically congested environment.

Data Presentation

PropertyThis compoundEthyl 2-oxocyclopentanecarboxylate
CAS Number 5400-79-3[1][2][3]611-10-9[4][5][6][7][8][9][10][11][12][13][14]
Molecular Formula C₈H₁₂O₃[1][2]C₈H₁₂O₃[4][6][8][10][11][12][13][14]
Molecular Weight 156.18 g/mol [1][2]156.18 g/mol [4][6][8][10][12]
Structure γ-keto esterβ-keto ester
Predicted pKa (α-proton) ~19-21 (estimated based on typical ketones)~11-13 (estimated based on β-keto esters)[5]
Predicted Carbonyl Carbon (C=O) ¹³C NMR Shift (ppm) ~205-220 (typical for ketones)[12][15]~170-185 (ester), ~200-215 (ketone)[12][15]

Reactivity Comparison

Acidity of α-Protons and Enolate Formation

The most significant difference in reactivity between the two isomers stems from the acidity of their α-protons.

  • Ethyl 2-oxocyclopentanecarboxylate: As a β-keto ester, the proton on the carbon between the ketone and the ester functionalities (the α-carbon) is significantly acidic.[7][16] This is because the resulting negative charge in the enolate conjugate base is delocalized over both carbonyl groups, leading to substantial resonance stabilization.[7] The pKa of such protons is typically in the range of 11-13, making them readily removable by common bases like alkoxides.[5]

  • This compound: This isomer is a γ-keto ester. The protons α to the ketone (at C2 and C4) and α to the ester (at C1) are less acidic than the α-proton in the 2-oxo isomer. The protons at C2 and C4 have acidities similar to those of a simple ketone (pKa ≈ 19-21), while the proton at C1 has an acidity comparable to a standard ester (pKa ≈ 25).[17] The ketone and ester groups are too far apart to provide mutual electronic stabilization of a carbanion at an intermediate carbon.

This difference in acidity directly translates to the ease of enolate formation, which is a crucial step in many carbon-carbon bond-forming reactions.

Keto-Enol Tautomerism

The position of the keto-enol equilibrium is a key determinant of reactivity.

  • Ethyl 2-oxocyclopentanecarboxylate: β-Keto esters are known to exhibit significant keto-enol tautomerism. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.[10] The percentage of the enol tautomer at equilibrium can be substantial and is influenced by factors such as solvent polarity.

  • This compound: This isomer is not expected to have a significant enol content involving the ester group. Tautomerization will primarily occur at the ketone, similar to a standard cyclopentanone, with the keto form being heavily favored.

The higher enol content of the 2-oxo isomer provides a readily available nucleophilic species for certain reactions.

Susceptibility to Nucleophilic Attack and Steric Hindrance

Both molecules possess two electrophilic carbonyl carbons: one in the ketone and one in the ester.

  • Ketone Carbonyl: The ketone carbonyl of Ethyl 2-oxocyclopentanecarboxylate is more sterically hindered due to the adjacent bulky ethoxycarbonyl group. In contrast, the ketone carbonyl of the 3-oxo isomer has adjacent methylene (B1212753) groups, presenting a less sterically crowded environment for an approaching nucleophile.[18][19]

  • Ester Carbonyl: The reactivity of the ester carbonyl is generally lower than that of the ketone. In both isomers, the ester group is susceptible to hydrolysis under acidic or basic conditions.[11][20][21][22]

Mandatory Visualizations

Enolization_Comparison cluster_2_oxo Ethyl 2-oxocyclopentanecarboxylate cluster_3_oxo This compound Keto_2 Keto Form Enolate_2 Doubly Stabilized Enolate Keto_2->Enolate_2 -H⁺ Enolate_2->Keto_2 +H⁺ Enol_2 Enol Form Enolate_2->Enol_2 Keto_3 Keto Form Enolate_3 Singly Stabilized Enolate Keto_3->Enolate_3 -H⁺ Enolate_3->Keto_3 +H⁺ Base_2 Base (e.g., RO⁻) Base_2->Keto_2 Deprotonation Base_3 Stronger Base (e.g., LDA) Base_3->Keto_3 Deprotonation

Caption: Enolate formation from the two isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample_2 Solution of Ethyl 2-oxocyclopentanecarboxylate in CDCl₃ NMR ¹H NMR Spectroscopy Sample_2->NMR Sample_3 Solution of Ethyl 3-oxocyclopentanecarboxylate in CDCl₃ Sample_3->NMR Integration Integration of Keto and Enol Signals NMR->Integration Calculation Calculate % Enol and K_eq Integration->Calculation Conclusion Compare Reactivity (Enol Content) Calculation->Conclusion

Caption: Workflow for comparing enol content.

Experimental Protocols

Determination of Enol Content by ¹H NMR Spectroscopy

This protocol outlines a general method for quantifying the keto-enol tautomer ratio in a sample.[4][6][8][9][23]

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of Ethyl 2-oxocyclopentanecarboxylate and this compound.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of each keto ester in the chosen deuterated solvent at a known concentration (e.g., 0.1 M).

  • NMR Acquisition: Acquire the ¹H NMR spectrum for each sample. Ensure the spectral width is sufficient to observe all relevant signals, including the potentially downfield enol hydroxyl proton.

  • Signal Identification: Identify the characteristic signals for the keto and enol forms. For Ethyl 2-oxocyclopentanecarboxylate, this would typically be the α-proton of the keto form and the vinylic proton of the enol form.

  • Integration: Carefully integrate the identified signals for both the keto and enol tautomers.

  • Calculation: Calculate the percentage of the enol form using the following equation:

    % Enol = [Integral of Enol Signal / (Integral of Enol Signal + (Integral of Keto Signal / Number of Protons for Keto Signal))] * 100

    The equilibrium constant (Keq = [Enol]/[Keto]) can then be determined from the ratio of the integrated signals, accounting for the number of protons each signal represents.

Comparative Alkylation Reaction

This protocol provides a framework for comparing the rate of alkylation of the two isomers.

Objective: To qualitatively or quantitatively compare the rate of alkylation of Ethyl 2-oxocyclopentanecarboxylate and this compound.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • This compound

  • A suitable base (e.g., sodium ethoxide for the 2-oxo isomer, a stronger base like LDA for the 3-oxo isomer)

  • An alkylating agent (e.g., methyl iodide)

  • Anhydrous solvent (e.g., THF or ethanol)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Apparatus for running reactions under inert atmosphere

  • Analytical instruments for monitoring reaction progress (e.g., GC-MS, TLC)

Procedure:

  • Reaction Setup: In separate, identical reaction vessels under an inert atmosphere, dissolve each keto ester in the anhydrous solvent.

  • Deprotonation: Cool the solutions to an appropriate temperature (e.g., 0 °C or -78 °C) and add the base. Allow the enolate to form over a set period.

  • Alkylation: Add the alkylating agent to each reaction mixture simultaneously.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction, quench them, and analyze the product mixture to determine the extent of conversion.

  • Workup and Analysis: After a set reaction time, quench the entire reaction mixtures. Isolate and purify the products. The relative yields and reaction times will provide a basis for comparing the reactivity.

Conclusion

The reactivity of this compound and Ethyl 2-oxocyclopentanecarboxylate is fundamentally dictated by the position of the keto group relative to the ester. Ethyl 2-oxocyclopentanecarboxylate, as a β-keto ester, exhibits enhanced acidity at the α-carbon, leading to facile enolate formation and a higher propensity to undergo reactions at this position. In contrast, this compound behaves more like a simple ketone and ester within the same molecule, with less activated α-protons. These intrinsic electronic differences are the primary drivers of their distinct chemical behavior and should be a key consideration in the design of synthetic routes. For reactions requiring enolate chemistry, the 2-oxo isomer is the more reactive substrate, while for reactions targeting the ketone carbonyl via nucleophilic attack, the 3-oxo isomer may offer a less sterically hindered pathway.

References

A Comparative Guide to Alternative Building Blocks for Ethyl 3-Oxocyclopentanecarboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cyclopentanone (B42830) scaffold is a cornerstone of modern organic synthesis, forming the core of numerous natural products and pharmaceuticals. Ethyl 3-oxocyclopentanecarboxylate (B1258031) has long served as a reliable building block for introducing this five-membered ring. However, a diverse array of alternative synthetic strategies has emerged, offering unique advantages in terms of efficiency, stereocontrol, and substrate scope. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the strategic selection of the optimal synthetic route.

At a Glance: Comparison of Key Synthetic Strategies

FeaturePauson-Khand ReactionNazarov CyclizationIntramolecular Aldol (B89426) CondensationDieckmann Condensation
Reaction Type [2+2+1] Cycloaddition4π-ElectrocyclizationIntramolecular Enolate CondensationIntramolecular Claisen Condensation
Key Substrates Alkene, Alkyne, CODivinyl Ketone1,4-Dicarbonyl Compound1,6-Diester
Catalyst/Promoter Transition Metal Carbonyls (e.g., Co₂(CO)₈, [Rh(CO)₂Cl]₂)Lewis or Brønsted AcidsBase or AcidBase (e.g., NaOEt, NaH)
Primary Product CyclopentenoneCyclopentenoneCyclopentenoneβ-Keto Ester
Key Advantages High complexity generation in one step, good for bicyclic systems.Mild catalytic variants available, good for substituted cyclopentenones.Classic, reliable method, readily available starting materials.Excellent for forming substituted cyclopentanones after decarboxylation.
Key Limitations Stoichiometric toxic metal carbonyls in classic method, regioselectivity can be an issue.Requires specific divinyl ketone precursors, regioselectivity can be a challenge.Can be reversible, potential for side reactions.Requires diester starting materials, subsequent decarboxylation step needed for ketone.

The Pauson-Khand Reaction: A Convergent Approach to Cyclopentenones

The Pauson-Khand reaction is a powerful method for the construction of cyclopentenones through a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[1] Its intramolecular variant is particularly useful for the synthesis of bicyclic systems with high stereoselectivity.[2]

Quantitative Data Summary
Catalyst SystemPromoter/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Co₂(CO)₈ (stoichiometric)None (thermal)Toluene110-16012-2450-70[2]
Co₂(CO)₈ (stoichiometric)NMO (3-6 eq)Dichloromethane (B109758)25-402-660-85[3]
Co₂(CO)₈ (catalytic, 10-20 mol%)Primary Amine (e.g., Cyclohexylamine)Toluene80-1000.5-270-85[2]
[Rh(CO)₂Cl]₂ (catalytic, 2-5 mol%)None1,2-Dichloroethane80-1101-490-99[2]
Mo(CO)₆ (stoichiometric)Dimethyl Sulfoxide (DMSO)Toluene10016~79[2]
Experimental Protocol: Stoichiometric Cobalt-Mediated Intramolecular Pauson-Khand Reaction

This protocol describes the cyclization of a 1,6-enyne using a stoichiometric amount of dicobalt octacarbonyl with N-methylmorpholine N-oxide (NMO) as a promoter.

Materials:

  • 1,6-enyne substrate

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Anhydrous dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 1,6-enyne substrate (1.0 eq) in anhydrous DCM to a concentration of 0.05 M.[3]

  • To this solution, add dicobalt octacarbonyl (1.1 eq) in one portion. The solution will typically change color to dark red or brown.

  • Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the cobalt-alkyne complex.[3]

  • Add N-methylmorpholine N-oxide (3-6 eq) to the reaction mixture. Gas evolution (CO₂) may be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (e.g., 40 °C) may be required for less reactive substrates.[3]

  • Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes to decompose the remaining cobalt complexes.[3]

  • Filter the mixture through a pad of celite or silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclic cyclopentenone.[3]

Pauson_Khand_Mechanism Pauson-Khand Reaction Mechanism cluster_start cluster_complex Cobalt-Alkyne Complex Formation cluster_cycloaddition [2+2+1] Cycloaddition cluster_product Start Alkyne + Alkene + Co2(CO)8 Complex Alkyne-Co2(CO)6 Complex Start->Complex -2CO Metallacycle Cobaltacyclopentene Complex->Metallacycle + Alkene -CO CO_Insertion CO Insertion Metallacycle->CO_Insertion +CO Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Product Cyclopentenone Reductive_Elimination->Product + Co2(CO)n

Caption: Generalized mechanism of the cobalt-mediated Pauson-Khand reaction.

The Nazarov Cyclization: An Electrocyclic Route to Cyclopentenones

The Nazarov cyclization is a 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone, typically catalyzed by a Lewis or Brønsted acid.[4][5] Modern variants have expanded the scope and utility of this reaction, allowing for catalytic and asymmetric transformations.[6][7]

Quantitative Data Summary
Substrate TypeCatalyst/PromoterSolventTemp (°C)TimeYield (%)Reference
Acyclic Divinyl KetoneSnCl₄ (1.0 M in DCM)DCM0 to rt30 min75[8]
β-Silyl DienoneZn(OTf)₂ / (S)-Chiral LigandDCE4024 h83-93[9]
Aryl Vinyl KetoneUV-light (365 nm)CH₃CNrt-74[10]
Alkenyl Aryl CarbinolSc(OTf)₃ (2 mol%)DCMrt-good to excellent[11]
Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

This protocol describes the cyclization of a divinyl ketone using tin(IV) chloride as a Lewis acid promoter.

Materials:

  • Divinyl ketone substrate

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve the divinyl ketone (1.0 eq) in anhydrous DCM in a round-bottom flask.[8]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the SnCl₄ solution (2.0 eq) dropwise to the cooled solution.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.[8]

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Stir the resulting mixture vigorously for 15 minutes.

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[8]

  • Purify the residue by column chromatography on silica gel to afford the cyclopentenone product.[8]

Nazarov_Workflow Nazarov Cyclization Experimental Workflow Start 1. Dissolve Divinyl Ketone in DCM Cool 2. Cool to 0 °C Start->Cool Add_Catalyst 3. Add Lewis Acid (e.g., SnCl4) Cool->Add_Catalyst Stir 4. Stir at Room Temperature Add_Catalyst->Stir Quench 5. Quench with aq. NH4Cl Stir->Quench Workup 6. Extraction and Drying Quench->Workup Purify 7. Column Chromatography Workup->Purify Product Cyclopentenone Product Purify->Product

Caption: Step-by-step workflow for the Nazarov cyclization.

Intramolecular Aldol Condensation: A Classic Ring Closure

The intramolecular aldol condensation is a fundamental and reliable method for forming cyclic enones from dicarbonyl compounds.[12][13] For the synthesis of cyclopentenones, a 1,4-dicarbonyl compound is treated with a base or an acid to induce cyclization followed by dehydration.[14][15] The thermodynamic stability of the five-membered ring product often drives the reaction to completion.[16][17]

Quantitative Data Summary
SubstrateCatalyst/BaseSolventTemp (°C)Yield (%)Reference
2,5-Hexanedione (B30556)NaOHWater/Ethanol (B145695)refluxhigh[18]
2,5-HexanedioneLi₂O/ZrO₂ (vapor phase)-25095[19]
1,4-DiketoneBase--high[14][15]
Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation of 2,5-Hexanedione

This protocol describes the synthesis of 3-methyl-2-cyclopentenone from 2,5-hexanedione using sodium hydroxide (B78521) as the base.

Materials:

  • 2,5-Hexanedione

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium hydroxide in a mixture of water and ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add 2,5-hexanedione to the basic solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 3-methyl-2-cyclopentenone.

Aldol_Mechanism Intramolecular Aldol Condensation Mechanism Start 1,4-Diketone Enolate Enolate Formation (Base-catalyzed) Start->Enolate Base (OH-) Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Aldol_Adduct β-Hydroxy Ketone Cyclization->Aldol_Adduct Dehydration Dehydration (E1cB) Aldol_Adduct->Dehydration Heat Product Cyclopentenone Dehydration->Product

Caption: Key steps in the intramolecular aldol condensation.

Dieckmann Condensation: Building Blocks for Substituted Cyclopentanones

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[20][21][22] This reaction is particularly effective for the synthesis of five- and six-membered rings.[8][23] The resulting β-keto ester can be readily alkylated and then decarboxylated to yield a substituted cyclopentanone, making this a versatile two-step approach.

Quantitative Data Summary
SubstrateBaseSolventTemp (°C)Yield (%)Reference
Diethyl Adipate (B1204190)NaOEtEthanolrefluxgood[24]
Diethyl AdipateNaH/AlkoxideDMSOrthigh[25]
Diethyl AdipateK-t-BuOKToluenereflux82[26]
Diethyl PimelateNaOEtToluenereflux69[25]
Experimental Protocol: Dieckmann Condensation of Diethyl Adipate

This protocol describes the synthesis of ethyl 2-oxocyclopentanecarboxylate from diethyl adipate using sodium ethoxide.

Materials:

  • Diethyl adipate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol or toluene

  • Aqueous acid (e.g., dilute HCl or H₂SO₄) for workup

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol or toluene.[24]

  • Add diethyl adipate dropwise to the stirred solution of the base.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with aqueous acid to neutralize the excess base and protonate the enolate product.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the resulting ethyl 2-oxocyclopentanecarboxylate by vacuum distillation.

Dieckmann_Pathway Dieckmann Condensation and Subsequent Transformation Start 1,6-Diester (e.g., Diethyl Adipate) Dieckmann Dieckmann Condensation (Base) Start->Dieckmann BetaKetoEster Cyclic β-Keto Ester Dieckmann->BetaKetoEster Alkylation Alkylation (Base, R-X) BetaKetoEster->Alkylation AlkylatedEster Alkylated β-Keto Ester Alkylation->AlkylatedEster Decarboxylation Hydrolysis & Decarboxylation (H3O+, Heat) AlkylatedEster->Decarboxylation Product Substituted Cyclopentanone Decarboxylation->Product

Caption: Synthetic pathway from a 1,6-diester to a substituted cyclopentanone via Dieckmann condensation.

References

Spectroscopic comparison of Ethyl 3-oxocyclopentanecarboxylate with its cyclohexane analog

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Deep Dive: Ethyl 3-oxocyclopentanecarboxylate (B1258031) vs. Its Cyclohexane (B81311) Analog

In the landscape of organic synthesis and drug development, the subtle yet significant differences between five- and six-membered ring structures play a crucial role in determining molecular conformation, reactivity, and biological activity. This guide provides a detailed spectroscopic comparison of Ethyl 3-oxocyclopentanecarboxylate and its cyclohexane analog, Ethyl 3-oxocyclohexanecarboxylate. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to offer researchers, scientists, and drug development professionals a clear, data-driven understanding of their structural nuances.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and Ethyl 3-oxocyclohexanecarboxylate, highlighting the impact of ring size on their spectral characteristics.

Table 1: Infrared (IR) Spectroscopy Data

Spectroscopic FeatureThis compound (cm⁻¹)Ethyl 3-oxocyclohexanecarboxylate (cm⁻¹)Assignment
Carbonyl Stretch (Ketone)~1745~1710 - 1715C=O stretch of the cyclic ketone
Carbonyl Stretch (Ester)~1730~1735 - 1740C=O stretch of the ethyl ester
C-O Stretch (Ester)~1180~1190C-O stretch of the ester group
C-H Stretch (Aliphatic)2850-29602860-2950C-H stretch of the cyclic and ethyl groups

Note: The higher frequency of the ketone's C=O stretch in the cyclopentanone (B42830) ring is due to increased ring strain compared to the cyclohexane ring.

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in δ, ppm)

Proton EnvironmentThis compound (Predicted)Ethyl 3-oxocyclohexanecarboxylateAssignment
-O-CH₂-CH₃~4.1 (q)~4.1-4.2 (q)Methylene protons of the ethyl ester
-O-CH₂-CH₃~1.2 (t)~1.2-1.3 (t)Methyl protons of the ethyl ester
Ring Protons2.0 - 3.0 (m)1.5 - 3.0 (m)Methylene and methine protons of the cyclic ring

Note: The chemical shifts are reported relative to TMS (Tetramethylsilane). (q = quartet, t = triplet, m = multiplet).

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in δ, ppm)

Carbon EnvironmentThis compound (Predicted)Ethyl 3-oxocyclohexanecarboxylateAssignment
C=O (Ketone)~215~205-210Carbonyl carbon of the cyclic ketone
C=O (Ester)~173~170-175Carbonyl carbon of the ethyl ester
-O-CH₂-CH₃~61~60Methylene carbon of the ethyl ester
Ring Carbons35 - 5025 - 50Methylene and methine carbons of the cyclic ring
-O-CH₂-CH₃~14~14Methyl carbon of the ethyl ester

Note: The downfield shift of the ketone's carbonyl carbon in the cyclopentanone derivative is a characteristic effect of the five-membered ring structure.

Table 4: Mass Spectrometry Data

Spectroscopic FeatureThis compoundEthyl 3-oxocyclohexanecarboxylateAssignment
Molecular Ion Peak (M⁺)m/z 156m/z 170Molecular weight of the compound
Key Fragmentm/z 111m/z 125Loss of the ethoxy group (-OCH₂CH₃)
Key Fragmentm/z 83m/z 97Further fragmentation of the ring

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used, typically equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Sample Preparation: For liquid samples like this compound and its analog, the neat liquid is analyzed. A single drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[1]

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range, from 4000 to 400 cm⁻¹.[1] A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, for example, at a proton frequency of 400 or 500 MHz.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often required.

  • Data Analysis: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. The chemical shifts, signal integrations (for ¹H NMR), and coupling patterns are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron Ionization (EI) is a common ionization technique for these types of molecules.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol.

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the ion source of the mass spectrometer. In EI, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualized Workflow

The logical flow of comparing these two analogs through spectroscopic analysis is depicted in the following diagram.

Spectroscopic_Comparison cluster_compounds Analogs for Comparison cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Analysis Compound1 This compound IR IR Spectroscopy Compound1->IR NMR NMR Spectroscopy (¹H & ¹³C) Compound1->NMR MS Mass Spectrometry Compound1->MS Compound2 Ethyl 3-oxocyclohexanecarboxylate Compound2->IR Compound2->NMR Compound2->MS IR_Data Functional Groups (C=O, C-O) IR->IR_Data NMR_Data Chemical Environment (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Structural Elucidation & Comparison IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic comparison of the two analogs.

References

Validating the Structure of Alkylated Ethyl 3-Oxocyclopentanecarboxylate Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of ethyl 3-oxocyclopentanecarboxylate (B1258031) is a fundamental transformation in organic synthesis, providing access to a diverse range of substituted cyclopentanone (B42830) derivatives. These derivatives are valuable intermediates in the synthesis of biologically active molecules, including prostaglandins (B1171923) and their analogues, which play crucial roles in various physiological and pathological processes. Accurate structural validation of the alkylated products is paramount for ensuring the desired biological activity and for the successful advancement of drug discovery and development programs.

This guide provides a comparative overview of common alkylation methods for ethyl 3-oxocyclopentanecarboxylate, outlines detailed experimental protocols for product validation, and contextualizes the importance of these molecules within relevant biological signaling pathways.

Comparison of Alkylation Methods

The introduction of an alkyl group at the C-2 position of this compound is typically achieved through the formation of an enolate followed by its reaction with an electrophile. The choice of alkylation method can significantly impact the yield, diastereoselectivity, and overall efficiency of the synthesis. Below is a comparison of two common approaches: Direct Alkylation via SN2 reaction and Michael Addition.

FeatureDirect Alkylation (SN2)Michael Addition (Conjugate Addition)
Electrophile Alkyl halides (e.g., CH₃I, CH₃CH₂Br)α,β-Unsaturated carbonyls (e.g., methyl vinyl ketone)
Typical Base Sodium ethoxide, potassium carbonateSodium ethoxide, sodium hydroxide
General Yield Moderate to HighHigh
Diastereoselectivity Generally low unless chiral auxiliaries or catalysts are used.Can be high, often influenced by the stereochemistry of the starting materials and reaction conditions.
Key Advantage Direct introduction of simple alkyl groups.Forms a 1,5-dicarbonyl compound, a versatile precursor for further transformations (e.g., Robinson annulation).
Potential Drawback Risk of O-alkylation and dialkylation, especially with reactive alkyl halides.Limited to the introduction of specific carbon chains with a carbonyl group.

Experimental Protocols

Accurate structural elucidation of the alkylated products relies on a combination of spectroscopic techniques. Below are detailed protocols for the synthesis via Michael addition and the subsequent characterization of the product.

Synthesis of Ethyl 2-(3-oxobutyl)-3-oxocyclopentanecarboxylate via Michael Addition

Materials:

  • This compound

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt)

  • Ethanol (B145695) (absolute)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • This compound is added dropwise to the cooled sodium ethoxide solution with stirring to form the enolate.

  • Methyl vinyl ketone is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).[1][2][3][4]

  • The reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Structure Validation Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment. Key signals to identify include:

    • The disappearance of the enolic proton of the starting material.

    • The appearance of new signals corresponding to the added alkyl chain.

    • Shifts in the signals of the cyclopentanone ring protons.

  • ¹³C NMR: Shows the carbon skeleton of the molecule. Key signals include:

    • The appearance of new carbon signals from the alkyl group.

    • A shift in the carbonyl carbon signal.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the exact position of the newly introduced alkyl group.

2. Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): Provides the molecular weight of the product and characteristic fragmentation patterns. The fragmentation of β-keto esters is often dominated by cleavages α to the carbonyl groups and McLafferty rearrangements.[5]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the product.

3. Infrared (IR) Spectroscopy:

  • Identifies the functional groups present. Key absorptions to look for include:

    • Strong C=O stretching vibrations for the ketone and ester groups (typically in the range of 1700-1750 cm⁻¹).

    • C-H stretching and bending vibrations.

Visualizing the Chemistry and Biological Context

Reaction Workflow for Synthesis and Validation

G Workflow for Synthesis and Validation cluster_synthesis Synthesis cluster_validation Structure Validation start This compound enolate Enolate Formation (Base) start->enolate michael Michael Addition enolate->michael mvk Michael Acceptor (e.g., MVK) mvk->michael product Alkylated Product michael->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr ms Mass Spectrometry (EI, HRMS) product->ms ir IR Spectroscopy product->ir structure Validated Structure nmr->structure ms->structure ir->structure G Robinson Annulation Pathway start Michael Adduct (1,5-Diketone) intramolecular_aldol Intramolecular Aldol Addition start->intramolecular_aldol aldol_product Aldol Adduct intramolecular_aldol->aldol_product dehydration Dehydration aldol_product->dehydration final_product α,β-Unsaturated Ketone (Cyclohexenone derivative) dehydration->final_product G Simplified Prostaglandin Signaling Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX-1/COX-2) aa->cox pgh2 Prostaglandin H₂ cox->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE₂, PGF₂α, etc.) pgs->prostaglandins receptors Prostaglandin Receptors (GPCRs) prostaglandins->receptors cellular_response Cellular Response (e.g., Inflammation, Pain) receptors->cellular_response

References

Literature review of yields for different Ethyl 3-oxocyclopentanecarboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a valuable building block in organic synthesis, finding application in the preparation of various pharmaceuticals and natural products. This guide provides a comparative analysis of different synthetic routes to this compound, focusing on reaction yields and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of the most suitable synthesis method for their specific needs.

Comparison of Synthesis Yields

The following table summarizes the reported yields for various methods of synthesizing Ethyl 3-oxocyclopentanecarboxylate and its close structural analogs. It is important to note that reaction conditions, starting materials, and the specific isomer being synthesized can significantly influence the overall yield.

Synthesis MethodStarting Material(s)ProductReported Yield (%)
Dieckmann CondensationDiethyl adipate (B1204190)Ethyl 2-oxocyclopentanecarboxylate*72-82%[1]
Biocatalytic SynthesisEthyl cyclopentenecarboxylate(R)-Ethyl 3-oxocyclopentanecarboxylate70%[2]
Fischer Esterification3-Oxocyclopentanecarboxylic acidMthis compound**84%[3]
Michael ReactionEthyl 2-oxocyclopentanecarboxylate, Methyl vinyl ketone2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester***91-93%[4]
Multi-step Chemical SynthesisEthyl butane-1,2,2,4-tetracarboxylate(RS)-3-Oxocyclopentanecarboxylic acid22% (overall)[5]

*Note: Data for the closely related isomer, Ethyl 2-oxocyclopentanecarboxylate, is presented here as a strong proxy for the Dieckmann condensation approach. **Note: Data for the corresponding methyl ester. ***Note: Data for a related cyclopentanone (B42830) derivative, highlighting an alternative synthetic strategy.

Experimental Protocols

Detailed methodologies for the key synthesis approaches are provided below. These protocols are based on published literature and offer a basis for laboratory replication.

Dieckmann Condensation for Ethyl 2-oxocyclopentanecarboxylate

The Dieckmann condensation is a classic method for the intramolecular cyclization of diesters to form β-keto esters.[6][7][8][9] The following protocol is for the synthesis of the closely related Ethyl 2-oxocyclopentanecarboxylate, which illustrates the general procedure.

Procedure using Sodium Ethoxide: [1]

  • A flask is charged with 950g of toluene, 132g of 98% concentrated sodium ethoxide, and 300g of diethyl adipate.

  • The mixture is heated under reflux. The reaction progress is monitored by gas chromatography until the content of diethyl adipate is less than 1%.

  • After the reaction is complete, the generated ethanol (B145695) is removed by distillation.

  • The reaction mixture is cooled to 30°C and then neutralized with 30% hydrochloric acid.

  • The organic phase is separated from the aqueous phase.

  • The organic phase is dried and then subjected to vacuum distillation at 83-88°C/5mmHg to collect the product, Ethyl 2-oxocyclopentanecarboxylate.

Yield: 82%[1] Purity: 98%[1]

Biocatalytic Synthesis of (R)-Ethyl 3-oxocyclopentanecarboxylate

This three-step biocatalytic approach offers a stereoselective route to the chiral 3-oxoester.[2]

Procedure: [2]

  • Allylic Hydroxylation: Ethyl cyclopentenecarboxylate is subjected to allylic hydroxylation using Rhizopus oryzae whole cells.

  • Oxidation: The resulting allylic alcohol is oxidized to the corresponding unsaturated ketone using a laccase/TEMPO system.

  • Reduction: The alkene bond of the unsaturated ketone is hydrogenated using an ene-reductase to yield (R)-Ethyl 3-oxocyclopentanecarboxylate.

Yield: 70%[2] Enantiomeric Excess (ee): 99%[2]

Synthesis Pathways Overview

The following diagram illustrates the different synthetic strategies for obtaining this compound and related compounds.

Synthesis_Pathways cluster_0 Dieckmann Condensation cluster_1 Biocatalytic Synthesis cluster_2 Esterification Diethyl Adipate Diethyl Adipate Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Diethyl Adipate->Ethyl 2-oxocyclopentanecarboxylate NaOEt, Toluene, Reflux Yield: 82% Ethyl cyclopentenecarboxylate Ethyl cyclopentenecarboxylate Allylic Alcohol Allylic Alcohol Ethyl cyclopentenecarboxylate->Allylic Alcohol R. oryzae Unsaturated Ketone Unsaturated Ketone Allylic Alcohol->Unsaturated Ketone Laccase/TEMPO (R)-Ethyl 3-oxocyclopentanecarboxylate (R)-Ethyl 3-oxocyclopentanecarboxylate Unsaturated Ketone->(R)-Ethyl 3-oxocyclopentanecarboxylate Ene-reductase Yield: 70% 3-Oxocyclopentanecarboxylic acid 3-Oxocyclopentanecarboxylic acid Mthis compound Mthis compound 3-Oxocyclopentanecarboxylic acid->Mthis compound MeOH, H2SO4 Yield: 84%

Caption: Synthetic routes to this compound and its analogs.

References

Navigating the Mirror World: A Guide to Determining the Enantiomeric Purity of Chiral Cyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of chiral cyclopentanones is a critical step in ensuring the efficacy and safety of novel therapeutics. These five-membered ring structures are pivotal building blocks in the synthesis of a vast array of biologically active molecules. This guide provides an objective comparison of the leading analytical methods for this purpose, complete with experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

The stereochemistry of a molecule can dramatically influence its pharmacological properties. One enantiomer of a chiral cyclopentanone (B42830) may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. Consequently, regulatory bodies worldwide mandate rigorous assessment of enantiomeric purity. The primary analytical techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Key Analytical Methods

The choice of analytical method for determining the enantiomeric purity of chiral cyclopentanones is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput, and the availability of instrumentation. The following tables summarize the quantitative performance of these techniques.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Capillary Electrophoresis (CE) Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution (Rs) > 1.5 (baseline separation is common)[1]> 1.5 (baseline separation is common)[1]High, often baseline separationNot directly applicable; relies on the separation of diastereomeric signals (Δδ)[1]
Limit of Detection (LOD) 0.1 - 1 µg/mL[1]1 - 10 pg on column[1]Typically in the µM to nM range~0.1% of the minor enantiomer[1]
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL[1]5 - 50 pg on column[1]Typically in the µM to nM range~0.5% of the minor enantiomer[1]
Analysis Time 10 - 30 minutes per sample[1]15 - 45 minutes per sample[1]10 - 40 minutes per sample5 - 20 minutes per sample (after derivatization)[1]
Sample Preparation Dissolution in mobile phaseDerivatization to a volatile analyte may be requiredDissolution in background electrolyteDerivatization or addition of a chiral solvating agent
Instrumentation Cost Moderate to HighModerateModerateHigh
Throughput HighModerate to HighHighLow to Moderate

In-Depth Look at Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantioseparation of a wide variety of compounds, including chiral cyclopentanones.[2][3][4] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of ketones.[5]

Chiral Gas Chromatography (GC)

For volatile and thermally stable chiral cyclopentanones, chiral GC offers excellent resolution and sensitivity.[6] Similar to HPLC, chiral GC relies on a CSP, often based on cyclodextrin (B1172386) derivatives, to achieve enantioseparation.[6] In some cases, derivatization of the cyclopentanone may be necessary to increase its volatility and improve chromatographic performance.[7]

Chiral Capillary Electrophoresis (CE)

Chiral CE is a powerful technique that separates enantiomers based on their differential migration in an electric field within a capillary.[8][9] Enantioseparation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[8][10] The enantiomers form transient diastereomeric complexes with the chiral selector, leading to differences in their electrophoretic mobility.[8][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a distinct approach to determining enantiomeric purity without the need for chromatographic separation.[7][12][13] This method involves converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid) or by the addition of a chiral solvating agent.[7][14] The resulting diastereomers have distinct NMR signals, and the enantiomeric excess can be calculated by integrating the corresponding peaks.[14]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization for specific chiral cyclopentanones.

Experimental Protocol: Chiral HPLC
  • Instrumentation: Standard HPLC system with a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).[5]

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. The optimal ratio should be determined experimentally, starting with a 90:10 (v/v) mixture.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the cyclopentanone absorbs, typically between 210 and 280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Injection Volume: 5 - 20 µL.

  • Data Analysis: The enantiomeric excess (%ee) is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: %ee = |(A1 - A2) / (A1 + A2)| * 100.

Experimental Protocol: Chiral GC
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative, such as a permethylated β-cyclodextrin phase.[6]

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Injector and Detector Temperature: Typically 250 °C.

  • Oven Temperature Program: An initial temperature of 60-100 °C, held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 180-220 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ether) to a concentration of approximately 1 mg/mL. If derivatization is required, follow a standard protocol for the chosen derivatizing agent.

  • Injection Volume: 1 µL.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.

Experimental Protocol: Chiral Capillary Electrophoresis (CE)
  • Instrumentation: A capillary electrophoresis system with a UV or PDA detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., 25-100 mM phosphate (B84403) or borate (B1201080) buffer) at a specific pH, containing a chiral selector. Highly sulfated cyclodextrins are often effective. The type and concentration of the chiral selector should be optimized.

  • Voltage: 15 - 30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: On-column UV detection at an appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer to a concentration of 0.1-1 mg/mL.

  • Data Analysis: The enantiomeric excess is determined from the corrected peak areas of the two enantiomers.

Experimental Protocol: NMR Spectroscopy (using a Chiral Derivatizing Agent)
  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Derivatizing Agent (CDA): Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is a common choice for chiral alcohols, which can be formed by the reduction of the cyclopentanone.

  • Reaction:

    • Reduce the chiral cyclopentanone to the corresponding cyclopentanol (B49286) using a reducing agent like sodium borohydride.

    • React the resulting chiral cyclopentanol with the CDA (e.g., (R)-Mosher's acid chloride) in the presence of a base (e.g., pyridine) in an anhydrous NMR solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a proton or fluorine atom in the two diastereomers.

    • Integrate the areas of these signals (I_major and I_minor).

    • Calculate the enantiomeric excess using the formula: %ee = |(I_major - I_minor) / (I_major + I_minor)| * 100.[14]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Chiral Cyclopentanone Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate %ee Integrate->Calculate

Figure 1. Experimental workflow for chiral HPLC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Chiral Cyclopentanone Sample Derivatize Derivatize (if needed) Sample->Derivatize Dissolve Dissolve in Solvent Derivatize->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate %ee Integrate->Calculate

Figure 2. Experimental workflow for chiral GC analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Chiral Cyclopentanone Sample Reduce Reduce to Cyclopentanol Sample->Reduce React React with Chiral Derivatizing Agent Reduce->React Acquire Acquire NMR Spectrum React->Acquire Spectrum Obtain Spectrum Acquire->Spectrum Integrate Integrate Diastereomer Signals Spectrum->Integrate Calculate Calculate %ee Integrate->Calculate

Figure 3. Experimental workflow for NMR analysis.

References

A Researcher's Guide to Catalysts in Dieckmann Condensation: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of cyclic β-keto esters, the Dieckmann condensation is an indispensable tool. The success of this intramolecular cyclization, however, is critically dependent on the choice of catalyst. This guide provides a comprehensive cost-benefit analysis of commonly employed catalysts, presenting a comparative look at their performance, cost-effectiveness, and practical considerations. Experimental data has been collated to support an objective evaluation, enabling informed decisions for your synthetic endeavors.

Performance Comparison of Common Catalysts

The efficacy of a catalyst in the Dieckmann condensation is a function of several factors, including reaction yield, reaction time, and its compatibility with various substrates. Below is a summary of the performance of several common bases in the cyclization of a benchmark substrate, diethyl adipate (B1204190), to produce 2-carbethoxycyclopentanone.

Table 1: Performance Comparison of Catalysts for the Dieckmann Condensation of Diethyl Adipate

CatalystBase TypeTypical Solvent(s)Typical Reaction TimeReported Yield (%)
Sodium Ethoxide (NaOEt)AlkoxideToluene, EthanolSeveral hours to overnight~82%
Sodium Hydride (NaH)Metal HydrideToluene, THF, DMSO20.5 hours (including stir time)72-75%[1][2]
Potassium tert-Butoxide (KOtBu)AlkoxideToluene, THF, Solvent-freeShorter than NaH/NaOEt~82%[3]
Dimsyl Ion (in DMSO)Sulfinyl CarbanionDMSOShorter than Na/TolueneHigher than Na/Toluene
Phase-Transfer Catalyst (PTC)Quaternary Ammonium SaltBiphasic (e.g., Toluene/Water)VariableData not readily available for this specific reaction

Cost-Benefit Analysis

While performance is a key metric, the cost of the catalyst is a significant consideration, particularly for large-scale synthesis. The following table provides an estimated cost comparison of the catalysts discussed. Prices are based on laboratory-grade reagents and may vary based on supplier and quantity.

Table 2: Cost Comparison of Dieckmann Condensation Catalysts

CatalystTypical Supplier & QuantityEstimated Price (USD)Price per Mole (USD/mol)
Sodium Ethoxide (NaOEt)Sigma-Aldrich (100 g)$76.80~$52.26
Sodium Hydride (NaH) (60% in mineral oil)Alfa Aesar (100 g)~$60.00~$24.00
Potassium tert-Butoxide (KOtBu)Sigma-Aldrich (100 g)$63.90~$71.68
Sodium Amide (NaNH₂)Thermo Scientific (100 g)$107.65~$275.95
Tetrabutylammonium (B224687) Bromide (TBAB) (as a PTC)Sigma-Aldrich (100 g)~$50.00~$155.14

Analysis:

  • Sodium Hydride (NaH) emerges as a highly cost-effective option on a per-mole basis. Its irreversible deprotonation drives the reaction to completion. However, it requires careful handling due to its flammability and reactivity with moisture. The extended reaction times can also be a drawback.

  • Sodium Ethoxide (NaOEt) offers a good balance of cost and performance, providing high yields. It is a classic and reliable choice, though the reaction is reversible, which can sometimes impact yield.

  • Potassium tert-Butoxide (KOtBu) , while more expensive per mole than NaH and NaOEt, often provides high yields in shorter reaction times.[3] Its bulky nature can also offer advantages in terms of regioselectivity with unsymmetrical diesters.

  • Dimsyl Ion in DMSO has been reported to give higher yields and faster reaction rates compared to traditional methods.[4] The in-situ generation from sodium hydride and DMSO makes it a powerful reagent, though the cost of dry DMSO and the need for anhydrous conditions are factors to consider.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in the laboratory. The following are representative protocols for the Dieckmann condensation using different catalysts.

Protocol 1: Dieckmann Condensation using Sodium Hydride

Materials:

  • Diester (e.g., diethyl adipate) (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil) (1.1 eq)

  • Dry Toluene

  • Dry Methanol (B129727) (catalytic amount)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of the diester in dry toluene.

  • Carefully add the sodium hydride dispersion to the solution.

  • Add a catalytic amount of dry methanol to initiate the reaction.

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.[2]

  • Cool the reaction mixture to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Protocol 2: Dieckmann Condensation using Sodium Ethoxide

Materials:

  • Diester (e.g., diethyl adipate) (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Dry Toluene or Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a reflux condenser, dissolve the diester in dry toluene.

  • Add sodium ethoxide to the solution.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and neutralize with dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Protocol 3: Dieckmann Condensation using Potassium tert-Butoxide

Materials:

  • Diester (e.g., diethyl adipate) (1.0 eq)

  • Potassium tert-butoxide (1.1 eq)

  • Dry THF or Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the diester in dry THF at 0 °C under an inert atmosphere, add potassium tert-butoxide portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (typically a few hours, monitor by TLC).

  • Cool the reaction mixture back to 0 °C and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the product as necessary.

Visualizing the Workflow

A clear understanding of the experimental sequence is vital for efficient laboratory work. The following diagram illustrates a generalized workflow for a Dieckmann condensation experiment.

Dieckmann_Condensation_Workflow reactant Reactant (Diester) reaction_setup Reaction Setup (Inert Atmosphere) reactant->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup catalyst Catalyst (e.g., NaH, NaOEt) catalyst->reaction_setup reaction Reaction (Heating/Stirring) reaction_setup->reaction Initiate workup Aqueous Workup & Extraction reaction->workup Quench purification Purification (Chromatography/ Distillation) workup->purification product Final Product (β-keto ester) purification->product

Caption: Generalized experimental workflow for the Dieckmann condensation.

The mechanism of the Dieckmann condensation proceeds through the formation of an enolate followed by an intramolecular nucleophilic attack.

Dieckmann_Mechanism cluster_step1 1. Enolate Formation cluster_step2 2. Intramolecular Cyclization cluster_step3 3. Elimination & Deprotonation cluster_step4 4. Protonation Diester Diester Enolate Enolate Diester->Enolate + Base - H-Base⁺ Enolate_ion Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate_ion->Tetrahedral_Intermediate 5-exo-trig attack Tetrahedral_Intermediate_2 Tetrahedral Intermediate Product_Enolate Product Enolate Tetrahedral_Intermediate_2->Product_Enolate - RO⁻ + Base Product_Enolate_2 Product Enolate Final_Product β-Keto Ester Product_Enolate_2->Final_Product + H₃O⁺

Caption: Key mechanistic steps of the Dieckmann condensation.

References

Comparative study of different esterification methods for 3-oxocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of esters from carboxylic acids is a fundamental component of molecular design and synthesis. The esterification of 3-oxocyclopentanecarboxylic acid, a key building block in the synthesis of various pharmaceuticals, presents a choice among several established methods. This guide provides a comparative analysis of four common esterification techniques: Fischer Esterification, Steglich Esterification, Mitsunobu Reaction, and Diazomethane (B1218177) Esterification, supported by experimental data to inform method selection based on criteria such as yield, reaction conditions, and substrate sensitivity.

Performance Comparison

The selection of an appropriate esterification method is contingent on factors such as the desired scale, the tolerance of the substrate to acidic or basic conditions, and the need for stereochemical control. The following table summarizes the key performance indicators for the esterification of 3-oxocyclopentanecarboxylic acid to its corresponding methyl ester using the four distinct methods.

MethodReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity
Fischer Esterification H₂SO₄ (catalytic)Methanol (B129727)Reflux (approx. 65)1.5 - 281 - 84Good
Steglich Esterification DCC, DMAP (catalytic)Dichloromethane0 to Room Temp3 - 12>90 (typical)High
Mitsunobu Reaction PPh₃, DEAD/DIADTHF0 to Room TempSeveralGood to Excellent (typical)High
Diazomethane Esterification CH₂N₂Diethyl Ether0ShortHigh (qualitative)Good (crude)

Experimental Protocols

Detailed methodologies for each of the compared esterification reactions are provided below. These protocols are based on established procedures and may be adapted for specific laboratory conditions and scales.

Fischer Esterification of Methyl 3-Oxocyclopentanecarboxylate

This method is a classic acid-catalyzed esterification that is cost-effective but requires elevated temperatures and acidic conditions.

Procedure:

  • Dissolve 3-oxocyclopentanecarboxylic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for approximately 1.5 to 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Steglich Esterification

The Steglich esterification is a mild method that utilizes a coupling agent and a nucleophilic catalyst, making it suitable for substrates that are sensitive to harsh acidic conditions.[1][2] This method generally provides high yields at room temperature.[2]

Procedure:

  • Dissolve 3-oxocyclopentanecarboxylic acid (1.0 eq) and the desired alcohol (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-12 hours.

  • Monitor the reaction by TLC. The formation of a white precipitate of dicyclohexylurea (DCU) indicates reaction progression.

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the ester.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile and mild method for achieving esterification, notably with inversion of stereochemistry at a chiral alcohol center.[3] It proceeds under neutral conditions and typically offers good to excellent yields.[4]

Procedure:

  • Dissolve 3-oxocyclopentanecarboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (B44618) (PPh₃) (1.5 eq) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

  • Cool the mixture to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the byproducts, triphenylphosphine oxide and the hydrazine (B178648) derivative, can be challenging to remove. Purification is typically achieved by column chromatography.

Diazomethane Esterification

Esterification with diazomethane is a rapid and high-yielding method for preparing methyl esters under very mild conditions. However, diazomethane is toxic and potentially explosive, requiring specialized handling procedures.

Procedure:

  • Dissolve 3-oxocyclopentanecarboxylic acid in diethyl ether.

  • Cool the solution in an ice bath.

  • Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed, indicating a slight excess of diazomethane.

  • The reaction is typically instantaneous and is accompanied by the evolution of nitrogen gas.

  • Carefully quench any excess diazomethane with a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester.

Visualizing the Workflows

To better illustrate the procedural flow and key relationships in these esterification methods, the following diagrams have been generated using Graphviz.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Oxocyclopentanecarboxylic Acid 3-Oxocyclopentanecarboxylic Acid Mix & Reflux Mix & Reflux 3-Oxocyclopentanecarboxylic Acid->Mix & Reflux Methanol (excess) Methanol (excess) Methanol (excess)->Mix & Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Mix & Reflux Neutralization (NaHCO3) Neutralization (NaHCO3) Mix & Reflux->Neutralization (NaHCO3) Extraction & Drying Extraction & Drying Neutralization (NaHCO3)->Extraction & Drying Mthis compound Mthis compound Extraction & Drying->Mthis compound

Caption: Experimental workflow for Fischer Esterification.

Steglich_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Oxocyclopentanecarboxylic Acid 3-Oxocyclopentanecarboxylic Acid Reaction at 0°C to RT Reaction at 0°C to RT 3-Oxocyclopentanecarboxylic Acid->Reaction at 0°C to RT Alcohol Alcohol Alcohol->Reaction at 0°C to RT DCC DCC DCC->Reaction at 0°C to RT DMAP (cat.) DMAP (cat.) DMAP (cat.)->Reaction at 0°C to RT Filtration of DCU Filtration of DCU Reaction at 0°C to RT->Filtration of DCU Workup & Purification Workup & Purification Filtration of DCU->Workup & Purification Ester Ester Workup & Purification->Ester

Caption: Experimental workflow for Steglich Esterification.

Mitsunobu_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Oxocyclopentanecarboxylic Acid 3-Oxocyclopentanecarboxylic Acid Reaction at 0°C to RT Reaction at 0°C to RT 3-Oxocyclopentanecarboxylic Acid->Reaction at 0°C to RT Alcohol Alcohol Alcohol->Reaction at 0°C to RT PPh3 PPh3 PPh3->Reaction at 0°C to RT DEAD/DIAD DEAD/DIAD DEAD/DIAD->Reaction at 0°C to RT Chromatographic Purification Chromatographic Purification Reaction at 0°C to RT->Chromatographic Purification Ester Ester Chromatographic Purification->Ester

Caption: Experimental workflow for the Mitsunobu Reaction.

Diazomethane_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Oxocyclopentanecarboxylic Acid 3-Oxocyclopentanecarboxylic Acid Reaction at 0°C Reaction at 0°C 3-Oxocyclopentanecarboxylic Acid->Reaction at 0°C Diazomethane Diazomethane Diazomethane->Reaction at 0°C Quenching Quenching Reaction at 0°C->Quenching Concentration Concentration Quenching->Concentration Methyl Ester Methyl Ester Concentration->Methyl Ester

Caption: Experimental workflow for Diazomethane Esterification.

References

A Comparative Performance Analysis of Ethyl 3-oxocyclopentanecarboxylate and Other Keto Esters in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, β-keto esters are indispensable building blocks for the construction of complex molecular architectures. Their utility stems from the presence of an acidic α-proton, which allows for a wide range of carbon-carbon bond-forming reactions. This guide provides a comparative overview of the performance of Ethyl 3-oxocyclopentanecarboxylate (B1258031), a cyclic β-keto ester, against commonly used acyclic and other cyclic analogues such as ethyl acetoacetate (B1235776) and ethyl 4-oxocyclohexanecarboxylate. The comparison focuses on pivotal reactions including Michael additions, Robinson annulations, and alkylations, supported by available experimental data.

The cyclic nature of Ethyl 3-oxocyclopentanecarboxylate can impart distinct reactivity and selectivity compared to its acyclic counterparts.[1] Factors such as ring strain, conformational rigidity, and steric hindrance play a crucial role in dictating the outcome of a reaction. While direct, side-by-side comparative studies under identical conditions are limited in published literature, this guide collates available data to offer valuable insights for reaction design and optimization.

Performance in Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon bonds. The reactivity of the β-keto ester enolate as a Michael donor is a key determinant of the reaction's success.

Comparative Data:

Keto EsterMichael AcceptorCatalyst/BaseSolventReaction TimeYield (%)Reference
Ethyl 2-oxocyclopentanecarboxylateMethyl vinyl ketoneFeCl₃·6H₂ONeat12 h91-93[Organic Syntheses, Coll. Vol. 10, p.644 (2004)]
Ethyl acetoacetateChalconeNaOHEthanolNot Specified8.06[Scribd]
Ethyl acetoacetate3-NitrochalconeNaOHEthanolNot Specified35.33[Scribd]

Note: The presented data is from different sources and reaction conditions are not identical, thus direct comparison of yields should be approached with caution.

Performance in Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. The choice of the keto ester can influence the efficiency of both steps of this tandem reaction.

Comparative Data:

Keto EsterReactantCatalyst/BaseSolventReaction TimeYield (%)Reference
Ethyl acetoacetateChalconeBa(OH)₂Ethanol16 h~40-60 (product loss during recrystallization)[Studylib]
Ethyl acetoacetateChalconeNaOHEthanol3-4 h43[Journal of Pharmaceutical Negative Results]

Performance in Alkylation Reactions

The alkylation of β-keto esters is a common method for introducing alkyl substituents at the α-position. The stereoselectivity and regioselectivity of this reaction can be influenced by the structure of the keto ester. For cyclic ketones, steric factors and conformational preferences are known to play a significant role in determining the stereochemical outcome of α-alkylation.[2][3]

While specific comparative quantitative data for the alkylation of this compound versus other keto esters is not available in the provided search results, the general principles of cyclic system reactivity suggest that the cyclopentane (B165970) ring may offer different steric hindrance and conformational constraints compared to acyclic or six-membered ring systems, potentially leading to different diastereoselectivity in alkylation reactions.

Experimental Protocols

Michael Addition of Ethyl 2-oxocyclopentanecarboxylate with Methyl Vinyl Ketone

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (25.0 g, 160 mmol)

  • Iron(III) chloride hexahydrate (865 mg, 3.20 mmol)

  • Methyl vinyl ketone (MVK) (15.0 mL, 12.7 g, 182 mmol)

Procedure:

  • A 50-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with ethyl 2-oxocyclopentanecarboxylate and iron(III) chloride hexahydrate.

  • The flask is kept in a water bath at room temperature.

  • Methyl vinyl ketone is added within 1 hour using a syringe pump.

  • The resulting mixture is stirred for 12 hours at room temperature.

  • Volatile materials are removed under reduced pressure at room temperature for 3 hours with continued stirring.

  • The product, 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester, is distilled under high vacuum to afford 33.3-33.7 g (91-93%) of analytically pure product.

Robinson Annulation of Ethyl Acetoacetate with Chalcone

Materials:

Procedure:

  • Chalcone and ethyl acetoacetate are dissolved in 15 mL of ethanol.

  • A basic sodium hydroxide solution (15–20 drops, 10%) is added.

  • The reaction mixture is heated under reflux for 3 to 4 hours, with monitoring by TLC.

  • After cooling, the mixture is poured into 20 mL of ice water with stirring.

  • The precipitated product is collected by filtration and purified by recrystallization.

Visualizing Reaction Workflows

ExperimentalWorkflow

RobinsonAnnulationWorkflow

LogicalRelationship cyclic cyclic sterics sterics cyclic->sterics conformation conformation cyclic->conformation ring_strain ring_strain cyclic->ring_strain yield yield sterics->yield selectivity selectivity conformation->selectivity rate rate ring_strain->rate acyclic acyclic acyclic->sterics Less constrained

References

Safety Operating Guide

Proper Disposal of Ethyl 3-oxocyclopentanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Ethyl 3-oxocyclopentanecarboxylate (B1258031), a common intermediate in organic synthesis, requires careful management as a hazardous waste due to its corrosive and combustible properties. This guide provides essential, step-by-step procedures for its proper disposal.

Immediate Safety and Hazard Identification

Ethyl 3-oxocyclopentanecarboxylate is classified as a corrosive substance that can cause serious eye damage.[1] Additionally, its structural analog, Ethyl 2-oxocyclopentanecarboxylate, is categorized as a combustible liquid, indicating that this compound should also be treated as such.[2][3][4] Therefore, it must be managed as hazardous waste in accordance with Environmental Protection Agency (EPA) regulations and local institutional policies.

Hazard ClassificationDescriptionEPA Waste Code
Corrosive Capable of causing full-thickness destruction of human skin at the site of contact or having a pH less than or equal to 2 or greater than or equal to 12.5.[5][6][7][8][9]D002 [5][6][7][8]
Combustible/Ignitable Liquids with a flash point less than 60°C (140°F) are classified as ignitable hazardous waste.[5][10][11][12] Combustible liquids are a subset of this category.[13]D001 [5][6][10]

Step-by-Step Disposal Protocol

Adherence to the following protocol is crucial for the safe and compliant disposal of this compound.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including residues, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves), in a designated and compatible waste container.

  • Use containers made of corrosion-resistant materials such as high-density polyethylene (B3416737) (HDPE) or glass.[9][14] Ensure the container is in good condition and has a secure, leak-proof cap.

  • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or bases.[2]

2. Labeling the Waste Container:

  • Immediately label the waste container with the words "Hazardous Waste."

  • The label must clearly identify the contents, including the full chemical name "this compound" and its approximate concentration and volume.

  • Include the date of waste generation and the name and contact information of the generating researcher or laboratory.

3. Safe Storage of Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is secure and accessible only to authorized personnel.[15]

  • Store corrosive and flammable liquids in appropriate safety cabinets. Keep containers away from heat, sparks, and open flames.[2][15][16]

4. Arranging for Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[14][17]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[14][16]

  • Follow all institutional procedures for waste pickup requests, which may include completing a specific form or online request.

5. Handling Spills:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[2][3]

  • Collect the absorbed material into a designated hazardous waste container, label it appropriately, and arrange for its disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Is the substance a hazardous waste? A->B C Yes (Corrosive & Combustible) B->C Yes H Improper Disposal (Drain or Trash) B->H No (Incorrect Path) D Collect in a compatible, labeled container C->D E Store safely in a designated hazardous waste area D->E F Contact EHS or a licensed waste disposal company E->F G Proper Disposal F->G

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.